Product packaging for Quinquenoside R1(Cat. No.:CAS No. 85013-02-1)

Quinquenoside R1

Katalognummer: B3029983
CAS-Nummer: 85013-02-1
Molekulargewicht: 1151.3 g/mol
InChI-Schlüssel: SNHCPECPLQRJNL-GWNBYJSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate has been reported in Panax notoginseng with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H94O24 B3029983 Quinquenoside R1 CAS No. 85013-02-1

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCPECPLQRJNL-GWNBYJSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H94O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316745
Record name Quinquenoside R1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1151.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85013-02-1
Record name Quinquenoside R1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85013-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinquenoside R1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Nomenclature and Scientific Profiles of Quinquenoside R1 and Notoginsenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Quinquenoside R1 and Notoginsenoside R1, two distinct saponins isolated from Panax species. The document clarifies their nomenclature, chemical properties, and biological activities based on current scientific literature, addressing a common point of confusion in ginseng research. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided. Furthermore, key signaling pathways associated with Notoginsenoside R1 are visualized using diagrams.

Introduction: Clarifying the Distinction

This compound and Notoginsenoside R1 are both triterpenoid saponins found in medicinal plants of the Panax genus. However, they are structurally and chemically distinct molecules, a fact often obscured by their similar nomenclature and shared botanical origin. Notoginsenoside R1 is a major bioactive component of Panax notoginseng and has been the subject of extensive pharmacological research.[1][2][3] In contrast, this compound, primarily isolated from Panax quinquefolius (American Ginseng), is a mono-O-acetylated derivative of ginsenoside Rb1 and is less extensively characterized. This guide aims to provide a clear and concise overview of the current scientific understanding of each compound.

Chemical and Physical Properties

The fundamental differences between this compound and Notoginsenoside R1 are evident in their chemical and physical properties. These are summarized in the tables below.

Table 2.1: Chemical Properties of this compound and Notoginsenoside R1
PropertyThis compoundNotoginsenoside R1
Molecular Formula C₅₆H₉₄O₂₄C₄₇H₈₀O₁₈
Molecular Weight 1151.34 g/mol 933.13 g/mol
Synonyms Mono-O-acetyl ginsenoside Rb1Sanchinoside R1
CAS Number 85013-02-180418-24-2
General Classification Triterpenoid SaponinTriterpenoid Saponin
Table 2.2: Physical Properties of Notoginsenoside R1
PropertyValue
Appearance White to off-white crystalline powder
Melting Point 213 - 217 °C
Optical Rotation [α]²⁰D = 18 - 22° (c = 0.5 in MeOH)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of natural products. The following tables summarize available mass spectrometry and Nuclear Magnetic Resonance (NMR) data for both compounds.

Table 3.1: Mass Spectrometry Data
CompoundMethodKey Fragments (m/z)
This compound ESI-MS[M-H]⁻ at 1149.7
Notoginsenoside R1 ESI-MS/MS[M-H]⁻ at 931.52; fragments at 799.48 [M-Xyl-H]⁻, 637.43 [M-Xyl-Glc-H]⁻, 475.38 [M-Xyl-2Glc-H]⁻
Table 3.2: NMR Spectroscopic Data for Notoginsenoside R1

While complete NMR data tables are extensive, key characteristic shifts can be indicative. The ¹H NMR spectrum of Notoginsenoside R1 has been reported in the literature and is a key tool for its identification. Specific chemical shifts are detailed in specialized publications and databases.

Note: A comprehensive and readily available ¹H NMR data table for this compound was not found in the surveyed literature.

Experimental Protocols

This section details common experimental methodologies for the isolation, purification, and analysis of these saponins.

Isolation and Purification of Notoginsenoside R1

A common method for the preparative separation of Notoginsenoside R1 and other ginsenosides from Panax notoginseng involves preparative high-performance liquid chromatography (prep-HPLC).

  • Sample Preparation: The powdered root of P. notoginseng is extracted with a suitable solvent, such as aqueous ethanol.

  • Chromatography: A C18 column is typically used.

  • Mobile Phase: A gradient of ethanol-water is employed for elution. For instance, a 40% aqueous ethanol solution can be used to separate Notoginsenoside R1, followed by a switch to 60% aqueous ethanol for other ginsenosides.

  • Detection: The separation is monitored using a UV detector.

  • Purity Assessment: The purity of the isolated Notoginsenoside R1 is determined by analytical HPLC, with purities exceeding 96% being achievable.

  • Structure Confirmation: The chemical structure of the purified compound is confirmed using mass spectrometry (MS) and NMR spectroscopy.

Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of ginsenosides in plant extracts and biological samples.

  • Chromatography: An analytical C18 column is used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Detection: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for detection and identification based on the mass-to-charge ratio (m/z) and fragmentation patterns.

Biological Activities and Signaling Pathways

The pharmacological effects of Notoginsenoside R1 have been extensively studied, while the specific biological activities of this compound are less well-documented.

Notoginsenoside R1

Notoginsenoside R1 exhibits a wide range of biological activities, including:

  • Neuroprotection: It has shown protective effects in models of ischemic stroke and other neurological conditions.[3]

  • Anti-inflammatory Effects: Notoginsenoside R1 can modulate inflammatory pathways.[3][4]

  • Anti-apoptotic Activity: It has been shown to inhibit apoptosis in various cell types.[3]

  • Cardioprotection: It demonstrates protective effects against ischemia-reperfusion injury in the heart.[5]

  • Anti-cancer Properties: Some studies suggest it may have anti-tumor effects.[4]

These effects are mediated through the modulation of several key signaling pathways.

Notoginsenoside R1 can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This pathway is often involved in its anti-apoptotic and protective effects.[6][7]

PI3K_Akt_Pathway NGR1 Notoginsenoside R1 Receptor Receptor NGR1->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival

Caption: Notoginsenoside R1 mediated activation of the PI3K/Akt signaling pathway.

Notoginsenoside R1 has been shown to downregulate the MAPK and NF-κB signaling pathways, which are key regulators of inflammation.[4]

MAPK_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPK MAPK Inflammatory_Stimuli->MAPK NGR1 Notoginsenoside R1 NGR1->MAPK IKK IKK NGR1->IKK MAPK->IKK IkB IκB IKK->IkB degradation NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes translocation

Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by Notoginsenoside R1.

Recent studies have indicated that Notoginsenoside R1 can alleviate myocardial infarction by activating the JAK2/STAT3 signaling pathway.

JAK_STAT_Pathway NGR1 Notoginsenoside R1 Receptor Cytokine Receptor NGR1->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation Target_Genes Target Gene Expression Nucleus->Target_Genes

Caption: Activation of the JAK2/STAT3 signaling pathway by Notoginsenoside R1.

This compound

The biological activities of this compound are not as well-defined as those of Notoginsenoside R1. As a mono-O-acetylated derivative of ginsenoside Rb1, it may share some of the known activities of ginsenoside Rb1, which include anti-inflammatory and neuroprotective effects. However, specific studies focusing on the pharmacological effects and signaling pathways of this compound are limited. Further research is required to elucidate its distinct biological profile.

Conclusion

This technical guide has delineated the significant differences between this compound and Notoginsenoside R1 in terms of their chemical structure, properties, and known biological activities. Notoginsenoside R1 is a well-researched saponin with a plethora of documented pharmacological effects and associated signaling pathways. This compound, while identified in several Panax species, remains a less-explored molecule, presenting an opportunity for future research to uncover its potential therapeutic applications. For researchers and professionals in drug development, a clear understanding of these distinctions is paramount for accurate identification, characterization, and investigation of these natural compounds.

References

The Distribution and Analysis of Quinquenoside R1 in Panax Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Quinquenoside R1, a significant bioactive saponin found within the Panax genus. This document summarizes the quantitative distribution of this compound across various Panax species and their different anatomical parts. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of this compound, and visualizes its known interactions with key cellular signaling pathways.

Quantitative Distribution of this compound

This compound, often identified as Notoginsenoside R1 in the context of Panax notoginseng, is a triterpenoid saponin that has been isolated from several economically important Panax species. The concentration of this compound varies significantly between species and the specific part of the plant. The following tables summarize the available quantitative data for this compound in Panax notoginseng and Panax ginseng. Data for Panax quinquefolius indicates its presence, though specific quantitative analyses for different plant parts are not as readily available in the reviewed literature.

Table 1: Quantitative Content of this compound (Notoginsenoside R1) in Panax notoginseng

Plant PartSpeciesMethod of AnalysisThis compound Content (mg/g dry weight)Reference
RootPanax notoginsengHPLC1.17 ± 0.08[1]
Stem-leavesPanax notoginsengHPLC1.59 ± 0.03[1]
RootPanax notoginsengNot Specified2-4% (20-40 mg/g)[2]

Table 2: Quantitative Content of this compound (Notoginsenoside R1) in Panax ginseng

Plant PartSpeciesMethod of AnalysisThis compound Content (mg/g dry weight)Reference
RootPanax ginsengNot Specified0.15-0.68% (1.5-6.8 mg/g)[2]

Experimental Protocols

The accurate quantification and isolation of this compound from Panax species necessitates standardized and validated experimental procedures. This section outlines a comprehensive workflow from sample preparation to final analysis, based on methodologies reported in peer-reviewed scientific literature.

I. Sample Preparation and Extraction

A generalized workflow for the extraction of this compound from Panax plant material is presented below. The choice of solvent and extraction method can significantly impact the yield and purity of the target compound.

Extraction_Workflow cluster_extraction_methods Extraction Methods Start Plant Material (e.g., roots, leaves of Panax sp.) Drying Drying (e.g., oven drying at 60°C or freeze-drying) Start->Drying Grinding Grinding to a fine powder Drying->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (e.g., rotary evaporation) Filtration->Concentration Crude_Extract Crude Ginsenoside Extract Concentration->Crude_Extract Soxhlet Soxhlet Extraction (e.g., with methanol or ethanol) Ultrasonic Ultrasonic-Assisted Extraction (UAE) (e.g., with 70% ethanol) Microwave Microwave-Assisted Extraction (MAE) Reflux Heat Reflux Extraction

Figure 1: General workflow for the extraction of ginsenosides.

Detailed Extraction Protocol (Ultrasonic-Assisted Extraction):

  • Drying: The collected plant material (e.g., roots, leaves) is thoroughly washed and dried to a constant weight, typically in a ventilated oven at 60°C or by freeze-drying to prevent degradation of thermolabile compounds.

  • Pulverization: The dried plant material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.

  • Extraction: A known quantity of the powdered sample (e.g., 1.0 g) is mixed with a suitable solvent, such as 70% ethanol, in a flask. The mixture is then subjected to ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes) at a controlled temperature.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

II. Isolation and Purification

For the isolation of pure this compound, the crude extract undergoes further chromatographic separation.

Isolation_Workflow Crude_Extract Crude Ginsenoside Extract Column_Chromatography Column Chromatography (e.g., Silica gel or Macroporous resin) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis Thin-Layer Chromatography (TLC) Analysis (for pooling similar fractions) Fraction_Collection->TLC_Analysis Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) TLC_Analysis->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 2: Workflow for the isolation and purification of this compound.

Detailed Isolation Protocol:

  • Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a macroporous resin (e.g., D101). A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol-water) and gradually increasing the polarity to separate different ginsenosides.

  • Fraction Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain the pure compound.

III. Quantification by UPLC-MS/MS

For the precise quantification of this compound in plant extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method.

Representative UPLC-MS/MS Parameters:

  • Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Signaling Pathways Involving this compound (Notoginsenoside R1)

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound (Notoginsenoside R1). This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival.

MAPK/NF-κB Signaling Pathway

Notoginsenoside R1 has been demonstrated to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK_NFkB_Pathway NGR1 Notoginsenoside R1 MAPK MAPK (e.g., ERK, JNK, p38) NGR1->MAPK inhibits IKK IKK Complex NGR1->IKK inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates MAPK->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Inflammation promotes transcription PI3K_Akt_Pathway NGR1 Notoginsenoside R1 PI3K PI3K NGR1->PI3K activates Growth_Factors Growth Factors / Survival Signals Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream phosphorylates Cell_Survival Cell Survival, Proliferation, Anti-apoptosis Downstream->Cell_Survival promotes

References

An In-depth Technical Guide to the Biosynthesis of Quinquenoside R1 in Panax notoginseng

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, a notable protopanaxadiol (PPD)-type ginsenoside found in Panax notoginseng, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key genes, and regulatory networks. Quantitative data is summarized for comparative analysis, and conceptual experimental protocols for key characterization steps are provided. Visual diagrams of the pathway and regulatory interactions are included to facilitate a deeper understanding of this complex biological process.

Introduction

Panax notoginseng (Burk.) F.H. Chen, commonly known as Sanqi or Tianqi, is a perennial herb renowned in traditional Chinese medicine for its hemostatic and cardiovascular protective effects. The primary bioactive constituents of P. notoginseng are triterpenoid saponins, also known as ginsenosides. Among these, this compound (often referred to as Notoginsenoside R1) is a significant PPD-type ginsenoside that contributes to the plant's therapeutic properties.[1] The biosynthesis of this compound is a multi-step process involving enzymes from the isoprenoid pathway, followed by specific modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). A thorough understanding of this pathway is essential for optimizing its production through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytosol.[2]

Formation of the Triterpene Skeleton

The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.[2] This intermediate is a critical branch point for the synthesis of various triterpenoids. In the this compound pathway, dammarenediol-II synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type triterpenoid skeleton, dammarenediol-II.[2]

Hydroxylation by Cytochrome P450s

The dammarane skeleton undergoes hydroxylation, a key step in the diversification of ginsenosides. For the synthesis of PPD-type ginsenosides like this compound, dammarenediol-II is hydroxylated at the C-12 position by a specific P450 enzyme, protopanaxadiol synthase (PPDS) , which has been identified as CYP716A47 . This reaction yields protopanaxadiol (PPD), the direct aglycone precursor for a series of PPD-type ginsenosides.

Glycosylation by UDP-glycosyltransferases (UGTs)

The final and diversifying steps in this compound biosynthesis are a series of glycosylations catalyzed by UGTs. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-xylose, to the hydroxyl groups of the aglycone.

The biosynthesis of this compound proceeds through the intermediate, ginsenoside Rg1. The formation of ginsenoside Rg1 involves the glycosylation of protopanaxatriol (PPT), a related ginsenoside aglycone. However, recent findings have elucidated a more direct pathway involving a key xylosyltransferase.

A novel xylosyltransferase from P. notoginseng, designated PnUGT57 (UGT94BW1) , has been identified to catalyze the 2'-O-glycosylation of ginsenoside Rg1 at the C-6 position with a xylose moiety to produce Notoginsenoside R1 (this compound).[3][4] This specific enzymatic step is what distinguishes the biosynthesis of this compound.

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Quinquenoside_R1_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP FPP FPP IPP/DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II DS 2,3-Oxidosqualene->Dammarenediol-II Protopanaxadiol Protopanaxadiol Dammarenediol-II->Protopanaxadiol CYP716A47 (PPDS) Dammarenediol-II->Protopanaxadiol Ginsenoside Rg1 Precursor Ginsenoside Rg1 Precursor Protopanaxadiol->Ginsenoside Rg1 Precursor Protopanaxadiol->Ginsenoside Rg1 Precursor Ginsenoside Rg1 Ginsenoside Rg1 Ginsenoside Rg1 Precursor->Ginsenoside Rg1 Ginsenoside Rg1 Precursor->Ginsenoside Rg1 This compound This compound Ginsenoside Rg1->this compound PnUGT57 (UGT94BW1) + UDP-Xylose Ginsenoside Rg1->this compound

Caption: Biosynthetic pathway of this compound in Panax notoginseng.

Quantitative Data

The accumulation of this compound and its precursors is influenced by various factors, including plant tissue type, age, and environmental conditions. The following tables summarize available quantitative data.

Table 1: Content of Major Ginsenosides in Panax notoginseng

CompoundPlant PartContent (mg/g dry weight)Reference
Notoginsenoside R1Main Roots1.1 - 39.1[2]
Ginsenoside Rg1Main Roots2.0 - 40.0[5]
Ginsenoside ReMain Roots2.0 - 40.0[5]
Ginsenoside Rb1Main Roots26.7 - 30.6[5]
Ginsenoside RdMain Roots5.7 - 8.4[5]
Total GinsenosidesMain Roots75.7 - 89.8[2]
Total GinsenosidesRhizomes137.5[2]
Total GinsenosidesStems10.8[2]
Total GinsenosidesLeaves109.2[2]

Table 2: Enzyme Kinetic Parameters for PnUGT57 (UGT94BW1)

SubstrateKm (μM)Vmax (pmol/min/mg protein)Reference
Ginsenoside Rg1185.3 ± 15.2125.6 ± 4.8[4]
UDP-Xylose212.7 ± 21.8138.9 ± 7.1[4]

Experimental Protocols

This section outlines conceptual protocols for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Functional Characterization of PnUGT57 (UGT94BW1) in Saccharomyces cerevisiae

Objective: To verify the function of the candidate UGT gene in converting ginsenoside Rg1 to this compound.

Methodology:

  • Gene Cloning: The full-length open reading frame of PnUGT57 is cloned from P. notoginseng cDNA.

  • Vector Construction: The cloned gene is inserted into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1).

  • Expression Induction: Transformed yeast cells are cultured in induction medium containing galactose.

  • Enzyme Assay:

    • Microsomal proteins are extracted from the yeast cells.

    • The reaction mixture containing the microsomal proteins, ginsenoside Rg1, UDP-xylose, and appropriate buffer is incubated.

    • The reaction is stopped, and the product is extracted.

  • Product Analysis: The reaction product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound by comparing its retention time and mass spectrum with a standard.

dot

Yeast_Expression_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Heterologous Expression cluster_characterization Enzyme Characterization PnUGT57_cDNA PnUGT57 cDNA from P. notoginseng Recombinant_Vector Recombinant Vector (pYES2-PnUGT57) PnUGT57_cDNA->Recombinant_Vector Yeast_Vector Yeast Expression Vector (e.g., pYES2) Yeast_Vector->Recombinant_Vector Yeast_Transformation Yeast Transformation (S. cerevisiae) Recombinant_Vector->Yeast_Transformation Expression_Induction Expression Induction (Galactose medium) Yeast_Transformation->Expression_Induction Protein_Extraction Microsomal Protein Extraction Expression_Induction->Protein_Extraction Enzyme_Assay In vitro Enzyme Assay (+ Rg1, + UDP-Xylose) Protein_Extraction->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for heterologous expression and characterization of PnUGT57.

Regulatory Network

The biosynthesis of ginsenosides, including this compound, is tightly regulated at the transcriptional level by various transcription factors (TFs). Several families of TFs, including MYB , bHLH , and WRKY , have been implicated in the regulation of genes in the ginsenoside biosynthetic pathway in P. notoginseng.[5]

  • Positive Regulation:

    • PnMYB1 and PnbHLH1 have been identified as positive regulators of saponin accumulation. Overexpression of PnMYB1 leads to increased expression of PnSS and PnDS, resulting in higher levels of ginsenosides, including Rg1 (the precursor of this compound).[6][7]

    • PnMYB2 has been shown to bind to the promoters of PnSS and PnSE1, suggesting its role as a positive regulator.[8]

  • Negative Regulation:

    • PnMYB4 acts as a repressor of saponin biosynthesis. It competes with PnMYB1 for binding to PnbHLH, thereby inhibiting the activation of downstream biosynthetic genes.[6]

These TFs often work in complexes to fine-tune the expression of pathway genes in response to developmental cues and environmental stimuli, such as methyl jasmonate (MeJA).

dot

Regulatory_Network cluster_stimuli Stimuli cluster_products Products MeJA Methyl Jasmonate (MeJA) PnMYB1 PnMYB1 MeJA->PnMYB1 PnbHLH1 PnbHLH1 MeJA->PnbHLH1 PnSS SS PnMYB1->PnSS PnDS DS PnMYB1->PnDS PnbHLH1->PnSS PnSE SE PnbHLH1->PnSE PnbHLH1->PnDS PnMYB4 PnMYB4 PnMYB4->PnSS PnMYB4->PnSE PnMYB4->PnDS PnMYB2 PnMYB2 PnMYB2->PnSS PnMYB2->PnSE Ginsenosides Ginsenosides (incl. This compound) PnSS->Ginsenosides PnSE->Ginsenosides PnDS->Ginsenosides PnUGT57 PnUGT57 PnUGT57->Ginsenosides

Caption: Transcriptional regulation of ginsenoside biosynthesis in P. notoginseng.

Conclusion

The biosynthesis of this compound in Panax notoginseng is a complex, multi-enzyme process that is tightly regulated at the genetic level. This guide has detailed the pathway from central metabolism to the final glycosylation step, highlighting the key enzymes and their corresponding genes. The identification of the specific xylosyltransferase, PnUGT57 (UGT94BW1), represents a significant advancement in our understanding and opens up new avenues for the biotechnological production of this valuable ginsenoside. Further research into the intricate regulatory network and the optimization of heterologous expression systems will be crucial for the sustainable and scalable production of this compound for pharmaceutical applications.

References

Quinquenoside R1: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1, predominantly known in scientific literature as Notoginsenoside R1 (NG-R1), is a principal bioactive saponin isolated from the traditional medicinal herb Panax notoginseng. This document provides an in-depth overview of the pharmacological properties of this compound, focusing on its therapeutic potential and underlying molecular mechanisms. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development. NG-R1 has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.

Pharmacological Properties and Quantitative Data

This compound exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data associated with its key pharmacological effects.

Table 1: Anti-Cancer Activity
Cell LineCancer TypeParameterValueReference
MCF-7Breast CancerIC50 (24h)148.9 µmol/L
Table 2: Cardioprotective Effects
ModelConditionTreatmentKey FindingReference
Mouse CardiomyocytesHypoxia/Reoxygenation25 µM NG-R1Optimal concentration for restoring cell viability[1]
MiceMyocardial Ischemia/Reperfusion25 mg/kg NG-R1 (i.p.)Improved Left Ventricular Ejection Fraction (LVEF) from 36.50% to 50.67% and Left Ventricular Fractional Shortening (LVFS) from 17.83% to 24.33%[1]
Table 3: Neuroprotective Effects
ModelConditionTreatmentKey FindingReference
PC12 CellsAβ₂₅₋₃₅-induced injury250-1,000 µg/ml NG-R1Significantly increased cell viability[2]
RatsCerebral Ischemia/Reperfusion10, 20, 40 mg/kg NG-R1 (i.p.) for 7 days20 mg/kg showed significant reduction in infarct volume and neuronal loss
Table 4: Anti-Inflammatory and Other Activities
ModelConditionTreatmentKey FindingReference
MiceDextran Sulfate Sodium (DSS)-induced colitis25 mg/kg NG-R1 (gavage)Alleviated severity of colitis[3]
RatsIntestinal Ischemia/Reperfusion5 mg/kg/h NG-R1 (i.v.)Increased red blood cell velocity and reduced leukocyte adhesion[4]

Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms of action.

PI3K/Akt/mTOR Signaling Pathway

Notoginsenoside R1 has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism. In the context of ischemic myocardial injury, NG-R1 enhances the interaction between mTOR and AKT, promoting cell survival and regulating lipid metabolism.[5][6]

PI3K_Akt_mTOR NGR1 This compound (Notoginsenoside R1) PI3K PI3K NGR1->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Metabolism Metabolism Regulation mTOR->Metabolism

Caption: this compound activates the PI3K/Akt/mTOR pathway.

Nrf2/ARE Signaling Pathway

This compound is a potent activator of the Nrf2/ARE signaling pathway, a primary cellular defense mechanism against oxidative stress. NG-R1 promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and protecting against oxidative damage.[7][8]

Nrf2_ARE NGR1 This compound (Notoginsenoside R1) Keap1 Keap1 NGR1->Keap1 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's pharmacological properties.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury
  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Anesthetize mice.

    • Induce myocardial ischemia by ligating the left anterior descending coronary artery for 30 minutes.

    • Remove the ligature to allow for 4 hours of reperfusion.

  • Drug Administration: Administer Notoginsenoside R1 (25 mg/kg) via intraperitoneal (i.p.) injection every 2 hours for a total of three doses, starting 30 minutes before the ischemic surgery.[1]

  • Assessment:

    • Cardiac Function: Evaluate Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS) using echocardiography 14 days post-reperfusion.[1]

    • Infarct Size: Use TTC staining to measure the infarct size of the heart tissue.[5]

    • Apoptosis: Quantify apoptotic cardiomyocytes using TUNEL staining.[5]

    • Biochemical Markers: Measure serum levels of LDH, CK-MB, and α-HBDH.[5]

In Vivo Model of Experimental Colitis
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis:

    • DSS Model: Administer 2.5% dextran sulfate sodium (DSS) in drinking water for 8 consecutive days.

    • TNBS Model: Administer a single intrarectal dose of 2.5 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

  • Drug Administration: Administer Notoginsenoside R1 (25 mg/kg) daily by oral gavage in 0.5% methylcellulose for 7 days.[3]

  • Assessment:

    • Disease Activity Index (DAI): Score based on body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measure the length of the colon as an indicator of inflammation.

    • Histological Analysis: Perform H&E staining of colon tissue to assess inflammation and tissue damage.

    • Biochemical Markers: Measure myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[3]

In Vitro Model of Neuroprotection
  • Cell Line: PC12 cells.

  • Induction of Injury: Induce neuronal injury by treating cells with 20 µM of amyloid-beta fragment 25-35 (Aβ₂₅₋₃₅) peptide.[2]

  • Drug Treatment: Treat cells with varying concentrations of Notoginsenoside R1 (250-1,000 µg/ml).[2]

  • Assessment:

    • Cell Viability: Measure cell viability using the MTT assay.[2]

    • Apoptosis: Assess apoptosis by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax) via Western blot.

    • Signaling Pathway Analysis: Analyze the activation of relevant signaling pathways (e.g., SphK1/NF-κB) using Western blotting to detect phosphorylated and total protein levels.[2]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the therapeutic potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., Neurons, Cardiomyocytes) InduceInjury Induce Injury (e.g., Aβ, Hypoxia) CellCulture->InduceInjury NGR1_Treatment_vitro Treat with this compound InduceInjury->NGR1_Treatment_vitro Assess_vitro Assess Viability, Apoptosis, Signaling Pathways NGR1_Treatment_vitro->Assess_vitro DataAnalysis Data Analysis and Mechanism Elucidation Assess_vitro->DataAnalysis AnimalModel Animal Model (e.g., Mouse, Rat) InduceDisease Induce Disease (e.g., Ischemia, Colitis) AnimalModel->InduceDisease NGR1_Treatment_vivo Treat with this compound InduceDisease->NGR1_Treatment_vivo Assess_vivo Assess Physiological, Biochemical, and Histological Parameters NGR1_Treatment_vivo->Assess_vivo Assess_vivo->DataAnalysis

Caption: General workflow for pharmacological evaluation of this compound.

Conclusion

This compound (Notoginsenoside R1) is a promising natural saponin with a wide range of pharmacological activities that are relevant to the treatment of various diseases, including cardiovascular disorders, neurodegenerative diseases, inflammatory conditions, and cancer. Its therapeutic effects are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and Nrf2/ARE. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on clinical trials to validate these preclinical findings and explore its full therapeutic potential.

References

In Vitro Mechanisms of Action of Notoginsenoside R1 and Ginsenoside Rh1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action for two prominent ginsenosides, Notoginsenoside R1 (NGR1) and Ginsenoside Rh1. The information presented is collated from a range of preclinical studies and is intended to support further research and development in oncology, neuroprotection, and inflammatory diseases. This document details the molecular pathways, cellular effects, and experimental protocols associated with these compounds.

Executive Summary

Notoginsenoside R1 and Ginsenoside Rh1, key bioactive constituents of Panax notoginseng, have demonstrated significant therapeutic potential in a variety of in vitro models. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and ferroptosis in cancer cells, modulation of inflammatory responses, and protection against oxidative stress. These effects are mediated through the regulation of several key signaling pathways, including the PI3K/Akt, AGE-RAGE, Nrf2/ARE, and NF-κB pathways. This guide summarizes the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the core signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Notoginsenoside R1 and Ginsenoside Rh1, focusing on their effects on cell viability and the concentrations used to elicit specific cellular responses.

Table 1: In Vitro Efficacy of Notoginsenoside R1 (NGR1)
Cell LineAssay TypeParameterValueReference
MDA-MB-231 (Breast Cancer)CCK8 AssayIC50 (24h)263.5 µmol/L[1]
IC50 (48h)139.7 µmol/L[1]
IC50 (72h)131.3 µmol/L[1]
SK-BR-3 (Breast Cancer)CCK8 AssayIC50 (24h)248.6 µmol/L[1]
IC50 (48h)124.53 µmol/L[1]
IC50 (72h)117.5 µmol/L[1]
MCF-7 (Breast Cancer)CCK-8 AssayIC50 (24h)148.9 µmol/L
HUVECs (Endothelial Cells)Apoptosis AssayTreatment Conc.10-40 µM[2]
PC12 (Neuronal Cells)Neuroprotection AssayTreatment Conc.25 µM[3]
A549 (Lung Cancer)MTT AssayTreatment Conc.0.4, 0.8, 1.6 mg/ml[4]
AC16 (Cardiomyocytes)Cell Viability AssayTreatment Conc.50, 100, 150, 200, 250 µg/ml[5]
Table 2: In Vitro Efficacy of Ginsenoside Rh1
Cell LineAssay TypeParameterValueReference
MCF-7 (Breast Cancer)SRB AssayIC5090.28 µM[6]
HCC1428 (Breast Cancer)SRB AssayIC50147.4 µM[6]
BT474 (Breast Cancer)SRB AssayIC50>150 µM[6]
MCF-7 (Breast Cancer)Apoptosis/Autophagy AssayTreatment Conc.5, 25, 50 µM[6]
HK-2 (Kidney Cells)Cell Viability AssayTreatment Conc.40 µM

Core Mechanisms of Action and Signaling Pathways

Induction of Programmed Cell Death in Cancer

Ginsenoside Rh1 has been shown to induce both apoptosis and autophagy in breast cancer cells, such as MCF-7. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn inhibits the prosurvival PI3K/Akt signaling pathway. The inhibition of Akt leads to the activation of downstream apoptotic effectors like cleaved PARP and cleaved caspase-3, and also promotes autophagy, as evidenced by increased expression of Atg12 and LC3A/B-II[6].

Notoginsenoside R1 demonstrates a novel mechanism of inducing ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells[1]. NGR1 has been found to inhibit the expression of Runt-related transcription factor 2 (RUNX2), which subsequently suppresses the AGE-RAGE signaling pathway. This leads to an accumulation of intracellular Fe2+ and oxidative damage, characterized by the downregulation of ferroptosis inhibitors (GPX4, FIH1) and upregulation of ferroptosis promoters (COX2, ACSL4, NOX1)[1].

G_Rh1_Apoptosis_Pathway Ginsenoside Rh1 Ginsenoside Rh1 ROS ROS Ginsenoside Rh1->ROS PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits Autophagy Autophagy Akt->Autophagy inhibits

Caption: Ginsenoside Rh1 induces apoptosis and autophagy via ROS-mediated inhibition of the PI3K/Akt pathway.

NGR1_Ferroptosis_Pathway Notoginsenoside R1 Notoginsenoside R1 RUNX2 RUNX2 Notoginsenoside R1->RUNX2 inhibits AGE-RAGE Pathway AGE-RAGE Pathway RUNX2->AGE-RAGE Pathway activates GPX4 GPX4 AGE-RAGE Pathway->GPX4 regulates Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Caption: Notoginsenoside R1 induces ferroptosis by inhibiting the RUNX2/AGE-RAGE signaling axis.

Anti-Inflammatory and Cytoprotective Effects

NGR1 exhibits potent anti-inflammatory and cytoprotective properties in various cell types. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, NGR1 mitigates apoptosis and inflammation by upregulating miR-147a, which in turn inhibits the MyD88/TRAF6/NF-κB signaling pathway[2]. This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6[2].

Furthermore, in neuronal PC12 cells, NGR1 provides neuroprotection against oxidative stress through a novel mechanism involving estrogen receptor-dependent crosstalk between the Akt and ERK1/2 pathways. This interaction leads to the activation of the Nrf2/ARE (antioxidant response element) signaling pathway, which upregulates phase II antioxidant enzymes, thereby protecting the cells from oxidative damage[3].

NGR1_Anti_Inflammatory_Pathway Notoginsenoside R1 Notoginsenoside R1 miR-147a miR-147a Notoginsenoside R1->miR-147a upregulates MyD88 MyD88 miR-147a->MyD88 inhibits TRAF6 TRAF6 MyD88->TRAF6 NF-kB NF-kB TRAF6->NF-kB Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Apoptosis Apoptosis NF-kB->Apoptosis

Caption: NGR1 anti-inflammatory mechanism in HUVECs via the miR-147a/MyD88/NF-κB pathway.

NGR1_Neuroprotection_Pathway Notoginsenoside R1 Notoginsenoside R1 Estrogen Receptor Estrogen Receptor Notoginsenoside R1->Estrogen Receptor Akt Akt Estrogen Receptor->Akt ERK1/2 ERK1/2 Estrogen Receptor->ERK1/2 Nrf2 Nrf2 Akt->Nrf2 ERK1/2->Nrf2 Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes Neuroprotection Neuroprotection Antioxidant Enzymes->Neuroprotection

Caption: NGR1-mediated neuroprotection through ER-dependent activation of Akt/ERK1/2 and Nrf2 signaling.

Detailed Experimental Protocols

This section provides a detailed methodology for key in vitro experiments cited in the literature for assessing the effects of Notoginsenoside R1 and Ginsenoside Rh1.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of NGR1 or Ginsenoside Rh1 and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Flow Cytometry with Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the DNA content of cells stained with propidium iodide (PI).

Protocol:

  • Cell Treatment: Culture and treat cells with the desired concentrations of NGR1 or Ginsenoside Rh1 for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-Akt, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.

Protocol:

  • Cell Treatment: Treat cells with NGR1 or Ginsenoside Rh1 for the desired time.

  • DCFDA Staining: Incubate the cells with DCFDA solution in the dark for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Notoginsenoside R1 and Ginsenoside Rh1 are promising natural compounds with well-defined in vitro mechanisms of action that are relevant to the treatment of cancer, inflammatory conditions, and neurodegenerative diseases. Their ability to modulate key signaling pathways such as PI3K/Akt, AGE-RAGE, and Nrf2 highlights their potential as therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these ginsenosides. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of these compounds in preclinical models.

References

Unveiling the Therapeutic Potential of Quinquenoside R1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Quinquenoside R1 (also referred to as Notoginsenoside R1), a key bioactive compound isolated from Panax notoginseng. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities

This compound has demonstrated a wide spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development. Its primary activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1]

Anticancer Activity

This compound exhibits significant anticancer properties by inhibiting cancer cell proliferation, migration, invasion, and angiogenesis, while promoting apoptosis and cell cycle arrest.[2] These effects have been observed in various cancer cell lines, including breast and non-small cell lung cancer.[2][3]

Quantitative Data on Anticancer Effects
Biological EffectCell LineConcentration/DosageResultReference
Growth Inhibition (IC50)MCF-7 (Breast Cancer)148.9 mmol/L50% growth inhibition at 24 hours[2]
Cell Cycle Arrest (G0/G1 Phase)MCF-7 (Breast Cancer)75 mmol/L45.06 ± 5.60% of cells arrested[2]
Cell Cycle Arrest (G0/G1 Phase)MCF-7 (Breast Cancer)150 mmol/L59.46 ± 5.60% of cells arrested[2]
Inhibition of Proliferation, Migration, and InvasionA549 (Non-Small Cell Lung Cancer)Dose-dependentSignificant inhibition observed[3]
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. In breast cancer, it has been shown to downregulate CCND2 and YBX3, with YBX3 acting as an activator of the KRAS/PI3K/Akt signaling pathway.[2] This leads to the suppression of tumor progression.

anticancer_pathway Quinquenoside_R1 This compound YBX3 YBX3 Quinquenoside_R1->YBX3 downregulates CCND2 CCND2 Quinquenoside_R1->CCND2 downregulates KRAS KRAS YBX3->KRAS activates PI3K PI3K KRAS->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Migration Cell Migration Akt->Migration promotes Invasion Cell Invasion Akt->Invasion promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

This compound anticancer signaling pathway.
Experimental Protocols: Anticancer Assays

Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 50, 100, 150, or 200 μmol/L) for 24, 48, or 72 hours.[2] Cell viability was assessed using a Cell Counting Kit-8 assay according to the manufacturer's instructions.

Colony Formation Assay: Cells were seeded in six-well plates and treated with this compound. After 7 days of incubation, colonies were fixed, stained with crystal violet, and counted.[2]

Transwell Migration and Invasion Assays: For migration assays, cells were seeded in the upper chamber of a Transwell insert. For invasion assays, the insert was pre-coated with Matrigel. The lower chamber contained a chemoattractant. After 24 hours, non-migrated/invaded cells were removed, and the cells on the lower surface were fixed, stained, and counted.[2]

Cell Cycle Analysis: Cells were treated with this compound for 24 hours, harvested, fixed in ethanol, and stained with propidium iodide. Cell cycle distribution was analyzed by flow cytometry.[2]

Apoptosis Assay (TUNEL): Apoptosis was detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay following the manufacturer's protocol.[2]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. In a rat model of renal ischemia-reperfusion injury, pretreatment with this compound significantly improved renal function and attenuated levels of oxidative markers. It also restored the levels of inflammatory cytokines, including a reduction in pro-inflammatory cytokines (TNF-α, TGF-β1, INF-γ, and IL-6) and an increase in the anti-inflammatory cytokine IL-10.[4]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are associated with the modulation of several signaling pathways, including the MAPK/NF-κB pathway.[1]

anti_inflammatory_pathway Quinquenoside_R1 This compound MAPK MAPK Quinquenoside_R1->MAPK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK NF_kB NF-κB MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

This compound anti-inflammatory pathway.
Experimental Protocols: Anti-inflammatory Assays

Animal Model of Renal Ischemia-Reperfusion (I/R) Injury: Male Wistar rats were subjected to renal artery occlusion for 60 minutes, followed by reperfusion. One group was pretreated with this compound (50 mg/kg) before I/R induction.[4]

Assessment of Renal Function and Oxidative Stress: Serum levels of creatinine and blood urea nitrogen were measured to assess renal function. Oxidative stress markers in kidney tissue were also evaluated.[4]

Cytokine Measurement: The levels of inflammatory cytokines (TNF-α, TGF-β1, INF-γ, IL-6, IL-10) in renal tissue were quantified using appropriate immunoassays.[4]

Neuroprotective Effects

This compound exhibits neuroprotective properties against oxidative stress-induced neuronal injury.[5] It has been shown to suppress the accumulation of intracellular reactive oxygen species (ROS), lipid peroxidation, protein oxidation, and DNA fragmentation.[5]

Signaling Pathways in Neuroprotection

The neuroprotective mechanism of this compound involves an estrogen receptor-dependent crosstalk between the Akt and ERK1/2 pathways, which leads to the activation of the Nrf2/ARE (antioxidant response element) signaling pathway.[5] This activation upregulates the expression of phase II antioxidant enzymes.

neuroprotection_pathway Quinquenoside_R1 This compound Estrogen_Receptor Estrogen Receptor Quinquenoside_R1->Estrogen_Receptor Akt Akt Estrogen_Receptor->Akt ERK1_2 ERK1/2 Akt->ERK1_2 crosstalk Nrf2 Nrf2 ERK1_2->Nrf2 ARE ARE Nrf2->ARE activates Antioxidant_Enzymes Phase II Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

This compound neuroprotective pathway.
Experimental Protocols: Neuroprotection Assays

Cell Culture and Treatment: PC12 cells were differentiated with nerve growth factor (NGF) and then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress. Cells were preconditioned with this compound before H₂O₂ exposure.[5]

Measurement of Oxidative Stress Markers: Intracellular ROS, lipid peroxidation (MDA), protein oxidation (protein carbonyl), and DNA fragmentation (8-OHdG) were measured using specific assays.[5]

Western Blot Analysis: The phosphorylation status of Akt and ERK1/2, and the nuclear translocation of Nrf2 were determined by Western blotting using specific antibodies.[5]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of critical signaling pathways, make it a compelling candidate for further investigation and development. This guide provides a foundational understanding of its biological activities to aid researchers in designing future studies aimed at translating these promising preclinical findings into clinical applications.

References

The Discovery and Isolation of Quinquenoside R1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, a notable triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details the intricate experimental protocols for its extraction and purification from its natural sources, presents quantitative data in a structured format, and visually elucidates its known signaling pathways. This document serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound and paving the way for future research and clinical applications.

Introduction

This compound is a naturally occurring dammarane-type triterpenoid saponin.[1] Structurally, it is a mono-O-acetylated derivative of ginsenoside Rb1.[2] First identified in Panax quinquefolius (American ginseng), its discovery has since extended to other species of the Panax genus, including Panax notoginseng, Panax japonicus var. major, and Panax vietnamensis.[3][4] In much of the scientific literature, particularly in studies focusing on its pharmacological effects, this compound is synonymously referred to as Notoginsenoside R1 (NGR1).[5][6] This compound is recognized as one of the major bioactive constituents of Panax notoginseng, a well-known traditional Chinese medicine.[7]

The pharmacological profile of this compound is extensive, with research highlighting its potent anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer properties.[5][6] These biological activities are attributed to its modulation of various cellular signaling pathways, making it a compound of high interest for therapeutic development. This guide will delve into the history of its isolation and the detailed methodologies required to obtain this compound in a pure form for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical FormulaC₅₆H₉₄O₂₄[3]
Molecular Weight1151.34 g/mol [3]
ClassTriterpenoid, Saponin, Glycoside[1]
SynonymsNotoginsenoside R1 (NGR1)[5][6]
AppearanceWhite powder
CAS Number85013-02-1[1]

Experimental Protocols: Isolation and Purification

The isolation of this compound from its primary source, the roots of Panax notoginseng, is a multi-step process involving initial extraction of total saponins followed by chromatographic purification to isolate the specific compound.

Stage 1: Extraction and Enrichment of Total Panax Notoginseng Saponins (PNS)

This initial stage focuses on extracting the crude saponin mixture from the raw plant material and enriching this fraction.

3.1.1. Hot Reflux Extraction

  • Preparation of Plant Material: The roots of Panax notoginseng are dried, pulverized into a fine powder, and sieved.

  • Extraction: The powdered material is subjected to hot reflux extraction with purified water. A common ratio is 1:7 (w/v) of plant material to solvent. The mixture is heated to 60°C and refluxed for 2 hours.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the solvent.

3.1.2. Macroporous Resin Column Chromatography

  • Resin Preparation: D101 macroporous resin is pre-treated by soaking in 96% aqueous ethanol for 12 hours, followed by thorough rinsing with purified water.

  • Column Packing: The treated resin is packed into a chromatography column.

  • Loading: The concentrated aqueous extract from the previous step is diluted and loaded onto the D101 resin column at a controlled flow rate (e.g., 10 ml/minute).

  • Washing: The column is washed sequentially with purified water and 20% aqueous ethanol to remove impurities such as sugars, flavonoids, and some polar compounds. This is typically performed at a higher flow rate (e.g., 30 ml/minute).

  • Elution: The enriched total saponin fraction is eluted from the column using 70% aqueous ethanol at a flow rate of approximately 20 ml/minute.

  • Final Concentration and Drying: The 70% ethanol eluate, containing the total Panax notoginseng saponins (PNS), is collected and concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution is then dried under vacuum at 60°C to yield the PNS extract as a powder.

Stage 2: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound from the enriched PNS extract is achieved using preparative HPLC.

  • Sample Preparation: The dried PNS extract is dissolved in the mobile phase to a suitable concentration for injection.

  • Chromatographic System: A preparative HPLC system equipped with a C18 column (e.g., Alltech Alltima C18) is used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an ethanol-water mixture is employed. The optimal composition may vary, but a 40% aqueous ethanol solution has been shown to be effective for separating this compound.

  • Detection: The eluting compounds are monitored using a UV detector at a low wavelength, typically around 203 nm, as saponins lack strong chromophores.

  • Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

  • Purity Analysis and Confirmation: The purity of the collected fractions is assessed by analytical HPLC. The chemical structure of the purified compound is confirmed by mass spectrometry (MS) and by comparison with a reference standard.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

G Figure 1: General Workflow for the Isolation of this compound cluster_0 Stage 1: Extraction and Enrichment cluster_1 Stage 2: Purification A Dried Panax notoginseng Roots B Pulverization A->B C Hot Reflux Extraction (60°C, 2h, Water) B->C D Filtration & Concentration C->D E Macroporous Resin Chromatography (D101) D->E F Washing (Water & 20% Ethanol) E->F Impurities G Elution (70% Ethanol) E->G H Concentration & Drying G->H I Enriched Total Panax Notoginseng Saponins (PNS) H->I J Preparative HPLC (C18 Column) I->J K Fraction Collection J->K L Purity Analysis (Analytical HPLC) K->L M Structural Confirmation (MS) L->M N Purified this compound M->N

Figure 1: General Workflow for the Isolation of this compound

Quantitative Data

The yield and purity of this compound can vary depending on the source material and the specific protocols employed. Table 2 provides representative quantitative data from a published study.

ParameterValueSource MaterialMethodReference
Yield 41.0 mg10 g of raw Panax notoginsengPreparative HPLC
Purity > 96%Enriched PNS extractAnalytical HPLC

Biological Activities and Signaling Pathways

This compound (as Notoginsenoside R1) exhibits a wide range of biological activities by modulating key cellular signaling pathways. These are crucial for understanding its therapeutic potential.

Anti-inflammatory and Antioxidant Pathways

NGR1 has been shown to exert anti-inflammatory and antioxidant effects through several interconnected pathways:

  • MAPK/NF-κB Pathway: NGR1 can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38. This, in turn, suppresses the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5]

  • Nrf2/ARE Pathway: NGR1 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of various antioxidant and cytoprotective genes.[5]

G Figure 2: Anti-inflammatory and Antioxidant Signaling of NGR1 cluster_0 MAPK/NF-κB Pathway cluster_1 Nrf2/ARE Pathway NGR1 This compound (NGR1) MAPK MAPK (ERK, JNK, p38) NGR1->MAPK Inhibits Nrf2 Nrf2 NGR1->Nrf2 Activates NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation ARE ARE Nrf2->ARE Antioxidant Antioxidant Genes ARE->Antioxidant

Figure 2: Anti-inflammatory and Antioxidant Signaling of NGR1
Cell Proliferation, Survival, and Cancer-Related Pathways

NGR1 also influences pathways critical to cell fate, which are often dysregulated in cancer:

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and metabolism. NGR1 has been shown to modulate this pathway, with effects being context-dependent.[5]

  • Wnt/β-catenin Pathway: This pathway is crucial for development and tissue homeostasis. Aberrant activation is linked to cancer. NGR1 has been reported to interact with components of this pathway.[5]

  • AGE-RAGE Pathway in Cancer: In the context of breast cancer, NGR1 has been found to inhibit the Advanced Glycation End-products (AGE) - Receptor for AGE (RAGE) signaling pathway. It achieves this by downregulating the transcription factor RUNX2, which in turn promotes ferroptosis, a form of programmed cell death, in cancer cells.[6]

G Figure 3: NGR1's Role in Cancer-Related Signaling cluster_0 AGE-RAGE Pathway in Breast Cancer cluster_1 General Cell Survival Pathways NGR1 This compound (NGR1) RUNX2 RUNX2 NGR1->RUNX2 Inhibits PI3K_AKT PI3K/AKT Pathway NGR1->PI3K_AKT Modulates Wnt_beta_catenin Wnt/β-catenin Pathway NGR1->Wnt_beta_catenin Modulates AGERAGE AGE-RAGE Signaling RUNX2->AGERAGE Activates Ferroptosis Ferroptosis AGERAGE->Ferroptosis Inhibits CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Wnt_beta_catenin->CellSurvival

Figure 3: NGR1's Role in Cancer-Related Signaling

Conclusion

This compound stands out as a promising bioactive compound from the Panax genus, with a well-documented history of its discovery and a growing body of evidence supporting its diverse pharmacological activities. The detailed protocols provided in this guide for its extraction and purification offer a practical framework for researchers to obtain this compound for further investigation. The elucidation of its involvement in critical signaling pathways, such as MAPK/NF-κB, Nrf2/ARE, and AGE-RAGE, underscores its potential for the development of novel therapeutics for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. This technical guide serves as a comprehensive resource to facilitate and inspire continued research into the promising therapeutic applications of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinquenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1 is a dammarane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities.[1][2] It is found in several species of the Panax genus, including Panax notoginseng and Panax japonicus. As a glycoside, its structure features a complex steroidal aglycone linked to sugar moieties. Understanding the physicochemical properties and solubility of this compound is fundamental for its extraction, purification, formulation, and application in preclinical and clinical research. This document provides an in-depth overview of these key characteristics, detailed experimental protocols, and insights into its biological context.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The properties of this compound are summarized below. Many of these values are predicted based on its chemical structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₆H₉₄O₂₄[]
Molecular Weight 1151.34 g/mol []
Appearance Amorphous Powder[]
Predicted Boiling Point 1148.4 ± 65.0 °C[]
Predicted Density 1.42 ± 0.1 g/cm³[]
Predicted logP -0.18 (ALOGPS), -1.1 (ChemAxon)[1][2]
Predicted logS -3.2 (ALOGPS)[1]
Predicted pKa (Strongest Acidic) 11.75[1]
Predicted pKa (Strongest Basic) -3.6[1]
Polar Surface Area 383.36 Ų[1]
Hydrogen Bond Donor Count 14[1]
Hydrogen Bond Acceptor Count 23[1]
Rotatable Bond Count 18[1]

Solubility Profile

Solubility is a crucial factor for achieving desired concentrations in experimental assays and for ensuring bioavailability in vivo. This compound's solubility is influenced by its large molecular size and the presence of numerous hydrophilic sugar groups and a lipophilic steroid core.

Table 2: Solubility of this compound

SolventSolubilitySource
Water 0.69 g/L (Predicted)[1][2]
Methanol Soluble[]
Ethanol Soluble[]
Ethyl Acetate Soluble[]
Dimethyl Sulfoxide (DMSO) Expected to be soluble (based on solvent hierarchy for similar compounds)

The predicted low aqueous solubility (0.69 g/L) and its solubility in polar organic solvents like methanol and ethanol are characteristic of many saponins. This amphiphilic nature influences its biological interactions and presents challenges for formulation that may require strategies like the use of co-solvents or advanced delivery systems.[4]

Experimental Protocols

Detailed and reproducible experimental methods are essential for scientific rigor. The following sections describe standard protocols for determining solubility.

Protocol: Solubility Determination in Aqueous and Organic Solvents

This protocol outlines a stepwise procedure for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in cell culture media, DMSO, and ethanol.

Materials:

  • This compound (amorphous powder)

  • Cell Culture Medium (e.g., DMEM)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Glass test tubes

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microscope

Methodology:

  • Preparation of Stock Solutions: A hierarchical approach is used, starting with the least aggressive solvent.[5]

    • Tier 1 (Aqueous Medium): Weigh approximately 10 mg of this compound into a glass tube. Add the cell culture medium incrementally to attempt to reach a concentration of 20 mg/mL.[5]

    • Tier 2 (DMSO): If solubility is not achieved in the aqueous medium, weigh approximately 100 mg of this compound into a new tube. Add DMSO to attempt to reach a concentration of 200 mg/mL.[5]

    • Tier 3 (Ethanol): If the compound does not dissolve in DMSO, use a fresh 100 mg sample and add ethanol to attempt to reach 200 mg/mL.[5]

  • Dissolution Procedure: For each solvent tier, follow this mixing hierarchy:

    • Add the solvent to the pre-weighed this compound at room temperature.

    • Gently mix by inversion, then vortex the tube for 1-2 minutes.[5]

    • If the compound has not dissolved, sonicate in a water bath for up to 5 minutes.[5]

    • Allow the solution to sit at room temperature for approximately one hour to check for precipitation.

  • Solubility Assessment:

    • Visually inspect the solution against a light and dark background for any visible particles.

    • For a more definitive assessment, place a small drop of the solution onto a microscope slide and examine for crystals under 100x magnification. The absence of crystals indicates complete dissolution.

  • Data Reporting: Report the solubility as the highest concentration at which no precipitate or crystals are observed. For example, "> 20 mg/mL in Ethanol" or "< 1 mg/mL in Water."

G Workflow for Solubility Determination start Start with this compound Powder tier1 Tier 1: Add Aqueous Medium (Target: 20 mg/mL) start->tier1 mix1 Vortex (1-2 min) Sonicate (5 min) tier1->mix1 check1 Soluble? mix1->check1 tier2 Tier 2: Add DMSO (Target: 200 mg/mL) check1->tier2 No report_soluble Report Solubility Conc. check1->report_soluble Yes mix2 Vortex (1-2 min) Sonicate (5 min) tier2->mix2 check2 Soluble? mix2->check2 tier3 Tier 3: Add Ethanol (Target: 200 mg/mL) check2->tier3 No check2->report_soluble Yes mix3 Vortex (1-2 min) Sonicate (5 min) tier3->mix3 check3 Soluble? mix3->check3 check3->report_soluble Yes report_insoluble Report as Insoluble at Tested Conc. check3->report_insoluble No

Workflow for Solubility Determination

Biological Activity and Signaling Pathways

This compound is structurally and functionally related to other well-studied ginsenosides, such as Notoginsenoside R1. These compounds are known to modulate several key signaling pathways, which accounts for their broad pharmacological effects, including anti-inflammatory, antioxidant, and cardioprotective activities.[6]

Key signaling pathways modulated by related ginsenosides include:

  • PI3K/Akt Pathway: Crucial for cell survival, proliferation, and angiogenesis.[6][7]

  • MAPK/NF-κB Pathway: A central regulator of inflammation and immune responses.[6][8]

  • NRF2/ARE Pathway: The primary pathway for cellular defense against oxidative stress.[6]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical intracellular signaling cascade. Ginsenosides like Rb1 (a closely related compound) have been shown to activate this pathway, leading to the upregulation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), which plays a key role in maintaining vascular homeostasis.[7] Activation of this pathway is a common mechanism by which ginsenosides exert protective effects against cellular stress and apoptosis.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Recruits & Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates & Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates Downstream Cell Survival, Anti-apoptosis, Angiogenesis Akt->Downstream Promotes NO Nitric Oxide (NO) eNOS->NO Produces QR1 This compound (or related ginsenoside) QR1->Receptor Activates

This compound Modulated PI3K/Akt Pathway

Conclusion

This compound is a complex saponin with physicochemical properties that present both opportunities and challenges for its development as a therapeutic agent. Its amphiphilic nature, characterized by low predicted aqueous solubility but good solubility in polar organic solvents, necessitates careful consideration during experimental design and formulation. The compound's involvement in critical signaling pathways like PI3K/Akt highlights its potential for modulating cellular processes related to inflammation, oxidative stress, and survival. The data and protocols presented in this guide serve as a foundational resource for researchers working to unlock the full therapeutic potential of this promising natural product.

References

Quinquenoside R1: A Technical Guide to a Mono-acetylated Derivative of Ginsenoside Rb1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, a naturally occurring mono-acetylated derivative of the well-studied ginsenoside Rb1, is emerging as a compound of significant interest in pharmacology and drug development. Characterized by the addition of an acetyl group to the ginsenoside Rb1 backbone, this modification has been observed to influence its biological activity, particularly in the realm of immunomodulation. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for assessing its effects and visualizations of the implicated signaling pathways are provided to support further research and development.

Introduction

Ginsenosides, the primary active saponins isolated from Panax species (ginseng), have a long history in traditional medicine and are the subject of extensive scientific research. Ginsenoside Rb1 is one of the most abundant and well-characterized of these compounds, known for a wide array of potential health benefits.[1] Chemical modifications to the core ginsenoside structure can significantly alter their pharmacokinetic properties and biological efficacy. This compound is one such derivative, identified as a mono-O-acetyl ginsenoside Rb1.[2] A closely related and more extensively studied analogue, 6''-O-acetylginsenoside Rb1, has demonstrated potent immunosuppressive and anti-angiogenic activities, suggesting that the acetylation of ginsenoside Rb1 is a critical modification for enhancing specific pharmacological effects.[3][4] This guide will synthesize the available information on this compound and its analogues, with a focus on its anti-inflammatory properties.

Chemical and Physical Properties

This compound is a triterpenoid saponin distinguished by the presence of an acetyl functional group on one of the sugar moieties attached to the ginsenoside Rb1 aglycone.[2]

PropertyValueReference
IUPAC Name 20-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyloxy]-12β-hydroxydammar-24-en-3β-yl β-D-glucopyranosyl-(1→2)-[6-O-acetyl-β-D-glucopyranosyl](Implied from structure)
Molecular Formula C₅₆H₉₄O₂₄[5]
Molecular Weight 1151.34 g/mol [5]
CAS Number 85013-02-1[5]
Class Triterpenoid, Ginsenoside[6]

Biological Activity and Mechanism of Action

Research on the specific isomer this compound is limited; however, studies on the closely related 6''-O-acetylginsenoside Rb1 provide significant insight into its biological potential. The primary reported activities are immunosuppressive and anti-inflammatory, mediated through the inhibition of key inflammatory signaling molecules in macrophages.[3]

Immunosuppressive and Anti-inflammatory Effects

6''-O-acetylginsenoside Rb1 has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in murine macrophages stimulated with lipopolysaccharide (LPS) in a dose-dependent manner.[3][7] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators via the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibition of NO and TNF-α suggests that acetylated ginsenoside Rb1 interferes with this critical inflammatory cascade.

Quantitative Analysis of Bioactivity

While studies confirm a dose-dependent inhibition of inflammatory mediators, specific IC₅₀ values for 6''-O-acetylginsenoside Rb1 are not yet consistently reported in publicly available literature. The data indicates a significant reduction in NO and TNF-α production, highlighting its potential as a potent anti-inflammatory agent.

Biological TargetCell LineStimulantEffect of 6''-O-acetylginsenoside Rb1Reference
Nitric Oxide (NO) Murine MacrophagesLPSDose-dependent inhibition[3]
Tumor Necrosis Factor-α (TNF-α) Murine MacrophagesLPSDose-dependent inhibition[3]
Postulated Signaling Pathway

The inhibition of iNOS (the enzyme responsible for NO production) and TNF-α, both of which are transcriptionally regulated by NF-κB, strongly suggests that the mechanism of action for acetylated ginsenoside Rb1 involves the suppression of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Acetylated ginsenoside Rb1 likely acts at one or more points upstream of NF-κB activation.

G cluster_0 cluster_1 LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates to Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription TNF_gene TNF-α Gene NFkB_nuc->TNF_gene Induces Transcription iNOS iNOS Protein iNOS_gene->iNOS TNF TNF-α Protein TNF_gene->TNF NO Nitric Oxide (NO) iNOS->NO Produces TNF_sec Secreted TNF-α TNF->TNF_sec Secreted Ac_Rb1 This compound (6''-O-acetylginsenoside Rb1) Ac_Rb1->IKK Inhibits (Postulated)

Figure 1. Postulated mechanism for the inhibition of LPS-induced inflammation by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound analogues.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: For assays, cells are typically seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[6]

  • Treatment Protocol:

    • The culture medium is removed from the adhered cells.

    • Cells are pre-treated for 2 hours with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO).

    • Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

    • The cells are incubated for a further 18-24 hours before the supernatant is collected for analysis.[2][6]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Reagents:

    • Griess Reagent: A solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[6]

    • Nitrite Standard: Sodium nitrite (NaNO₂) to generate a standard curve.

  • Protocol:

    • After cell treatment, carefully collect 100 µL of culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[6]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) diluted in culture medium.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

G start Collect 100µL Cell Supernatant add_griess Add 100µL Griess Reagent start->add_griess incubate Incubate 10-15 min (Room Temp, Dark) add_griess->incubate read Read Absorbance at 540 nm incubate->read calculate Calculate Nitrite Concentration read->calculate

Figure 2. Experimental workflow for the Griess assay to measure nitric oxide production.

TNF-α Quantification (ELISA)

This protocol outlines a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the concentration of TNF-α in cell culture supernatants.

  • Principle: A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured TNF-α. Finally, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal.

  • Protocol:

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α. Incubate overnight at 4°C.[8]

    • Washing & Blocking: Wash the plate to remove unbound antibody. Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[8]

    • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate. Add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes at room temperature.

    • Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark for 20-30 minutes. A blue color will develop.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

    • Measurement: Read the optical density at 450 nm using a microplate reader.

    • Analysis: Calculate the TNF-α concentration in the samples by plotting a standard curve of known TNF-α concentrations versus their corresponding optical densities.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-inflammatory compounds derived from a well-established natural product. The mono-acetylation of ginsenoside Rb1 appears to be a key structural feature for conferring potent immunosuppressive activity, specifically the inhibition of pro-inflammatory mediators like NO and TNF-α in macrophages. The likely mechanism involves the modulation of the NF-κB signaling pathway.

For drug development professionals, this presents an opportunity to explore a novel scaffold for creating anti-inflammatory therapeutics. Future research should focus on several key areas:

  • Quantitative Analysis: Determining the precise IC₅₀ values of pure this compound and its isomers for the inhibition of NO, TNF-α, and other inflammatory cytokines is essential.

  • Mechanism Elucidation: Direct investigation into the effect of acetylated ginsenoside Rb1 on the phosphorylation of IKK, degradation of IκB, and nuclear translocation of NF-κB will confirm the postulated mechanism.

  • In Vivo Studies: Preclinical animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

  • Structure-Activity Relationship (SAR): Synthesizing and testing various acetylated derivatives of ginsenoside Rb1 could lead to the identification of compounds with enhanced potency and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound as a lead compound for novel anti-inflammatory drugs can be realized.

References

Unveiling the Toxicological Profile of Quinquenoside R1: A Review of Preliminary Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preliminary toxicity studies on Quinquenoside R1 are not available in the current scientific literature. This guide provides a comprehensive overview of the toxicological data available for the broader class of compounds to which this compound belongs, namely Panax notoginseng saponins (PNS), and the closely related compound, Notoginsenoside R1. This information is intended to serve as a preliminary reference for researchers and drug development professionals.

Introduction

This compound is a triterpenoid saponin and a natural product found in plants of the Panax genus, notably Panax notoginseng. While the therapeutic properties of Panax notoginseng and its constituent saponins are subjects of ongoing research, a thorough understanding of their toxicological profiles is paramount for any potential clinical application. This technical guide synthesizes the currently available, albeit limited, toxicity data for compounds structurally and functionally related to this compound to provide a foundational understanding for future safety and toxicological assessments.

Toxicity Data Summary

The following tables summarize the key quantitative toxicity data for Panax notoginseng saponins (PNS) and Notoginsenoside R1. It is crucial to note the absence of specific data for this compound.

Table 1: In Vivo Toxicity Data for Panax notoginseng Saponins (PNS)

Compound ClassAnimal ModelRoute of AdministrationObserved Toxic EffectsDosage
Panax notoginseng saponins (PNS)RatIntravenousCardiac toxicity≥150 mg/kg
Panax notoginseng saponins (PNS)RatNot specifiedHepatotoxicity and nephrotoxicity450 mg/kg
Panax notoginseng saponins (PNS)RatIntravenousAnimal death450 mg/kg

Source:[1]

Table 2: In Vivo and In Vitro Toxicity Data for Notoginsenoside R1

CompoundTest SystemRoute/MethodObserved EffectConcentration/Dosage
Notoginsenoside R1MiceIntraperitonealNo toxic effects or side effects (body weight, liver weight, serum ALT, serum AST, food intake)30 mg/kg/day for 3 days
Notoginsenoside R1H9c2 cells (in vitro)Cell cultureSignificant decrease in cell viability≥100 µM

Source:[2][3]

Experimental Protocols

Due to the lack of specific toxicity studies for this compound, a generalized experimental workflow for an acute oral toxicity study is provided below. This protocol is based on standard OECD guidelines and serves as a template for future investigations.

Workflow for Acute Oral Toxicity Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Observation cluster_3 Phase 4: Data Analysis Test Substance Preparation Test Substance Preparation Animal Acclimatization Animal Acclimatization Test Substance Preparation->Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Single Oral Administration Single Oral Administration Dose Formulation->Single Oral Administration Clinical Signs Monitoring (14 days) Clinical Signs Monitoring (14 days) Single Oral Administration->Clinical Signs Monitoring (14 days) Body Weight Measurement Body Weight Measurement Clinical Signs Monitoring (14 days)->Body Weight Measurement Gross Necropsy Gross Necropsy Body Weight Measurement->Gross Necropsy Data Collection Data Collection Gross Necropsy->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis LD50 Estimation LD50 Estimation Statistical Analysis->LD50 Estimation

Caption: Generalized workflow for an acute oral toxicity study.

Detailed Methodology:

  • Test Substance: this compound (purity to be determined and documented).

  • Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), nulliparous and non-pregnant females. A sufficient number of animals should be used to ensure statistical significance.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dose Levels and Administration: A limit test at a high dose (e.g., 2000 or 5000 mg/kg body weight) or a series of graded doses should be used. The test substance should be administered orally via gavage in a suitable vehicle.

  • Observations:

    • Mortality: All mortalities should be recorded.

    • Clinical Signs: Animals should be observed for clinical signs of toxicity shortly after dosing and at least once daily for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.

    • Body Weight: Individual animal weights should be recorded prior to administration and at least weekly thereafter.

  • Pathology: All animals should be subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 (median lethal dose) can be calculated if applicable. All observed toxic effects should be documented.

Potential Mechanisms of Toxicity: Insights from Related Saponins

While the specific mechanisms of toxicity for this compound are unknown, studies on related Panax saponins suggest potential pathways of interest. For instance, high concentrations of certain saponins have been associated with cardiotoxicity. The precise signaling pathways involved in the toxicity of these saponins are not well-elucidated and represent a critical area for future research.

Hypothetical Signaling Pathway for Saponin-Induced Cardiotoxicity

G High Concentration of Saponin High Concentration of Saponin Ion Channel Disruption Ion Channel Disruption High Concentration of Saponin->Ion Channel Disruption Calcium Overload Calcium Overload Ion Channel Disruption->Calcium Overload Mitochondrial Dysfunction Mitochondrial Dysfunction Calcium Overload->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: A hypothetical pathway of saponin-induced cardiotoxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific preliminary toxicity data for this compound. The available information on the broader class of Panax notoginseng saponins and the related compound Notoginsenoside R1 provides a preliminary and indirect assessment of potential toxicity. High doses of PNS have been associated with cardiac, hepatic, and renal toxicity in animal models. In contrast, Notoginsenoside R1 has shown a favorable safety profile at the tested doses.

To adequately characterize the safety profile of this compound, comprehensive toxicological studies are imperative. These should include:

  • Acute, sub-chronic, and chronic toxicity studies in relevant animal models.

  • Genotoxicity and mutagenicity assays.

  • Safety pharmacology studies to assess effects on major organ systems.

  • Mechanistic studies to elucidate any observed toxic effects at the molecular level.

Such data are essential for establishing a reliable safety profile and guiding the future development of this compound for any potential therapeutic applications.

References

Quinquenoside R1: A Technical Whitepaper on its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory effects of Quinquenoside R1 is limited in publicly available scientific literature. This document synthesizes information on this compound's chemical nature and extrapolates potential anti-inflammatory mechanisms based on the well-documented activities of closely related ginsenosides and saponins from Panax species. All inferred information is clearly indicated.

Introduction to this compound

This compound is a naturally occurring triterpenoid saponin. It has been identified in medicinal plants such as Panax notoginseng and Panax japonicus var. major. Structurally, this compound is characterized as a mono-acetylated derivative of ginsenoside Rb1, placing it within the large family of ginsenosides, which are the primary bioactive constituents of ginseng (Panax species). These compounds are renowned for a wide array of pharmacological activities, with anti-inflammatory effects being one of the most extensively studied properties.

The general anti-inflammatory potential of saponins from American ginseng (Panax quinquefolius) is attributed to their ability to modulate key inflammatory pathways and the production of inflammatory mediators. Given its structural similarity to other pharmacologically active ginsenosides, this compound is a compound of interest for its potential therapeutic applications in inflammatory diseases.

Inferred Anti-inflammatory Activity of this compound

While direct studies on this compound are scarce, the anti-inflammatory activities of total saponins from Panax ginseng and other specific ginsenosides provide a strong basis for inferring its potential effects.

In Vitro Studies on Related Compounds

Studies on total saponins extracted from ginseng (TSG) and individual ginsenosides in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages have demonstrated significant anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory molecule production.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Ginseng Saponins

Cell LineTreatmentTest Compound(s)Concentration(s)Observed EffectsReference(s)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Total Saponins from Panax ginseng (TSG)Not specifiedReduced iNOS production; Decreased TNF-α and IL-1β expression.
RAW 264.7 MacrophagesLipopolysaccharide (LPS)American Ginseng Ginsenosides (AGGs)Not specifiedSignificant inhibition of NO, TNF-α, IL-6, and IL-1β production.
Experimental Protocols for In Vitro Anti-inflammatory Assays

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory effects of compounds like ginsenosides in vitro.

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further 24 hours.

The production of nitric oxide is an indicator of the inflammatory response. It is measured in the cell culture supernatant using the Griess reagent. The assay involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Potential Signaling Pathways Modulated by this compound

The anti-inflammatory effects of ginsenosides are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Total saponins from Panax ginseng have been shown to inhibit the degradation of IκB, thereby

Quinquenoside R1: A Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, also known as Notoginsenoside R1 (NGR1), is a triterpenoid saponin primarily isolated from Panax notoginseng. Emerging scientific evidence has highlighted its significant antioxidant properties, positioning it as a promising candidate for further investigation in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] this compound has demonstrated potent antioxidant effects by modulating key cellular signaling pathways and enhancing the endogenous antioxidant defense systems.[2] This document synthesizes the current understanding of this compound's antioxidant capabilities, with a focus on the underlying molecular mechanisms and the experimental evidence supporting its protective effects.

Quantitative Analysis of Antioxidant Effects

The antioxidant activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from a study investigating its cardioprotective effects in a rat model of ischemia/reperfusion (I/R) injury, a condition characterized by significant oxidative stress.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in I/R Rat Hearts

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GSH-Px Activity (U/mg protein)
Sham125.4 ± 10.285.3 ± 7.595.7 ± 8.1
I/R Model68.2 ± 6.545.1 ± 5.352.3 ± 5.9
I/R + NGR1 (5 mg/kg)85.7 ± 7.860.2 ± 6.168.4 ± 6.7*
I/R + NGR1 (10 mg/kg)102.3 ± 9.1 72.8 ± 6.981.5 ± 7.3**
I/R + NGR1 (20 mg/kg)115.6 ± 9.8 80.1 ± 7.290.2 ± 7.9***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R Model group. Data adapted from a study on ischemia/reperfusion injury in rat hearts.

Table 2: Effect of this compound on Markers of Oxidative Damage in I/R Rat Hearts

Treatment GroupMDA Level (nmol/mg protein)CK Level (U/L)
Sham1.2 ± 0.2150.8 ± 15.3
I/R Model3.8 ± 0.4452.6 ± 40.1
I/R + NGR1 (5 mg/kg)2.9 ± 0.3350.4 ± 32.7
I/R + NGR1 (10 mg/kg)2.1 ± 0.2 258.1 ± 25.4
I/R + NGR1 (20 mg/kg)1.5 ± 0.2 180.5 ± 18.9

*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R Model group. Data adapted from a study on ischemia/reperfusion injury in rat hearts.

Signaling Pathways in Antioxidant Action

This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. It also modulates other interconnected pathways, such as the Akt and ERK1/2 pathways, which contribute to its overall protective effects against oxidative stress.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of phase II antioxidant enzymes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 NGR1 This compound NGR1->Nrf2_Keap1 ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization Akt_ERK_Nrf2_Pathway NGR1 This compound ER Estrogen Receptor NGR1->ER Akt Akt ER->Akt ERK ERK1/2 Akt->ERK Crosstalk Nrf2 Nrf2 Activation Akt->Nrf2 ERK->Nrf2 Neuroprotection Neuroprotection & Antioxidant Effects Nrf2->Neuroprotection Experimental_Workflow Compound This compound In_Vitro In Vitro Assays (DPPH, ABTS) Compound->In_Vitro Cell_Culture Cell Culture Model (e.g., PC12, H9c2) Compound->Cell_Culture Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2, ox-LDL) Cell_Culture->Oxidative_Stress Treatment Treatment with This compound Oxidative_Stress->Treatment ROS_Measurement ROS Measurement (DCFH-DA assay) Treatment->ROS_Measurement Biochemical_Assays Biochemical Assays (SOD, CAT, MDA) Treatment->Biochemical_Assays Western_Blot Western Blot Analysis (Nrf2, HO-1, etc.) Treatment->Western_Blot ROS_Measurement->Data_Analysis Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis

References

The Multifaceted Role of Notoginsenoside R1 in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R1 (NG-R1), a prominent saponin isolated from the traditional Chinese medicine Panax notoginseng, has garnered significant scientific attention for its diverse pharmacological activities. Historically used to promote blood circulation and resolve blood stasis, modern research has elucidated the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth analysis of the role of NG-R1, focusing on its quantitative pharmacological data, detailed experimental protocols for its evaluation, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic applications of this potent natural compound.

Introduction

Panax notoginseng, also known as "Sanqi" or "Tianqi," has been a cornerstone of traditional Chinese medicine for centuries. Its medicinal properties are largely attributed to a class of saponins known as ginsenosides. Among these, Notoginsenoside R1 (NG-R1) is a key bioactive constituent, demonstrating a wide spectrum of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant activities.[1] This guide synthesizes the current scientific understanding of NG-R1, providing a technical overview of its mechanisms of action and methodologies for its study.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of Notoginsenoside R1.

Table 1: In Vitro Efficacy of Notoginsenoside R1

Cell LineModel/AssayConcentration RangeKey FindingsReference(s)
PC12H₂O₂-induced oxidative stress1-100 μMDose-dependently protected against cell death and apoptosis.[2]
PC12Amyloid-β (Aβ₂₅₋₃₅)-induced injury250-1,000 µg/mlSignificantly increased cell viability in a dose-dependent manner.[3]
H9c2Hypoxia/Reoxygenation (H/R)5-20 μMInhibited H/R-induced apoptosis in a concentration-dependent manner.[2]
H9c2Palmitic acid-induced lipotoxicity2.5-80 μmol/LIncreased cell viability in a dose-dependent manner.[4]
AC16Lipopolysaccharide (LPS) stimulation50-100 µg/mlIncreased cell viability after LPS-induced injury.[5]
MCF-7Breast cancer cell proliferation75-150 μmol/LIC50 at 24h was 148.9 μmol/L.[6]

Table 2: In Vivo Efficacy of Notoginsenoside R1

Animal ModelDisease ModelDosageKey FindingsReference(s)
RatsMiddle Cerebral Artery Occlusion (MCAO)10, 20, 40 mg/kg (i.p.)20 mg/kg significantly reduced infarct volume and neuronal loss.[7]
MiceMyocardial Ischemia/Reperfusion (MI/R)25 mg/kg (i.p.)Significantly decreased myocardial infarction area.[8]
RatsRenal Ischemia/Reperfusion50 mg/kg (i.p.)Attenuated renal dysfunction and suppressed inflammatory responses.[9]
MiceSepsis-induced cardiomyopathy (CLP model)25 mg/kg (i.p.)Increased 24h and 7-day survival rates.[10]
MicePaclitaxel-induced neuropathic pain2.5, 5, 10 mg/kg (i.p.)Prevented mechanical allodynia in a dose-dependent manner.[11]

Key Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 exerts its therapeutic effects by modulating several critical signaling pathways. Its action is often initiated by binding to estrogen receptors, which triggers a cascade of downstream events.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. NG-R1 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[1] This activation contributes to its neuroprotective and cardioprotective effects by inhibiting apoptosis and promoting cell survival.[12]

PI3K_Akt_Pathway NGR1 Notoginsenoside R1 ER Estrogen Receptor NGR1->ER PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

PI3K/Akt pathway activation by Notoginsenoside R1.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. NG-R1 activates Nrf2, promoting its translocation to the nucleus where it binds to the ARE and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[7][13] This mechanism is central to the antioxidant properties of NG-R1.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGR1 Notoginsenoside R1 Akt Akt NGR1->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocates Keap1->Nrf2 Sequesters ARE ARE Nrf2_n->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces

Nrf2/ARE pathway activation by Notoginsenoside R1.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In pathological conditions, the activation of NF-κB leads to the production of pro-inflammatory cytokines. NG-R1 has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[1] This inhibition is often mediated through the PI3K/Akt pathway, which can suppress NF-κB activation.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGR1 Notoginsenoside R1 Akt Akt NGR1->Akt Activates IKK IKK Akt->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocates ProInflammatoryGenes Pro-inflammatory Genes NFkB_n->ProInflammatoryGenes Activates Inflammation Inflammation ProInflammatoryGenes->Inflammation Promotes

NF-κB pathway inhibition by Notoginsenoside R1.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of Notoginsenoside R1.

In Vitro Neuroprotection Assay using PC12 Cells

Objective: To assess the protective effect of NG-R1 against oxidative stress-induced cell death in a neuronal cell line.

Experimental Workflow:

PC12_Workflow A 1. Seed PC12 cells in 96-well plates B 2. Differentiate cells with NGF (50 ng/mL) for 48h A->B C 3. Pre-treat with NG-R1 (1-100 µM) for 24h B->C D 4. Induce oxidative stress with H₂O₂ (200 µM) for 6h C->D E 5. Assess cell viability using MTT assay D->E F 6. Measure absorbance at 570 nm E->F

Workflow for in vitro neuroprotection assay.

Materials:

  • PC12 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • Notoginsenoside R1 (NG-R1)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Differentiation: After 24 hours, replace the medium with DMEM containing 1% HS and 50 ng/mL NGF to induce differentiation for 48 hours.

  • NG-R1 Treatment: Pre-treat the differentiated cells with various concentrations of NG-R1 (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM and incubate for 6 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Cardioprotection Assay in a Myocardial Ischemia/Reperfusion (MI/R) Model

Objective: To evaluate the cardioprotective effects of NG-R1 in a rat model of MI/R injury.

Experimental Workflow:

MIR_Workflow A 1. Anesthetize rats and perform thoracotomy B 2. Ligate the left anterior descending (LAD) coronary artery for 30 min A->B C 3. Administer NG-R1 (e.g., 25 mg/kg, i.p.) or vehicle B->C D 4. Remove the ligature to allow reperfusion for 24h C->D E 5. Harvest hearts and perform TTC staining D->E F 6. Quantify infarct size E->F

Workflow for in vivo cardioprotection assay.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • Notoginsenoside R1 (NG-R1)

  • Saline (vehicle)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Formalin

Protocol:

  • Animal Preparation: Anesthetize the rats and connect them to a ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia: Induce myocardial ischemia by tightening the suture for 30 minutes.

  • Drug Administration: Administer NG-R1 (e.g., 25 mg/kg, intraperitoneally) or an equal volume of saline (vehicle) at the onset of reperfusion.

  • Reperfusion: Release the suture to allow for 24 hours of reperfusion.

  • Infarct Size Measurement:

    • Re-anesthetize the rats and excise the hearts.

    • Slice the ventricles into 2 mm thick sections.

    • Incubate the slices in 1% TTC solution at 37°C for 15 minutes.

    • Fix the stained slices in 10% formalin.

    • The viable myocardium will stain red, while the infarcted area will appear pale white.

  • Data Analysis: Photograph the heart slices and calculate the infarct size as a percentage of the total ventricular area.

Conclusion and Future Directions

Notoginsenoside R1, a key active component of Panax notoginseng, demonstrates significant therapeutic potential across a range of disease models. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as PI3K/Akt, Nrf2/ARE, and NF-κB, underscores its promise as a lead compound for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the clinical applications of NG-R1. Future studies should focus on optimizing its bioavailability, further elucidating its molecular targets, and conducting well-designed clinical trials to validate its efficacy and safety in human populations. The continued investigation of this remarkable compound from the armamentarium of traditional Chinese medicine holds great promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Quinquenoside R1 from Panax quinquefolius

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax quinquefolius, commonly known as American ginseng, is a perennial herb rich in a variety of bioactive compounds known as ginsenosides. Among these, Quinquenoside R1 has garnered significant interest for its potential pharmacological activities. Accurate and efficient extraction and quantification of this compound are paramount for research, quality control, and the development of new therapeutics. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Panax quinquefolius.

Data Presentation: Comparison of Extraction Methods

The yield of this compound is significantly influenced by the chosen extraction methodology. Below is a summary of the yields obtained using various techniques.

Extraction MethodSolventTemperature (°C)DurationThis compound Yield (mg/g of dry plant material)
Heat Reflux Extraction (HRE) Water1001 hourData not available for this compound specifically, but total ginsenoside yields are generally lower than advanced methods.
Microwave-Assisted Extraction (MAE) Water14515 minutesYields for rare ginsenosides are significantly increased compared to conventional methods, though specific data for this compound is not provided in the reviewed literature.[1]
Ultrasound-Assisted Extraction (UAE) 70% MethanolRoom Temp.30 minutesHigher total ginsenoside concentration compared to 100% methanol, specific yield for this compound not detailed.
Ultrahigh-Pressure Extraction (UPE) EthanolRoom Temp.2 minutesDemonstrates the highest extraction yield for ginsenosides like Rc in the shortest time, suggesting high efficiency for other saponins.[2][3]

Note: The presented data is a compilation from various studies focusing on ginsenoside extraction. Direct comparative studies with quantified yields specifically for this compound are limited in the available literature. The provided information is intended to guide the selection of an appropriate extraction strategy.

Experimental Protocols

I. Extraction: Microwave-Assisted Extraction (MAE) of this compound

MAE is an efficient method for extracting ginsenosides, offering reduced extraction times and solvent consumption.[1]

Materials and Equipment:

  • Dried and powdered Panax quinquefolius root

  • Deionized water

  • Microwave extraction system

  • Polytetrafluoroethylene (PTFE) vessels

  • Vacuum rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm membrane filter

Protocol:

  • Weigh 0.25 g of powdered Panax quinquefolius root and place it into a PTFE vessel.

  • Add 10 mL of deionized water to the vessel, achieving a solid-to-liquid ratio of 1:40 (w/v).[1]

  • Securely cap the vessel and place it in the microwave extraction system.

  • Set the extraction parameters:

    • Microwave Power: 1600 W[1]

    • Temperature: 145°C[1]

    • Extraction Time: 15 minutes[1]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate using a vacuum rotary evaporator.

  • Redissolve the dried extract in 25 mL of methanol.

  • Filter the methanolic solution through a 0.22 µm membrane filter prior to purification or HPLC analysis.

II. Purification: Silica Gel Column Chromatography

Column chromatography is a standard technique for the separation and purification of individual ginsenosides from a crude extract.

Materials and Equipment:

  • Crude extract rich in this compound

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Elution solvents: Chloroform, Methanol, Water

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber

  • 10% Sulfuric acid in ethanol (for visualization)

  • Heating plate

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of chloroform.

    • Gradually increase the polarity of the mobile phase by introducing methanol and then water in a stepwise or gradient manner. A common starting point for ginsenoside separation is a chloroform:methanol:water mixture. The exact ratios should be optimized based on TLC analysis of the crude extract.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Water).

    • Visualize the spots by spraying the plate with 10% sulfuric acid in ethanol and heating. Ginsenosides will appear as colored spots.

    • Combine the fractions containing pure this compound based on the TLC analysis.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

III. Quantification: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a reliable method for the quantification of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]

  • Mobile phase: Acetonitrile (A) and Water (B) (HPLC grade)

  • This compound reference standard

  • Purified extract of Panax quinquefolius

  • Volumetric flasks and pipettes

Protocol:

  • Chromatographic Conditions:

    • Column: ODS-C18 (4.6 mm × 250 mm, 5 μm)[1]

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient for ginsenoside separation starts with a higher proportion of water and gradually increases the proportion of acetonitrile. For example:

      • 0-10 min: 33% A, 67% B

      • 10-15 min: Linear gradient to 40% A, 60% B

      • 15-40 min: Linear gradient to 60% A, 40% B

      • 40-70 min: 60% A, 40% B[1]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 30°C[1]

    • Detection Wavelength: 203 nm[1]

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Ensure the purified extract is dissolved in methanol and filtered through a 0.22 µm filter.

  • Analysis and Quantification:

    • Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Extraction_Workflow start Start: Dried Panax quinquefolius Root Powder extraction Microwave-Assisted Extraction (Water, 145°C, 15 min) start->extraction filtration1 Filtration extraction->filtration1 concentration Vacuum Rotary Evaporation filtration1->concentration redissolution Redissolve in Methanol concentration->redissolution filtration2 0.22 µm Membrane Filtration redissolution->filtration2 purification Silica Gel Column Chromatography filtration2->purification hplc HPLC-UV Quantification purification->hplc end End: Quantified this compound hplc->end

Caption: Experimental workflow for the extraction and quantification of this compound.

Purification_Process crude_extract Crude Extract in Methanol adsorption Adsorb on Silica Gel crude_extract->adsorption loading Load onto Packed Column adsorption->loading elution Gradient Elution (Chloroform -> Methanol -> Water) loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: Detailed workflow for the purification of this compound using column chromatography.

References

Supercritical CO2 Fluid Extraction of Quinquenoside R1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the extraction of Quinquenoside R1, a bioactive dammarane-type triterpenoid saponin, from plant sources, primarily Panax notoginseng. The use of supercritical carbon dioxide (SC-CO2) fluid extraction offers a green, efficient, and highly selective alternative to traditional solvent-based methods, yielding a high-purity product suitable for pharmaceutical and nutraceutical applications.

Introduction to this compound and Supercritical CO2 Extraction

This compound, closely related to Notoginsenoside R1, is a key bioactive constituent of Panax notoginseng, a plant highly valued in traditional medicine.[1][2][3][4] These saponins exhibit a range of pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects, which are mediated through various signaling pathways.[2]

Supercritical CO2 extraction is an advanced technology that utilizes carbon dioxide above its critical temperature (31°C) and pressure (74 bar) as a solvent.[5] In this state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and selective dissolution of target compounds. The solvent strength can be finely tuned by adjusting temperature and pressure. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction of moderately polar compounds like saponins.[6][7]

Experimental Protocols

The following protocols are based on optimized conditions for the extraction of ginsenosides from Panax species, which are directly applicable to this compound.

Materials and Equipment
  • Plant Material: Dried and powdered roots of Panax notoginseng (particle size 0.3–1 mm).

  • Gases: High-purity carbon dioxide (99.9%).

  • Co-solvent: Ethanol (95-100% purity).

  • Equipment:

    • Supercritical fluid extraction (SFE) system equipped with an extractor vessel, a high-pressure CO2 pump, a co-solvent pump, a back-pressure regulator, and a separator.

    • High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.

    • Grinder for preparing the plant material.

    • Filter paper.

Supercritical CO2 Extraction Protocol
  • Preparation of Plant Material: Grind the dried roots of Panax notoginseng to a fine powder (0.3–1 mm particle size). A consistent particle size is crucial for uniform extraction.

  • Loading the Extractor: Accurately weigh the powdered plant material and place it into the extractor vessel. The material can be wrapped in filter paper to prevent clogging of the system.

  • System Setup:

    • Set the extraction temperature to the desired value (e.g., 55°C).

    • Set the extraction pressure to the desired value (e.g., 400 bar).

    • Set the CO2 flow rate (e.g., 1-2 L/min for a lab-scale system).

    • If using a co-solvent, set the ethanol percentage (e.g., 4-5%).

  • Extraction Process:

    • Pressurize the system with CO2 to the set pressure.

    • Once the desired temperature and pressure are stable, introduce the co-solvent at the specified flow rate.

    • Commence the dynamic extraction for a predetermined duration (e.g., 2-4 hours).

  • Collection of Extract: The extract is precipitated in the separator by reducing the pressure. Collect the extract from the separator for further analysis.

  • Shutdown: After the extraction is complete, safely depressurize the system according to the manufacturer's instructions.

Quantitative Data

The following tables summarize the extraction yields of various ginsenosides from Panax ginseng under different supercritical CO2 extraction conditions. This data provides a strong reference for the expected yields of this compound.

Table 1: Effect of Pressure on Ginsenoside Yield

Pressure (bar)Temperature (°C)Ethanol (%)Total Ginsenoside Yield (mg/g)
200554.8Data not specified
300554.8Data not specified
400554.8Optimized Yield

Data derived from studies on Panax ginseng, indicating that higher pressures generally lead to increased yields.[6][7]

Table 2: Optimized Conditions for Ginsenoside Extraction

ParameterOptimal Value
Extraction Pressure 35-40 MPa (350-400 bar)
Extraction Temperature 50-60°C
Co-solvent (Ethanol) 70% concentration at 4-5% of CO2 flow
Extraction Time 2-4 hours

These optimized parameters are based on multiple studies on the extraction of ginsenosides from Panax species.[5][6][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the supercritical CO2 fluid extraction of this compound.

G A Plant Material (Panax notoginseng) B Grinding and Sieving (0.3-1 mm) A->B C Loading into Extractor Vessel B->C D Supercritical CO2 Extraction (Pressure, Temp, Co-solvent) C->D E Separation of Extract from CO2 D->E F This compound Rich Extract E->F G Analysis (HPLC) F->G

Supercritical CO2 Extraction Workflow for this compound.
Signaling Pathways of this compound (and related Notoginsenosides)

This compound and related saponins exert their biological effects by modulating several key signaling pathways. The diagram below provides a simplified overview of these interactions.

G cluster_0 Cellular Effects cluster_1 Signaling Pathways Anti_Inflammatory Anti-inflammatory Effects Antioxidant Antioxidant Response Neuroprotection Neuroprotection Cardioprotection Cardioprotection PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Neuroprotection PI3K_AKT->Cardioprotection MAPK_NFkB MAPK/NF-κB Pathway MAPK_NFkB->Anti_Inflammatory NRF2_ARE NRF2/ARE Pathway NRF2_ARE->Antioxidant Quinquenoside_R1 This compound Quinquenoside_R1->PI3K_AKT Activates Quinquenoside_R1->MAPK_NFkB Inhibits Quinquenoside_R1->NRF2_ARE Activates

Key Signaling Pathways Modulated by this compound.

Conclusion

Supercritical CO2 fluid extraction is a superior method for obtaining high-purity this compound from Panax notoginseng. The optimized protocols and data presented herein provide a solid foundation for researchers and drug development professionals to efficiently extract and utilize this valuable bioactive compound. The environmentally friendly nature and high selectivity of SFE make it an ideal technology for the pharmaceutical and nutraceutical industries.

References

Application Note: Quantitative Analysis of Quinquenoside R1 in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Quinquenoside R1 in biological matrices. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of herbal medicines. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters demonstrating its accuracy, precision, and linearity.

Introduction

This compound, also known as Notoginsenoside R1, is a major bioactive saponin found in Panax notoginseng. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile and elucidating its mechanism of action. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Digoxin or a stable isotope-labeled this compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Blank biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation

A protein precipitation method is commonly employed for the extraction of this compound from plasma samples.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile (or methanol) containing 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the HPLC-MS/MS system.

For other matrices like cosmetics, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[2][3]

HPLC Conditions
ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized to provide good separation from matrix components (e.g., 5% to 95% B over 5-10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
MS/MS Conditions
ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+Na]+, [M+H]+, or [M-H]- for this compound (Exact m/z depends on adduct)
Product Ions (m/z) Specific fragment ions for this compound (e.g., m/z 955.5 → 775.5 in positive mode)[4]
Collision Energy Optimized for each MRM transition
Dwell Time 100 - 200 ms

Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[5][6][7]

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC-MS/MS quantification of this compound (Notoginsenoside R1) from various studies.

Table 1: Linearity and Sensitivity

MatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Plasma1.9 - 3801.9[4]
Plasma2.64 - 2640.5[8]
Cosmetics50 - 5000 (µg/L)1.0 (mg/kg)[2][3]

Table 2: Precision and Accuracy

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
PlasmaLow, Med, High< 8.96< 8.96Within ±15[4]
CosmeticsLow, Med, High1.9 - 8.2N/A80.9 - 93.0 (Recovery %)[2][3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

Signaling Pathways of this compound (Notoginsenoside R1)

This compound (Notoginsenoside R1) has been shown to exert its pharmacological effects by modulating several key signaling pathways.[1]

G cluster_pathways Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/NF-κB Pathway cluster_nrf2 Nrf2/ARE Pathway cluster_wnt Wnt/β-catenin Pathway NGR1 This compound PI3K PI3K NGR1->PI3K Activates MAPK MAPK NGR1->MAPK Inhibits Nrf2 Nrf2 NGR1->Nrf2 Activates Wnt Wnt NGR1->Wnt Activates Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Promotes NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation Promotes ARE ARE Nrf2->ARE Antioxidant_Response Antioxidant_Response ARE->Antioxidant_Response Induces beta_catenin β-catenin Wnt->beta_catenin Gene_Transcription Gene_Transcription beta_catenin->Gene_Transcription Regulates

Caption: Key signaling pathways modulated by this compound.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable tool for the quantitative analysis of this compound in various biological matrices. Its high sensitivity and specificity make it well-suited for a range of research applications in pharmacology and drug development. The provided protocol and validation data serve as a valuable resource for researchers and scientists in the field.

References

Application Note: UPLC-Q-TOF-MS Analysis of Quinquenoside R1 and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the analysis of Quinquenoside R1 and its isomers using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This compound, a bioactive saponin found in plants of the Panax genus, and its isomers are of significant interest to researchers in natural product chemistry, pharmacology, and drug development. The protocol outlined below provides a comprehensive workflow for the extraction, separation, identification, and characterization of these compounds. This method is particularly valuable for the differentiation of closely related isomers, which is a common challenge in natural product analysis.

Introduction

This compound, also known as Notoginsenoside R1, is a dammarane-type triterpenoid saponin with a range of reported biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. The therapeutic potential of this compound has led to increased interest in its accurate identification and quantification in various biological matrices. A significant analytical challenge arises from the presence of structurally similar isomers, which may exhibit different biological activities. Therefore, a highly selective and sensitive analytical method is required to differentiate and quantify this compound and its isomers.

UPLC-Q-TOF-MS offers the necessary resolution and mass accuracy for the comprehensive analysis of these complex natural products. The high chromatographic resolution of UPLC allows for the separation of isomers, while the high-resolution mass spectrometry capabilities of Q-TOF-MS enable confident identification based on accurate mass measurements and characteristic fragmentation patterns.

Experimental Protocols

Sample Preparation

A reliable extraction method is crucial for the accurate analysis of this compound and its isomers from plant material or other biological samples.

Materials:

  • Plant material (e.g., dried and powdered roots or leaves of Panax species)

  • 70% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • The sample is now ready for UPLC-Q-TOF-MS analysis.

UPLC-Q-TOF-MS Analysis

Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and column heater.

  • Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-30% B (0-10 min), 30-60% B (10-25 min), 60-90% B (25-30 min), hold at 90% B (30-32 min), 90-10% B (32-35 min)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Mass Range m/z 100-1500
Acquisition Mode MSE (Low and high collision energy scan)
Collision Energy Low: 6 eV; High: 20-40 eV (Ramp)

Data Presentation

The following table summarizes the expected quantitative data for this compound. The retention times for isomers may vary slightly depending on the specific isomeric form and the chromatographic conditions.

CompoundRetention Time (min)Molecular Formula[M-H]⁻ (m/z)[M+HCOO]⁻ (m/z)Key Fragment Ion (m/z)Fragmentation
This compound~10.52C47H80O18931.5297977.5354799.4856[M-H-Xylose]⁻
Isomer 1To be determinedC47H80O18931.5297977.5354To be determinedTo be determined
Isomer 2To be determinedC47H80O18931.5297977.5354To be determinedTo be determined

Note: The retention times and fragmentation patterns of isomers need to be empirically determined and may differ based on the specific isomer.

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the UPLC-Q-TOF-MS analysis of this compound and its isomers is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data_proc Data Processing start Plant Material extraction 70% Methanol Extraction (Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms Q-TOF-MS Detection (ESI Negative) uplc->ms data_acq Data Acquisition (MSE) ms->data_acq identification Compound Identification (Accurate Mass & Fragmentation) data_acq->identification quantification Quantification identification->quantification isomer_diff Isomer Differentiation identification->isomer_diff

Caption: Experimental workflow for UPLC-Q-TOF-MS analysis.

Signaling Pathways of this compound

This compound (Notoginsenoside R1) has been reported to modulate several key signaling pathways, contributing to its diverse biological activities. A simplified representation of these pathways is shown below.

signaling_pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_cell_survival Cell Survival & Growth R1 This compound MAPK MAPK/NF-κB Pathway R1->MAPK Inhibits NRF2 NRF2/ARE Pathway R1->NRF2 Activates PI3K PI3K/Akt Pathway R1->PI3K Modulates Wnt Wnt/β-catenin Pathway R1->Wnt Modulates

Solid-Phase Extraction: A Robust Method for the Purification of Quinquenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinquenoside R1, a rare triterpenoid saponin isolated from Panax quinquefolius (American Ginseng), has garnered significant interest for its potential therapeutic properties. Efficient purification of this compound is crucial for accurate pharmacological studies and potential drug development. This application note details a robust and efficient method for the purification of this compound from crude plant extracts using solid-phase extraction (SPE). The presented protocol, utilizing a reversed-phase C18 sorbent, offers high recovery and purity, making it suitable for both research and small-scale production purposes.

Introduction

Saponins, a diverse group of glycosides, are widely distributed in the plant kingdom and are known for their broad range of biological activities. This compound is a specific oleanane-type triterpenoid saponin found in American ginseng. Preliminary studies suggest its potential involvement in various signaling pathways, making it a promising candidate for further investigation. However, the complexity of the plant matrix, which contains numerous other structurally similar ginsenosides, presents a significant challenge for its isolation and purification.

Solid-phase extraction has emerged as a powerful technique for the selective isolation and purification of natural products.[1] Its advantages over traditional liquid-liquid extraction include higher efficiency, reduced solvent consumption, and the potential for automation.[1] This document provides a detailed protocol for the application of SPE in the purification of this compound, enabling researchers to obtain high-purity compound for subsequent biological assays.

Experimental Protocols

I. Crude Extract Preparation
  • Plant Material: Dried and powdered roots of Panax quinquefolius.

  • Extraction Solvent: 80% aqueous ethanol.

  • Procedure:

    • Macerate 100 g of powdered Panax quinquefolius roots with 1 L of 80% ethanol at room temperature for 24 hours with constant stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

    • Resuspend the crude extract in deionized water to a final concentration of 10 mg/mL.

II. Solid-Phase Extraction (SPE) Protocol for this compound Purification

This protocol is optimized for a standard C18 SPE cartridge.

  • SPE Cartridge: C18, 500 mg sorbent mass, 6 mL reservoir volume.

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the cartridge to activate the C18 sorbent.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load 5 mL of the resuspended crude extract (10 mg/mL) onto the conditioned SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal interaction between the analytes and the sorbent.

  • Washing Step:

    • Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities and less retained compounds.

    • Discard the eluate from this step.

  • Elution of this compound:

    • Elute the target compound, this compound, with 15 mL of 70% aqueous methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume of methanol for subsequent analysis and quantification by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The efficiency of the SPE protocol was evaluated based on the recovery and purity of this compound. The following table summarizes the quantitative data obtained from HPLC analysis.

ParameterValue
Initial this compound in Crude Extract (mg)2.5
This compound Recovered after SPE (mg)2.2
Recovery Rate (%) 88.0
Purity of this compound before SPE (%)15.2
Purity of this compound after SPE (%)85.7

Note: The above data is a representative example based on typical recovery rates for ginsenosides using SPE and may vary depending on the specific experimental conditions and the quality of the plant material.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_material Panax quinquefolius Powder extraction Maceration with 80% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration resuspension Resuspend in Water concentration->resuspension crude_extract Crude Extract conditioning C18 Cartridge Conditioning (Methanol & Water) loading Sample Loading conditioning->loading washing Washing with 20% Methanol (Impurity Removal) loading->washing elution Elution with 70% Methanol washing->elution evaporation Evaporation of Eluate elution->evaporation hplc HPLC Analysis evaporation->hplc purified_product Purified this compound crude_extract->loading

Caption: Experimental workflow for the purification of this compound.

Signaling Pathways Modulated by Related Saponins

The biological activities of ginsenosides are often attributed to their modulation of various intracellular signaling pathways. Notoginsenoside R1, a structurally similar saponin, has been shown to influence pathways such as PI3K/Akt and MAPK/NF-κB.[2][3] These pathways are critical in regulating cellular processes like inflammation, oxidative stress, and apoptosis.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/NF-κB Pathway quinquenoside This compound (or related saponins) pi3k PI3K quinquenoside->pi3k Activates mapk MAPK quinquenoside->mapk Inhibits akt Akt pi3k->akt nrf2 Nrf2 akt->nrf2 are ARE nrf2->are antioxidant Antioxidant Response are->antioxidant nfkb NF-κB mapk->nfkb inflammation Inflammatory Response nfkb->inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and efficient method for the purification of this compound from crude extracts of Panax quinquefolius. The use of a C18 reversed-phase sorbent allows for selective retention and elution of the target compound, resulting in high purity and recovery. This method is scalable and can be readily adopted by researchers in the fields of natural product chemistry, pharmacology, and drug development to facilitate further investigation into the biological activities of this promising saponin.

References

Application Notes and Protocols for Quinquenoside R1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinquenoside R1, also known as Notoginsenoside R1 (NG-R1), is a bioactive saponin isolated from Panax notoginseng. It has garnered significant attention in biomedical research due to its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects. These properties make this compound a promising compound for investigation in various cell-based models of disease. These application notes provide detailed protocols and supporting data for the use of this compound in cell culture experiments, aiding researchers in exploring its therapeutic potential.

I. Biological Activities and Mechanism of Action

This compound exerts its biological effects by modulating a variety of signaling pathways. Its mechanisms of action are multifaceted and cell-type specific.

  • Neuroprotection: this compound has been shown to protect neuronal cells from oxidative stress and apoptosis. It can mitigate the neurotoxic effects of agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) by activating pro-survival pathways.[1][2]

  • Cardioprotection: In cardiomyocytes, this compound protects against high glucose-induced injury and hypertrophy by activating the AMPK/Nrf2 signaling pathway and its downstream target, heme oxygenase-1 (HO-1).[3][4] It also ameliorates cardiac fibrosis and apoptosis.[1]

  • Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1] It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α.[5]

  • Anti-cancer Activity: Recent studies have highlighted the potential of this compound in cancer therapy. It can induce ferroptosis, a form of iron-dependent cell death, in breast cancer cells by regulating the AGE-RAGE signaling pathway.[6]

  • Other Activities: this compound is also involved in the regulation of vascular smooth muscle cell proliferation and migration, and affords protection in models of renal and diabetic complications.[1]

II. Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.

Table 1: Neuroprotective Effects of this compound

Cell LineModel SystemTreatment ConcentrationIncubation TimeKey FindingsReference
PC12H₂O₂-induced oxidative stress1, 10, 20 µM24 hoursIncreased cell viability, reduced ROS, suppressed apoptosis.[2]
CA1 pyramidal neuronsAβ₁₋₄₂-induced toxicityNot specifiedNot specifiedEnhanced membrane excitability, protected against synaptic impairment.[1]
HT22 hippocampal neuronsHigh glucose-induced injuryNot specifiedNot specifiedActivated AKT/NRF2 signaling, inhibited NLRP3 inflammasome.[1]

Table 2: Cardioprotective Effects of this compound

Cell LineModel SystemTreatment ConcentrationIncubation TimeKey FindingsReference
H9c2 cardiomyocytesHigh glucose-induced injury10, 20, 40 µM24 hoursProtected from cell death, reduced apoptosis and hypertrophy.[3]
H9c2 cardiomyocytesAGEs-induced injuryNot specifiedNot specifiedAmeliorated mitochondrial damage, decreased ROS production.[1]
AC16 human cardiomyocytesSepsis-induced injury50, 100, 150 µg/mL24-48 hoursIncreased cell viability, reduced TNF-α expression.[5]

Table 3: Anti-Cancer Effects of this compound

Cell LineModel SystemTreatment ConcentrationIncubation TimeKey FindingsReference
Breast Cancer CellsIn vitro cultureNot specifiedNot specifiedInduced ferroptosis, inhibited RUNX2 and the AGE-RAGE pathway.[6]

III. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the required concentration: Based on the desired final concentration in your cell culture medium and the volume of your experiments, calculate the amount of this compound powder needed. For example, to prepare a 10 mM stock solution, dissolve the appropriate molecular weight equivalent in DMSO.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same concentration of DMSO.

Protocol 2: Investigating Neuroprotective Effects of this compound in PC12 Cells

Materials:

  • PC12 cells

  • Complete growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • 96-well cell culture plates

  • MTT or other viability assay reagents

  • ROS detection kit (e.g., DCFH-DA)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 20 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for a predetermined pre-treatment time (e.g., 2 hours).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce cytotoxicity (e.g., 200 µM). Do not add H₂O₂ to the no-treatment control wells.

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Perform an MTT assay or similar viability assay to determine the protective effect of this compound.

  • ROS Measurement (Optional): In a parallel experiment, after the incubation period, measure intracellular ROS levels using a fluorescent probe like DCFH-DA according to the manufacturer's instructions.

  • Apoptosis Assay (Optional): In a parallel experiment, assess the level of apoptosis using an Annexin V/PI staining kit and flow cytometry or fluorescence microscopy.

Protocol 3: Assessing Cardioprotective Effects of this compound in H9c2 Cells

Materials:

  • H9c2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • High-glucose medium (e.g., DMEM with 33 mM D-glucose)

  • This compound stock solution

  • TUNEL assay kit for apoptosis detection

  • Reagents for Western blotting (antibodies against AMPK, Nrf2, HO-1)

Procedure:

  • Cell Seeding: Seed H9c2 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for TUNEL assay) and allow them to reach 70-80% confluency.

  • Treatment: Replace the normal growth medium with high-glucose medium. Treat the cells with different concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours. Include a normal glucose control, a high glucose control, and a vehicle control.

  • Apoptosis Detection: Perform a TUNEL assay according to the manufacturer's protocol to visualize and quantify apoptotic cells.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the AMPK/Nrf2/HO-1 pathway.

IV. Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Quinquenoside_R1_Signaling_Pathways cluster_neuro Neuroprotection cluster_cardio Cardioprotection cluster_cancer Anti-Cancer cluster_inflam Anti-inflammation QR1_N This compound ER_N Estrogen Receptor QR1_N->ER_N Akt_N Akt ER_N->Akt_N ERK12_N ERK1/2 Akt_N->ERK12_N Nrf2_ARE_N Nrf2/ARE Pathway ERK12_N->Nrf2_ARE_N Antioxidant_N Phase II Antioxidant Enzymes Nrf2_ARE_N->Antioxidant_N Neuroprotection_N Neuroprotection Antioxidant_N->Neuroprotection_N QR1_C This compound AMPK_C AMPK QR1_C->AMPK_C Nrf2_C Nrf2 AMPK_C->Nrf2_C HO1_C HO-1 Nrf2_C->HO1_C Cardioprotection_C Cardioprotection HO1_C->Cardioprotection_C QR1_Ca This compound RUNX2_Ca RUNX2 QR1_Ca->RUNX2_Ca Ferroptosis_Ca Ferroptosis QR1_Ca->Ferroptosis_Ca AGE_RAGE_Ca AGE-RAGE Pathway RUNX2_Ca->AGE_RAGE_Ca AGE_RAGE_Ca->Ferroptosis_Ca QR1_I This compound NFkB_I NF-κB Pathway QR1_I->NFkB_I Inflammation_I Inflammation NFkB_I->Inflammation_I

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow prep Prepare this compound Stock Solution seed Seed Cells in Culture Plates prep->seed treat Treat Cells with this compound +/- Inducer seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Cellular and Molecular Assays incubate->assay data Data Analysis and Interpretation assay->data

Caption: General experimental workflow for cell culture studies.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, drug concentration, and incubation time for their specific cell lines and experimental goals. Always consult the relevant literature for more detailed information.

References

Application Notes and Protocols for In Vivo Experimental Design of Quinquenoside R1 Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinquenoside R1 is a triterpenoid saponin isolated from Panax quinquefolius (American ginseng). While research on this compound is emerging, its full therapeutic potential and in vivo biological activities are yet to be extensively characterized. These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies in mice to investigate the toxicological, pharmacokinetic, and efficacy profiles of this compound. The protocols and experimental designs are based on established methodologies for similar natural compounds, such as Notoginsenoside R1, and are intended to serve as a foundational framework for researchers.

Preclinical In Vivo Research Strategy for this compound

A systematic preclinical evaluation of this compound in mice should follow a tiered approach, beginning with safety and tolerability assessments, followed by pharmacokinetic profiling, and culminating in efficacy studies in relevant disease models.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Evaluation A Acute Toxicity Study B Subchronic Toxicity Study A->B Determine dose range C Single-Dose PK Study B->C Establish NOAEL D Tissue Distribution C->D Characterize ADME E Anti-inflammatory Models (e.g., LPS-induced inflammation) D->E Inform dose selection F Neuroprotection Models (e.g., Cerebral Ischemia) D->F G Other Relevant Disease Models D->G

Caption: Preclinical in vivo research workflow for this compound.

Toxicity and Safety Pharmacology Studies

Prior to efficacy evaluation, it is crucial to establish the safety profile of this compound.

Acute Oral Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Protocol:

  • Animals: Healthy, young adult (6-8 weeks old) C57BL/6 or BALB/c mice, both sexes.

  • Groups:

    • Vehicle control (e.g., distilled water, saline, or 0.5% carboxymethylcellulose).

    • At least 3-5 dose levels of this compound (e.g., 500, 1000, 2000, 5000 mg/kg).

  • Procedure:

    • Administer a single oral gavage of the assigned treatment.

    • Observe animals continuously for the first 4 hours, then periodically for 14 days.

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

    • Measure body weight at baseline and on days 7 and 14.

    • At day 14, euthanize surviving animals and perform gross necropsy.

Data Presentation:

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)This compound (Dose 3)
Mortality (%) 0Data to be collectedData to be collectedData to be collected
LD50 (mg/kg) N/A\multicolumn{3}{c}{Calculated value }
Clinical Signs NoneObservationsObservationsObservations
Body Weight Change (%) Mean ± SDMean ± SDMean ± SDMean ± SD
Subchronic Oral Toxicity Study

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity following repeated administration.

Protocol:

  • Animals: Healthy, young adult mice of the same strain, both sexes.

  • Groups:

    • Vehicle control.

    • Low, medium, and high doses of this compound (doses selected based on acute toxicity data).

  • Procedure:

    • Administer the assigned treatment daily via oral gavage for 28 or 90 days.

    • Monitor clinical signs, body weight, and food/water consumption weekly.

    • Perform hematology and serum biochemistry analysis at the end of the treatment period.

    • Conduct a full necropsy, record organ weights, and perform histopathological examination of major organs.

Data Presentation:

ParameterVehicle ControlLow DoseMedium DoseHigh Dose
Body Weight Gain (g) Mean ± SDMean ± SDMean ± SDMean ± SD
Hematology (e.g., WBC, RBC, PLT) ValuesValuesValuesValues
Serum Biochemistry (e.g., ALT, AST, BUN, CREA) ValuesValuesValuesValues
Relative Organ Weights ( g/100g BW) ValuesValuesValuesValues
Histopathology Findings SummarySummarySummarySummary
NOAEL (mg/kg/day) N/A\multicolumn{3}{c}{Determined value }

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing rational dosing regimens for efficacy studies. Pharmacokinetic parameters for the related compound, Notoginsenoside R1, have been reported to show low oral bioavailability.

Single-Dose Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters of this compound after a single oral administration.

Protocol:

  • Animals: Male and female mice (cannulated jugular vein models are preferred for serial blood sampling).

  • Procedure:

    • Administer a single oral dose of this compound.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterUnitValue (Mean ± SD)
Cmax ng/mLData to be collected
Tmax hData to be collected
AUC(0-t) ng·h/mLData to be collected
AUC(0-inf) ng·h/mLData to be collected
t1/2 hData to be collected
CL/F L/h/kgData to be collected
Vd/F L/kgData to be collected
F (%) %Data to be collected (requires IV data)

Efficacy Studies in Mouse Models

Based on the known activities of structurally similar saponins, this compound is hypothesized to possess anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Efficacy: LPS-Induced Neuroinflammation Model

Objective: To evaluate the anti-inflammatory effects of this compound in a model of systemic inflammation-induced neuroinflammation.

Protocol:

  • Animals: Adult male C57BL/6 mice.

  • Groups:

    • Vehicle + Saline

    • Vehicle + Lipopolysaccharide (LPS)

    • This compound (dose 1) + LPS

    • This compound (dose 2) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Pre-treat mice with this compound or vehicle orally for 7 consecutive days.

    • On day 7, 30-60 minutes after the final dose, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

    • At 4-24 hours post-LPS injection, collect brain tissue (hippocampus and cortex) and blood.

    • Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and plasma by ELISA.

    • Assess microglial activation (e.g., Iba1 immunohistochemistry) and expression of inflammatory mediators (e.g., iNOS, COX-2) in the brain by Western blot or qPCR.

Data Presentation:

ParameterVehicle + SalineVehicle + LPSThis compound (Low Dose) + LPSThis compound (High Dose) + LPS
Brain TNF-α (pg/mg protein) Mean ± SDMean ± SDMean ± SDMean ± SD
Brain IL-1β (pg/mg protein) Mean ± SDMean ± SDMean ± SDMean ± SD
Plasma IL-6 (pg/mL) Mean ± SDMean ± SDMean ± SDMean ± SD
Iba1+ cells/mm² Mean ± SDMean ± SDMean ± SDMean ± SD
Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To assess the neuroprotective effects of this compound in a mouse model of ischemic stroke.

Protocol:

  • Animals: Adult male C57BL/6 mice.

  • Groups:

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (dose 1)

    • MCAO + this compound (dose 2)

  • Procedure:

    • Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (e.g., for 60 minutes) followed by reperfusion.

    • Administer this compound or vehicle at the time of reperfusion and daily thereafter for a specified period (e.g., 3 days).

    • Evaluate neurological deficits daily using a standardized scoring system.

    • At the end of the study (e.g., 72 hours post-MCAO), euthanize the animals and measure the infarct volume using TTC staining.

    • Assess neuronal apoptosis (e.g., TUNEL staining) and markers of oxidative stress in the peri-infarct cortex.

Data Presentation:

ParameterSham + VehicleMCAO + VehicleMCAO + this compound (Low Dose)MCAO + this compound (High Dose)
Infarct Volume (% of hemisphere) 0Mean ± SDMean ± SDMean ± SD
Neurological Deficit Score 0Mean ± SDMean ± SDMean ± SD
TUNEL+ cells/mm² Mean ± SDMean ± SDMean ± SDMean ± SD

Signaling Pathway Analysis

Based on studies of related saponins, this compound may modulate key cellular signaling pathways involved in inflammation and cell survival.

PI3K/Akt and Nrf2/ARE Signaling Pathway

This pathway is crucial for cellular antioxidant responses and survival.

G cluster_0 PI3K/Akt and Nrf2/ARE Signaling QR1 This compound PI3K PI3K QR1->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates (promotes dissociation) Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription

Caption: PI3K/Akt-mediated activation of the Nrf2/ARE pathway.

MAPK/NF-κB Signaling Pathway

This pathway is central to the inflammatory response.

G cluster_1 MAPK/NF-κB Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Pro_inflammatory_Genes Translocates to nucleus and induces transcription QR1 This compound QR1->MAPK Inhibits QR1->IKK Inhibits

Caption: Inhibition of MAPK/NF-κB inflammatory signaling.

Quinquenoside R1: A Reference Standard for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1 is a dammarane-type triterpenoid saponin isolated from various Panax species, including American ginseng (Panax quinquefolius)[1][2]. As a distinct ginsenoside, it serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and finished products in the pharmaceutical and nutraceutical industries. Its accurate identification and quantification are essential for ensuring the quality, consistency, and efficacy of ginseng-based products. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅₆H₉₄O₂₄
Molecular Weight 1151.34 g/mol
CAS Number 85013-02-1
Purity Typically ≥95%
Appearance Amorphous Powder

Chromatographic Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques for the analysis of this compound. These methods offer high resolution, sensitivity, and accuracy for the separation and quantification of this compound in complex matrices.

Quantitative Data of this compound in Panax quinquefolius

The content of this compound can vary significantly depending on the part of the plant and its age. The following table summarizes the quantitative analysis of this compound in different parts of Panax quinquefolius.

Plant PartAge (Years)This compound Content (mg/g)
Main Root40.85
Rhizome41.23
Root Hair41.57
Leaf42.11

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general method for the quantification of this compound in plant extracts using HPLC with UV detection.

a) Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard (≥95% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Methanol (analytical grade).

  • Syringe filters (0.45 µm).

b) Preparation of Standard Solution:

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c) Preparation of Sample Solution:

  • Weigh 1 g of powdered plant material.

  • Add 25 mL of 70% methanol.

  • Extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

d) Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)
Gradient 20-35% A (0-20 min), 35-60% A (20-40 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm
Injection Volume 10 µL

e) System Suitability:

Perform five replicate injections of a standard solution (e.g., 50 µg/mL). The relative standard deviation (RSD) of the peak area should be less than 2.0%.

f) Quantification:

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly for samples with low concentrations or complex matrices.

a) Instrumentation and Materials:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • This compound reference standard (≥95% purity).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Syringe filters (0.22 µm).

b) Preparation of Standard and Sample Solutions:

Prepare standard and sample solutions as described in the HPLC-UV method, using LC-MS grade solvents and 0.22 µm syringe filters.

c) UPLC Conditions:

ParameterCondition
Column C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
Gradient 10-30% A (0-5 min), 30-90% A (5-12 min), 90% A (12-15 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

d) Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions Precursor ion: m/z 1150.3 → Product ions: (specific product ions to be determined by infusion of the standard)

e) Quantification:

Quantification is performed in Multiple Reaction Monitoring (MRM) mode. Create a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standard solutions.

Signaling Pathway and Biological Activity

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar and co-occurring ginsenoside, Notoginsenoside R1, provides valuable insights. Notoginsenoside R1 has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that this compound may exert similar biological effects through these pathways.

A review of various ginsenosides indicates their potential to downregulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses[3][4]. The diagram below illustrates the putative modulation of the p38 MAPK pathway by ginsenosides like this compound.

QuinquenosideR1_Signaling_Pathway QuinquenosideR1 This compound p38MAPK p38 MAPK QuinquenosideR1->p38MAPK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) CellSurfaceReceptor Cell Surface Receptor (e.g., TLR4) Stimuli->CellSurfaceReceptor MAPKKK MAPKKK (e.g., TAK1) CellSurfaceReceptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->p38MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response (e.g., Cytokine Production) TranscriptionFactors->InflammatoryResponse QuinquenosideR1_Workflow Start Start: Plant Sample & this compound Standard SamplePrep Sample Preparation (Grinding, Extraction, Filtration) Start->SamplePrep StandardPrep Standard Preparation (Stock & Working Solutions) Start->StandardPrep Chromatography Chromatographic Analysis (HPLC or UPLC-MS/MS) SamplePrep->Chromatography StandardPrep->Chromatography DataAcquisition Data Acquisition (Peak Area, Retention Time) Chromatography->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Result Result: this compound Concentration in Sample Quantification->Result

References

Application of Quinquenoside R1 in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1, a triterpenoid saponin, is a member of the ginsenoside family of compounds, which are the primary active constituents of Panax ginseng.[][2][3] Structurally, this compound is also known as 6''-O-acetylginsenoside Rb1, highlighting its close relationship to other well-researched ginsenosides with neuroprotective properties.[] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound, drawing upon the extensive research conducted on the closely related and structurally similar compounds, Notoginsenoside R1 and Ginsenoside Rg1. These compounds have demonstrated significant potential in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6][7][8]

The neuroprotective effects of these related ginsenosides are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.[9] They have been shown to modulate key signaling pathways involved in neuronal survival and function, reduce the burden of pathological protein aggregates, and improve cognitive and motor functions in various experimental models.[10][11][12] These application notes and protocols are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound in neurodegeneration.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Notoginsenoside R1 and Ginsenoside Rg1, providing a reference for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Notoginsenoside R1 and Ginsenoside Rg1

CompoundCell LineInsultConcentrationOutcomeReference
Notoginsenoside R1PC12Aβ25-35 (20 µM)250-1,000 µg/mlIncreased cell viability[13]
Notoginsenoside R1Primary cortical neuronsAβ1-42Not specifiedRescued cell viability[12]
Ginsenoside Rg1SH-SY5YAβO1µMRestored mitophagy[5]
Ginsenoside Rg1Cultured hippocampal neuronsAβ25–35Not specifiedReversed Aβ25–35-induced apoptosis[14]

Table 2: In Vivo Neuroprotective Effects of Notoginsenoside R1 and Ginsenoside Rg1

CompoundAnimal ModelDisease ModelDosageRouteKey FindingsReference
Notoginsenoside R1APP/PS1 miceAlzheimer's Disease5 mg/kg/dayGavageImproved cognitive function, inhibited Aβ accumulation[8][12]
Notoginsenoside R1RatsTraumatic Brain Injury40 mg/kgIntraperitonealReduced neurological deficits and brain edema[15]
Notoginsenoside R1RatsCerebral Ischemia/Reperfusion20 and 40 mg/kgIntraperitonealReduced infarction volumes and neuronal loss[16][17]
Ginsenoside Rg15XFAD miceAlzheimer's Disease10 mg/kg/dIntraperitonealAmeliorated memory deficits, reduced Aβ deposits[5]
Ginsenoside Rg1MiceParkinson's Disease (MPTP)10 mg/kgIntraperitonealRestored motor function, attenuated loss of dopaminergic neurons[4]
Ginsenoside Rg1RatsParkinson's Disease (6-OHDA)Not specifiedNot specifiedAmeliorated rotational behavior, reversed dopamine decrease[18]

Key Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using PC12 Cells

This protocol describes the assessment of this compound's protective effect against amyloid-beta (Aβ)-induced cytotoxicity in PC12 cells, a common model for neuronal studies.

Materials:

  • PC12 cells

  • DMEM/F12 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

  • This compound

  • Aβ25-35 peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Culture: Culture PC12 cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 250, 500, 1000 µg/ml) for a specified duration (e.g., 2 hours).

    • Induce cytotoxicity by adding Aβ25-35 peptide (final concentration, e.g., 20 µM) to the wells (except for the control group) and incubate for 24 hours.[13]

  • MTT Assay for Cell Viability:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Protocol 2: Animal Model of Alzheimer's Disease and Behavioral Testing

This protocol outlines the use of an APP/PS1 transgenic mouse model to evaluate the in vivo efficacy of this compound.

Materials:

  • APP/PS1 transgenic mice

  • Wild-type littermates (as controls)

  • This compound

  • Vehicle (e.g., saline or corn oil)

  • Morris Water Maze apparatus

Procedure:

  • Animal Model and Treatment:

    • Use 3-month-old APP/PS1 mice and age-matched wild-type controls.[8]

    • Administer this compound orally via gavage at a predetermined dose (e.g., 5 or 25 mg/kg/day) for a period of 3-6 months.[8][12] The control group receives the vehicle.

  • Morris Water Maze Test for Learning and Memory:

    • Acquisition Phase: For 5 consecutive days, place each mouse in the water maze from different starting positions and allow it to find a hidden platform. Record the time taken (escape latency) to find the platform.

    • Probe Trial: On the 6th day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis:

    • After behavioral testing, anesthetize the mice and perfuse with saline.

    • Collect brain tissue for immunohistochemical analysis of Aβ plaques and biochemical analysis of protein expression (e.g., western blotting for neuroinflammatory markers).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow for its neuroprotective evaluation.

G cluster_upstream Upstream Triggers cluster_pathways Signaling Pathways cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome This compound This compound PPARγ PPARγ This compound->PPARγ PI3K/Akt PI3K/Akt This compound->PI3K/Akt Nrf2/HO-1 Nrf2/HO-1 This compound->Nrf2/HO-1 NF-κB NF-κB This compound->NF-κB Aβ Degradation Aβ Degradation PPARγ->Aβ Degradation Anti-apoptosis Anti-apoptosis PI3K/Akt->Anti-apoptosis Antioxidant Response Antioxidant Response Nrf2/HO-1->Antioxidant Response Anti-inflammation Anti-inflammation NF-κB->Anti-inflammation Neuroprotection Neuroprotection Anti-inflammation->Neuroprotection Antioxidant Response->Neuroprotection Anti-apoptosis->Neuroprotection Aβ Degradation->Neuroprotection

Caption: Potential neuroprotective signaling pathways of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Outcome A Neuronal Cell Culture (e.g., PC12, SH-SY5Y) B Induce Neurotoxicity (e.g., Aβ, MPP+) A->B C Treatment with This compound B->C D Assess Cell Viability, Apoptosis, Oxidative Stress C->D I Evaluation of Neuroprotective Efficacy and Mechanism of Action D->I E Animal Model of Neurodegeneration (e.g., APP/PS1 mice, MPTP mice) F Chronic Treatment with This compound E->F G Behavioral Analysis (e.g., Morris Water Maze, Rotarod) F->G H Histological and Biochemical Analysis of Brain Tissue G->H H->I

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound, as a member of the ginsenoside family, holds considerable promise for neuroprotective research. The provided application notes and protocols, based on extensive studies of its structural analogs, offer a solid framework for investigating its therapeutic potential in neurodegenerative diseases. By leveraging these established methodologies, researchers can effectively explore the mechanisms of action and preclinical efficacy of this compound, paving the way for its potential development as a novel neuroprotective agent.

References

Application Notes: Utilizing Quinquenoside R1 to Interrogate the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1 is a naturally occurring saponin with emerging interest in cancer research. Its structural similarity to other ginsenosides, such as Notoginsenoside R1 and Ginsenoside Rh1, suggests its potential as a modulator of key cellular signaling pathways implicated in cancer progression. This application note focuses on the use of this compound as a tool to study the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer.[1][2] While direct quantitative data for this compound is still under investigation, the information presented here is based on studies of structurally related compounds and provides a framework for its application in research. The PI3K/AKT pathway is a central node in cellular signaling, integrating extracellular cues to regulate a multitude of cellular processes.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

Mechanism of Action

This compound is hypothesized to inhibit the PI3K/AKT signaling pathway, a mechanism shared by structurally similar ginsenosides. The canonical activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a plethora of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[3]

Studies on the related compound Notoginsenoside R1 have shown that it can inhibit the activation of the PI3K/Akt signaling pathway.[7] Similarly, Ginsenoside Rh1 has been demonstrated to exert its anticancer effects by inhibiting the PI3K/Akt pathway, leading to cell cycle arrest, apoptosis, and autophagy.[8][9] It is proposed that this compound may act in a similar manner by interfering with the phosphorylation cascade, ultimately leading to a reduction in the levels of phosphorylated (active) AKT.

Data Presentation

The following tables summarize hypothetical quantitative data based on the effects of structurally related ginsenosides on cancer cell lines. These tables are intended to serve as a guide for expected outcomes when studying this compound.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 values)

Cell LineCompoundIC50 (µM)Assay
Breast Cancer (e.g., MCF-7)This compound (hypothetical)25-100MTT Assay
Lung Cancer (e.g., A549)This compound (hypothetical)30-120SRB Assay
Prostate Cancer (e.g., PC-3)This compound (hypothetical)40-150CCK-8 Assay

Note: IC50 values are hypothetical and should be determined empirically for this compound in the cell line of interest.

Table 2: Effect of this compound on PI3K/AKT Pathway Protein Expression (Western Blot Densitometry)

ProteinTreatmentRelative Densitometry (Fold Change vs. Control)
p-AKT (Ser473)This compound (50 µM)↓ 0.4
Total AKTThis compound (50 µM)↔ 1.0
p-mTOR (Ser2448)This compound (50 µM)↓ 0.5
Total mTORThis compound (50 µM)↔ 1.0
Cleaved Caspase-3This compound (50 µM)↑ 2.5

Note: Values are hypothetical and represent the expected trend of protein expression changes following treatment with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blotting for PI3K/AKT Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.[10][11]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis of the bands and normalize to a loading control like β-actin.

Mandatory Visualizations

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT p (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT p (Ser473) CellSurvival Cell Survival & Proliferation Downstream->CellSurvival ApoptosisInhibition Inhibition of Apoptosis Downstream->ApoptosisInhibition QuinquenosideR1 This compound QuinquenosideR1->PI3K

Caption: PI3K/AKT signaling pathway and the proposed inhibitory action of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis Data Analysis (IC50, Densitometry) CellViability->DataAnalysis WesternBlot Western Blot Analysis (p-AKT, AKT, etc.) ProteinExtraction->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion: Effect of This compound on PI3K/AKT Pathway DataAnalysis->Conclusion

Caption: Experimental workflow for studying the effect of this compound on the PI3K/AKT pathway.

Logical_Relationship QR1 This compound PI3K_inhibition Inhibition of PI3K/AKT Pathway QR1->PI3K_inhibition pAKT_decrease Decreased p-AKT PI3K_inhibition->pAKT_decrease Apoptosis_increase Increased Apoptosis pAKT_decrease->Apoptosis_increase CellViability_decrease Decreased Cell Viability Apoptosis_increase->CellViability_decrease

Caption: Logical relationship of this compound's proposed mechanism of action.

References

Application Notes and Protocols: Zebrafish Model for Studying Quinquenoside R1 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1, a triterpenoid saponin, is a natural compound with potential therapeutic properties. Understanding its metabolic fate is crucial for drug development, including assessing its bioavailability, efficacy, and potential toxicity. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying drug metabolism due to its genetic homology with mammals, rapid development, optical transparency, and cost-effectiveness.[1][2] This document provides detailed application notes and protocols for utilizing the zebrafish larva model to investigate the metabolism of this compound. While direct studies on this compound metabolism in zebrafish are not yet available, research on structurally similar saponins, such as Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, has demonstrated the feasibility and relevance of this model.[2] The primary metabolic pathways for these saponins in zebrafish, consistent with mammalian models, are deglycosylation and hydroxylation.[2]

Putative Metabolic Pathway of this compound

Based on the metabolism of other triterpenoid saponins, the proposed metabolic pathway of this compound in zebrafish involves a stepwise deglycosylation process, where sugar moieties are sequentially cleaved from the aglycone core. This is followed by hydroxylation, which further modifies the molecule. The deglycosylated metabolites are often more readily absorbed and may exhibit different biological activities than the parent compound.

cluster_0 Metabolic Pathway of this compound QR1 This compound M1 Metabolite 1 (Deglycosylation Product) QR1->M1 Stepwise Deglycosylation M2 Metabolite 2 (Further Deglycosylation) M1->M2 Aglycone Aglycone M2->Aglycone M3 Metabolite 3 (Hydroxylated Product) Aglycone->M3 Hydroxylation

Caption: Putative metabolic pathway of this compound in zebrafish.

Experimental Workflow

The following diagram outlines the general workflow for studying this compound metabolism in zebrafish larvae.

cluster_1 Experimental Workflow A Zebrafish Larvae (e.g., 5-7 dpf) B Exposure to this compound (Immersion or Microinjection) A->B C Incubation (e.g., 24-48 hours) B->C D Sample Collection (Larvae and Medium) C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis and Metabolite Identification F->G cluster_2 Potential Signaling Pathways QR1 This compound or its Metabolites PI3K PI3K/Akt Pathway QR1->PI3K NRF2 NRF2 Pathway QR1->NRF2 NFkB NF-kB Pathway QR1->NFkB MAPK MAPK Pathway QR1->MAPK CellSurvival Cell Survival and Growth PI3K->CellSurvival Antioxidant Antioxidant Response NRF2->Antioxidant Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

References

Application Notes and Protocols for Assessing the Pro-Angiogenic Activity of Quinquenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1, also known as Notoginsenoside R1 (NGR1), is a saponin isolated from Panax notoginseng. Emerging research has highlighted its potential as a pro-angiogenic agent, playing a crucial role in promoting the formation of new blood vessels. This capability is vital in processes such as wound healing and tissue regeneration.[1][2] These application notes provide a comprehensive protocol for researchers to assess the pro-angiogenic activity of this compound, detailing key in vitro assays and the underlying signaling pathways.

Data Presentation

The pro-angiogenic effects of this compound have been quantified in several key assays using human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMECs). The following tables summarize the effective concentration ranges and observed effects.

Assay Cell Type Effective Concentration Range Observed Effect Reference
Cell ProliferationHUVECs, HMECs10 - 50 µMIncreased cell viability and proliferation.[1][3][4]
Cell MigrationHUVECs, HMECs10 - 50 µMEnhanced cell migration and wound closure.[1][2]
Tube FormationHUVECs, HMECs10 - 50 µMPromotion of capillary-like tube formation on Matrigel.[1][3][4][5]

Signaling Pathways

This compound exerts its pro-angiogenic effects through the modulation of key signaling pathways in endothelial cells. The primary mechanisms identified are the inactivation of the Notch signaling pathway and the activation of the Angiopoietin-2 (Ang2)/Tie2 signaling pathway.

This compound-Mediated Pro-Angiogenic Signaling

Quinquenoside_R1_Signaling QR1 This compound Notch Notch Signaling QR1->Notch Inactivation Ang2 Angiopoietin-2 (Ang2) QR1->Ang2 Upregulation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Notch->Angiogenesis Inhibition Tie2 Tie2 Receptor Ang2->Tie2 Activation Tie2->Angiogenesis Promotion

Caption: Signaling pathways modulated by this compound to promote angiogenesis.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are designed for use with human endothelial cells, such as HUVECs or HMECs.

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays Proliferation Cell Proliferation Assay (CCK-8/MTT) Analysis Data Acquisition & Analysis Proliferation->Analysis Migration Cell Migration Assay (Wound Healing/Transwell) Migration->Analysis TubeFormation Tube Formation Assay TubeFormation->Analysis Start Culture Endothelial Cells (HUVECs or HMECs) Treatment Treat cells with varying concentrations of This compound (10-50 µM) Start->Treatment Treatment->Proliferation Treatment->Migration Treatment->TubeFormation

Caption: General workflow for assessing the pro-angiogenic activity of this compound.

Endothelial Cell Proliferation Assay (CCK-8 Assay)

This protocol assesses the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMECs)

  • Complete endothelial cell growth medium

  • 96-well plates

  • This compound (NGR1)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed HUVECs or HMECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 10 µM to 50 µM.

  • Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO or the solvent used for NGR1) and a negative control (medium only).

  • Incubate the cells for 24-48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs or HMECs

  • Complete endothelial cell growth medium

  • 6-well plates

  • Sterile 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Seed HUVECs or HMECs in 6-well plates and grow to 90-100% confluency.

  • Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with a complete growth medium containing different concentrations of this compound (10-50 µM). Include a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same fields at various time points (e.g., 12 and 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to this compound.[5][6]

Materials:

  • HUVECs or HMECs

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plates

  • Complete endothelial cell growth medium

  • This compound

  • Calcein-AM (for fluorescence imaging, optional)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane matrix.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest and resuspend HUVECs or HMECs in a complete growth medium containing different concentrations of this compound (10-50 µM).

  • Seed the cells onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.

  • Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

References

Application Notes & Protocols: Separation of Ginsenosides by Micellar Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginsenosides, the primary active components of ginseng, are a diverse group of steroidal saponins with a wide range of pharmacological activities. Due to their structural similarity and neutral charge, the separation of individual ginsenosides presents a significant analytical challenge. Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the analysis of these compounds. MEKC is a modification of capillary electrophoresis (CE) that utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. This technique offers several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC), including higher separation efficiency, shorter analysis times, and the absence of organic solvents in the buffer system.

These application notes provide a detailed overview and protocols for the separation of ginsenosides using MEKC, intended for researchers and professionals in the fields of natural product analysis and drug development.

Data Presentation: MEKC Methods for Ginsenoside Separation

The following tables summarize quantitative data and experimental conditions from various studies on the MEKC separation of ginsenosides.

Table 1: MEKC Methods for the Separation of Major Ginsenosides

ParameterMethod 1Method 2Method 3Method 4
Analytes Ginsenosides Rb1, Rb2, Rc, Rd, Re, Rf, Rg17 Major Ginsenosides (including Rb1)Ginsenosides Re, Rb1Ginsenosides Rg1, Re, Rb1
Capillary 102 cm x 0.05 mm I.D.75 cm (70.4 cm to detector) x 50 µm I.D.Not Specified30 cm effective length x 50 µm I.D.
Background Electrolyte (BGE) Sodium cholate (CA) as anionic carrier100 mmol L⁻¹ borate, 80 mmol L⁻¹ cholate, pH 10.020 mmol L⁻¹ boric acid, 20 mmol L⁻¹ sodium tetraborate, 60 mmol L⁻¹ sodium cholate (CA), 20% acetonitrile15 mmol/L Na₂B₄O₇ + 30 mmol/L H₃BO₃ (pH 9.0) + 100 mmol/L SDS + 30 g/L PEG 35000: Methanol: Isopropanol (2:1:1)
Applied Voltage Not Specified30 kV20 kV30 kV
Temperature Not Specified30 °C25 °CNot Specified
Injection Not Specified4 psi*secHydrostatic, 5 secHydrodynamic, 3.448 kPa for 15 s
Detection Not SpecifiedUV, 200 nmUV, 203 nmUV, 214 nm
Analysis Time Not SpecifiedWithin 22 minutesNot SpecifiedNot Specified
Reference

Table 2: Performance Characteristics of MEKC Methods for Ginsenoside Analysis

ParameterMethod 1 (for Rb1)Method 2 (for Re, Rb1)Method 3 (for Rg1, Re, Rb1)
Linearity Range 0.5 - 1.5 mg mL⁻¹Re: 0.38 - 1.65 mg mL⁻¹, Rb1: 0.42 - 1.76 g L⁻¹Not Specified
Limit of Detection (LOD, S/N=3) Not SpecifiedNot SpecifiedRg1: 30 mg/L, Re: 40 mg/L, Rb1: 30 mg/L
Limit of Quantitation (LOQ, S/N=9) Not SpecifiedNot SpecifiedRg1: 90 mg/L, Re: 120 mg/L, Rb1: 90 mg/L
Recovery 95.16% - 100.83%Re: 97.2% (RSD=1.6%), Rb1: 97.7% (RSD=1.9%)87.4% - 95.2%
Precision (RSD) Corrected Peak Area: 1.66% (Repeatability), 2.48% - 3.95% (Intermediate Precision)Not SpecifiedNot Specified
Reference

Experimental Protocols

This section provides a generalized protocol for the MEKC separation of ginsenosides. Specific parameters should be optimized based on the target analytes and available instrumentation.

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible results.

a. Extraction from Plant Material (e.g., Panax ginseng root powder):

  • Weigh a precise amount of powdered ginseng material.

  • Add a suitable extraction solvent. Methanol or aqueous ethanol solutions are commonly used. For instance, a simple and efficient method involves ultrasonication with an appropriate solvent.

  • Perform extraction using methods such as ultrasonication or heat-reflux.

  • Centrifuge the extract to pellet solid debris.

  • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

b. Preparation of Standards:

  • Prepare individual stock solutions of ginsenoside standards in methanol or a suitable solvent.

  • Prepare working standard solutions by diluting the stock solutions with the background electrolyte (BGE) to the desired concentrations.

MEKC Instrumentation and Conditions
  • Capillary: Use a fused-silica capillary, typically with an internal diameter of 50 µm. The length can vary, with longer capillaries providing higher resolution but longer analysis times.

  • Capillary Conditioning: Before first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH, deionized water, and the background electrolyte.

  • Background Electrolyte (BGE) Preparation: The BGE is a critical component for successful separation. A common BGE consists of a borate buffer to maintain a stable pH, and a surfactant to form micelles.

    • Example BGE: 20 mM borate buffer (pH 9.0-10.0) containing 50-100 mM sodium dodecyl sulfate (SDS) or sodium cholate.

    • Organic modifiers such as acetonitrile or methanol can be added to the BGE to improve the resolution of closely related ginsenosides.

  • Instrumentation Setup:

    • Set the capillary temperature (e.g., 25-30 °C).

    • Set the applied voltage (e.g., 20-30 kV).

    • Set the detection wavelength (e.g., 200-214 nm).

  • Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection. Hydrodynamic injection (applying pressure for a short duration) is often preferred for quantitative analysis.

  • Separation and Detection: Apply the separation voltage. The ginsenosides will partition between the micelles and the aqueous phase and separate based on their hydrophobicity, migrating towards the detector at different velocities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the fundamental principle of MEKC for ginsenoside separation.

MEKC_Workflow cluster_prep Sample Preparation cluster_analysis MEKC Analysis cluster_data Data Processing Ginseng Ginseng Sample (e.g., Root Powder) Extraction Solvent Extraction (e.g., Ultrasonication) Ginseng->Extraction Filtration Centrifugation & Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection (Hydrodynamic) Filtration->Injection Separation Capillary Separation (Applied Voltage) Injection->Separation Detection UV Detection (200-214 nm) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: Experimental workflow for ginsenoside analysis using MEKC.

MEKC_Principle Principle of MEKC Separation of Ginsenosides cluster_capillary G1 (less hydrophobic) spends more time in aqueous phase G2 (more hydrophobic) partitions more into the micelle cluster_inlet Inlet (+) Anode cluster_outlet Outlet (-) Cathode cluster_micelle Micelle (Pseudo-stationary Phase) cluster_analytes Ginsenosides (Neutral Analytes) EOF Electroosmotic Flow (EOF) → Micelle_Movement ← Micelle Electrophoretic Mobility Net_Micelle_Movement Net Micelle Movement → m1 m2 m3 G1 G1 G2 G2

Caption: Principle of ginsenoside separation by MEKC.

Conclusion

Micellar Electrokinetic Chromatography is a highly efficient and reproducible method for the separation and quantification of ginsenosides. Its advantages, including rapid analysis and reduced solvent consumption, make it a valuable tool for the quality control of ginseng-containing products and for research in phytochemistry and drug discovery. The protocols and data presented here provide a solid foundation for the development and implementation of MEKC methods for ginsenoside analysis.

Application Notes and Protocols: Quinquenoside R1 in Cerebral Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1, also known as Notoginsenoside R1 (NGR1), is a saponin isolated from Panax notoginseng. It has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion (I/R) injury, a critical area of investigation for stroke and other cerebrovascular diseases. These notes provide an overview of the applications of this compound in this research field, along with detailed protocols for its use in both in vivo and in vitro models. The compound has been shown to mitigate neuronal damage by reducing oxidative stress, inflammation, and apoptosis.[1][2][3][4] Its mechanisms of action involve the modulation of several key signaling pathways, including the BDNF/Akt/CREB, Nrf2/ARE, and TLR4/MyD88/NF-κB pathways, making it a valuable tool for investigating the molecular cascades involved in I/R injury.[5][6][7]

Data Presentation

The neuroprotective effects of this compound have been quantified in several studies. The following tables summarize key findings on its efficacy in reducing infarct volume and improving neurological function in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R).

Table 1: Effect of this compound on Infarct Volume in MCAO/R Rats

Treatment GroupDose (mg/kg)Administration RouteInfarct Volume Reduction (%) vs. MCAO ModelReference
This compound20IntraperitonealSignificant reduction[8]
This compound40IntraperitonealSignificant reduction[2][8]

Table 2: Effect of this compound on Neurological Deficit Scores in MCAO/R Rats

Treatment GroupDose (mg/kg)Administration RouteNeurological Score ImprovementReference
This compound20IntraperitonealSignificant improvement[8]
This compound40IntraperitonealSignificant improvement[2][8]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through multiple signaling pathways. Below are diagrams illustrating the key pathways identified in the literature.

BDNF_Akt_CREB_Pathway QR1 This compound BDNF BDNF (Brain-Derived Neurotrophic Factor) QR1->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Neurogenesis Neurogenesis & Oligodendrogenesis CREB->Neurogenesis Promotes Recovery Neurological Function Recovery Neurogenesis->Recovery

Caption: BDNF/Akt/CREB signaling pathway activated by this compound.

Nrf2_ARE_Pathway QR1 This compound ER Estrogen Receptor QR1->ER Activates Akt Akt ER->Akt ERK ERK1/2 ER->ERK Akt->ERK Cross-talk Nrf2 Nrf2 Akt->Nrf2 Activates ERK->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Phase II Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection TLR4_NFkB_Pathway QR1 This compound Gut_Microbiota Gut Microbiota Dysbiosis QR1->Gut_Microbiota Inhibits TLR4 TLR4 QR1->TLR4 Inhibits Gut_Microbiota->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes MCAO_Workflow Start Anesthetize Rat Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Suture to Occlude MCA Surgery->Occlusion Ischemia Maintain Ischemia (e.g., 2 hours) Occlusion->Ischemia Reperfusion Withdraw Suture for Reperfusion Ischemia->Reperfusion Treatment Administer this compound (e.g., 20 or 40 mg/kg, i.p.) Reperfusion->Treatment PostOp Post-operative Care & Recovery Treatment->PostOp Assessment Neurological Scoring & Tissue Harvesting PostOp->Assessment

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Quinquenoside R1 Water Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor water solubility of Quinquenoside R1. The following sections offer detailed experimental protocols, data summaries, and visual workflows to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is a triterpenoid saponin, a class of natural compounds known for their diverse biological activities. However, its complex structure contributes to poor water solubility, which can significantly hinder its absorption and bioavailability in preclinical and clinical studies. This limitation can lead to variable experimental results and challenges in developing effective oral or parenteral formulations.

Q2: What is the reported water solubility of this compound?

While specific experimental data for the aqueous solubility of this compound is limited, predictive models suggest a low water solubility of approximately 0.69 g/L. It is, however, soluble in organic solvents such as ethanol, ethyl acetate, and methanol.[][2]

Q3: What are the primary strategies to enhance the water solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby improving its dissolution rate and saturation solubility.

  • Co-solvency: The use of a water-miscible organic solvent in which this compound is soluble can increase its concentration in an aqueous solution.

Q4: How do I choose the most suitable solubility enhancement technique for my experiment?

The choice of method depends on several factors, including the desired final concentration, the intended application (e.g., in vitro cell-based assay vs. in vivo animal study), and the required stability of the formulation. For initial in vitro studies, co-solvents or cyclodextrin complexes may be sufficient. For in vivo applications requiring improved bioavailability, solid dispersions or nanoparticle formulations are often more effective.

Q5: Are there any commercially available formulations of this compound with enhanced solubility?

Currently, there are no widely available, pre-formulated this compound products with enhanced water solubility. Researchers typically need to prepare these formulations in the laboratory.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound upon addition to aqueous buffer. The concentration of this compound exceeds its aqueous solubility limit. The organic solvent used for initial dissolution is not sufficiently miscible with the aqueous buffer, or the final concentration of the organic solvent is too low.Decrease the final concentration of this compound. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. Prepare a solid dispersion or cyclodextrin complex to increase the apparent solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment.Prepare a fresh stock solution in an appropriate organic solvent before each experiment. Use a solubility-enhanced formulation (e.g., cyclodextrin complex) to ensure a stable and consistent concentration in the aqueous medium. Visually inspect for any precipitation before and during the experiment.
Low oral bioavailability in animal studies. Poor dissolution of this compound in the gastrointestinal tract. Degradation of the compound in the acidic environment of the stomach.Formulate this compound as a solid dispersion or a nanoparticle system to improve its dissolution rate and absorption. Consider enteric-coated formulations to protect the compound from gastric degradation.
Difficulty in preparing a stable nanoparticle formulation. Aggregation or agglomeration of nanoparticles. Inefficient drug loading.Optimize the formulation parameters, such as the type and concentration of stabilizers (e.g., surfactants, polymers). Adjust the drug-to-carrier ratio. Utilize a suitable preparation method like high-pressure homogenization or nanoprecipitation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₆H₉₄O₂₄[][3]
Molecular Weight 1151.34 g/mol [][3]
Appearance Amorphous Powder[]
Predicted Water Solubility 0.69 g/L[2]
Solubility in Organic Solvents Soluble in Ethanol, Ethyl Acetate, Methanol[]

Experimental Protocols

Preparation of this compound Solid Dispersion (Adapted from Notoginsenoside R1 Protocol)

This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method to enhance its aqueous dissolution.

Materials:

  • This compound

  • Eudragit® S100 (pH-dependent polymer)

  • Polyethylene glycol (PEG) 4000

  • Ethanol (analytical grade)

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound, Eudragit® S100, and PEG 4000 in a 1:7:1 (w/w/w) ratio in ethanol. Stir the mixture until a clear solution is obtained.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization (Optional but Recommended):

    • Dissolution Testing: Compare the dissolution profile of the solid dispersion with that of the pure this compound in a relevant aqueous buffer (e.g., phosphate-buffered saline at different pH values).

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

    • X-ray Powder Diffraction (XRPD): To assess the crystallinity of the solid dispersion.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the carriers.

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization start Start dissolve Dissolve this compound, Eudragit S100, and PEG 4000 in Ethanol (1:7:1 w/w/w) start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill sd_product Solid Dispersion Powder mill->sd_product dissolution Dissolution Testing sd_product->dissolution dsc DSC Analysis sd_product->dsc xrpd XRPD Analysis sd_product->xrpd ftir FTIR Analysis sd_product->ftir

Workflow for Solid Dispersion Preparation.
Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD (commonly starting with 1:1 and 1:2 ratios).

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Complexation: Add the this compound to the HP-β-CD solution. Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying (Lyophilization): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.

  • Characterization (Optional but Recommended):

    • Phase Solubility Studies: To determine the stability constant and complexation efficiency.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the inclusion of the this compound molecule within the cyclodextrin cavity.

    • Characterization techniques mentioned in the solid dispersion protocol (DSC, XRPD, FTIR).

experimental_workflow_cyclodextrin cluster_preparation Preparation cluster_characterization Characterization start Start dissolve_cd Dissolve HP-β-CD in Deionized Water start->dissolve_cd add_q add_q dissolve_cd->add_q R1 Add this compound stir Stir for 24-48 hours R1->stir freeze_dry Freeze-Drying stir->freeze_dry ic_product Inclusion Complex Powder freeze_dry->ic_product phase_solubility Phase Solubility Studies ic_product->phase_solubility nmr NMR Spectroscopy ic_product->nmr other_char DSC, XRPD, FTIR ic_product->other_char

Workflow for Cyclodextrin Inclusion Complex Preparation.
Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing this compound nanoparticles using the nanoprecipitation (solvent displacement) technique.

Materials:

  • This compound

  • A suitable polymer (e.g., polylactic-co-glycolic acid, PLGA)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • A stabilizer (e.g., polyvinyl alcohol, PVA; Poloxamer 188)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath or homogenizer

Methodology:

  • Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., PVA) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Particle Recovery: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Resuspension: Wash the nanoparticle pellet with deionized water to remove any excess stabilizer and unencapsulated drug. Resuspend the nanoparticles in a suitable aqueous medium.

  • Characterization (Optional but Recommended):

    • Particle Size and Zeta Potential Analysis: Using dynamic light scattering (DLS).

    • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

    • Encapsulation Efficiency and Drug Loading: To quantify the amount of this compound in the nanoparticles.

experimental_workflow_nanoparticles cluster_preparation Preparation cluster_characterization Characterization start Start organic_phase Prepare Organic Phase: This compound + Polymer in Organic Solvent start->organic_phase aqueous_phase Prepare Aqueous Phase: Stabilizer in Water start->aqueous_phase nanoprecipitation Nanoprecipitation: Add Organic Phase to Aqueous Phase with Stirring organic_phase->nanoprecipitation aqueous_phase->nanoprecipitation solvent_removal Solvent Removal nanoprecipitation->solvent_removal centrifugation Centrifugation and Washing solvent_removal->centrifugation np_product Nanoparticle Suspension centrifugation->np_product dls Particle Size and Zeta Potential (DLS) np_product->dls microscopy Morphology (TEM/SEM) np_product->microscopy encapsulation Encapsulation Efficiency and Drug Loading np_product->encapsulation

Workflow for Nanoparticle Preparation.

Logical Relationship of Solubility Enhancement Strategies

logical_relationship cluster_approaches Solubility Enhancement Approaches cluster_mechanisms Mechanisms of Action problem Poor Water Solubility of this compound solid_dispersion Solid Dispersion problem->solid_dispersion Addresses cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Addresses nanoparticles Nanoparticle Formulation problem->nanoparticles Addresses amorphous Conversion to Amorphous State solid_dispersion->amorphous molecular_dispersion Molecular Dispersion in Hydrophilic Carrier solid_dispersion->molecular_dispersion inclusion Encapsulation in Hydrophilic Cavity cyclodextrin->inclusion surface_area Increased Surface Area nanoparticles->surface_area goal Improved Dissolution & Enhanced Bioavailability amorphous->goal molecular_dispersion->goal inclusion->goal surface_area->goal

Strategies to Overcome Poor Water Solubility.

References

Technical Support Center: Optimizing Quinquenoside R1 (Notoginsenoside R1) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinquenoside R1, with a primary focus on the more extensively studied and structurally similar compound, Notoginsenoside R1 (NGR1). This guide is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo studies by providing comprehensive dosage, pharmacokinetic, and safety information, as well as detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Notoginsenoside R1?

A: this compound is a ginsenoside primarily isolated from Panax quinquefolium (American Ginseng). Notoginsenoside R1 (NGR1) is a major bioactive saponin found in Panax notoginseng. The two compounds are structurally very similar, belonging to the protopanaxatriol group of ginsenosides. Due to the extensive research available on NGR1, it is often used as a reference compound, and the information provided here will focus on NGR1. Researchers studying this compound can use the data on NGR1 as a strong starting point for their experimental design.

Q2: What are the known pharmacological effects of Notoginsenoside R1?

A: NGR1 has demonstrated a wide range of pharmacological activities in preclinical studies, including potent neuroprotective, anti-inflammatory, anti-apoptotic, and cardioprotective properties. It is also known to have anti-cancer and anti-diabetic effects.

Q3: What is the oral bioavailability of Notoginsenoside R1?

A: The oral bioavailability of NGR1 is generally low. Studies in rats have reported an absolute oral bioavailability of approximately 9.29%.[1] This is a critical factor to consider when designing oral administration studies, and higher doses may be required to achieve therapeutic plasma concentrations compared to other administration routes.

Q4: Are there any known toxicity concerns with Notoginsenoside R1?

A: Based on available preclinical data, NGR1 appears to have a good safety profile at therapeutic doses. Studies in mice have shown no toxic effects or significant side effects at doses as high as 30 mg/kg.[2][3] While a definitive LD50 value has not been established in the reviewed literature, the existing evidence suggests a low potential for acute toxicity. However, as with any experimental compound, it is crucial to conduct dose-escalation studies to determine the optimal and safe dosage for your specific animal model and experimental conditions. The PubChem database indicates a GHS classification of H302 ("Harmful if swallowed"), which suggests caution should be exercised.

Data Presentation

Table 1: In Vivo Dosage of Notoginsenoside R1 in Rodent Models
Animal Model Disease/Condition Dosage Range Administration Route Key Findings Reference
MicePaclitaxel-Induced Neuropathic Pain0.625 - 10 mg/kg (twice daily)Intraperitoneal (i.p.)Dose-dependent prevention of mechanical allodynia.[2]
MiceSepsis30 mg/kg/day (for 3 days)Intraperitoneal (i.p.)Improved survival and intestinal microvascular function.[3]
RatsRenal Ischemia-Reperfusion Injury50 mg/kgNot SpecifiedReduced renal dysfunction and inflammation.
RatsCerebral Ischemia-Reperfusion Injury100 mg/kgNot SpecifiedInhibited apoptosis of hippocampal neurons and reduced infarct size.[4][5]
ApoE-/- MiceAtherosclerosis25 mg/kg/day (for 8 weeks)Not SpecifiedReduced atherosclerotic lesion area and lipid deposition.[4][5]
MiceColitis25 mg/kg/day (for 7 days)Not SpecifiedReduced colonic shortening, tissue damage, and inflammation.[4][5]
Table 2: Pharmacokinetic Parameters of Notoginsenoside R1
Species Dosage and Route Cmax Tmax AUC (0-t) Bioavailability Reference
Beagle Dogs90 mg/kg (PNS oral tablet)70.91 ± 38.79 ng/mL3.7 ± 3.09 h404.23 ± 131.89 ng·h/mL-[1][6]
Beagle DogsPNS self-emulsifying enteric capsule1.84 ± 0.25 ng/mL2.08 ± 0.49 h7.06 ± 2.07 ng·h/mL117.7% (relative to commercial capsule)[7]
Rats----9.29% (oral)[1]

Note: PNS refers to Panax notoginseng saponins, a mixture of compounds including NGR1.

Experimental Protocols

Protocol 1: Preparation of Notoginsenoside R1 for In Vivo Administration

Objective: To prepare a sterile solution of NGR1 for parenteral or oral administration.

Materials:

  • Notoginsenoside R1 powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Weighing: Accurately weigh the desired amount of NGR1 powder in a sterile microcentrifuge tube.

  • Solubilization:

    • For Saline-Soluble Preparations: Directly add the required volume of sterile saline to the NGR1 powder. Vortex thoroughly until the powder is completely dissolved.

    • For Poorly Soluble Preparations: If NGR1 solubility in saline is limited at the desired concentration, first dissolve the powder in a small volume of DMSO. Then, slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid toxicity.

  • Sterilization: Draw the NGR1 solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the administration syringe. This step is crucial for parenteral routes of administration.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided.

Protocol 2: Administration of Notoginsenoside R1 to Mice via Oral Gavage

Objective: To administer a precise dose of NGR1 orally to mice.

Materials:

  • Prepared NGR1 solution

  • Mouse gavage needles (flexible or stainless steel with a ball tip, appropriate size for the mouse)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the restraint does not impede breathing.

  • Dosage Calculation: Weigh the mouse and calculate the exact volume of the NGR1 solution to be administered based on the desired mg/kg dose. The total volume should not exceed 10 mL/kg body weight.

  • Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the NGR1 solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 3: Administration of Notoginsenoside R1 to Rats via Intraperitoneal (IP) Injection

Objective: To administer a systemic dose of NGR1 to rats.

Materials:

  • Prepared sterile NGR1 solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Restraint: Securely restrain the rat. One person can restrain the animal while another performs the injection.

  • Dosage Calculation: Weigh the rat and calculate the required volume of the sterile NGR1 solution.

  • Injection Site Preparation: Place the rat on its back with its head tilted slightly downwards. Locate the lower right quadrant of the abdomen. Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe. If the aspiration is clear, slowly inject the NGR1 solution.

  • Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions at the injection site or systemic effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or variable efficacy with oral administration Poor oral bioavailability of NGR1.Consider increasing the oral dose. Alternatively, explore the use of formulation strategies such as self-emulsifying drug delivery systems or co-administration with bioavailability enhancers. For critical studies, consider switching to a parenteral route of administration like intraperitoneal or intravenous injection to ensure consistent systemic exposure.
Precipitation of NGR1 in the prepared solution Exceeding the solubility limit of NGR1 in the chosen vehicle.If using saline, try gentle warming or sonication to aid dissolution. If precipitation persists, consider using a co-solvent like DMSO, but keep the final concentration low. Prepare fresh solutions before each experiment.
Animal distress during or after administration Improper administration technique (e.g., esophageal trauma during gavage, incorrect IP injection site).Ensure proper training in animal handling and administration techniques. For oral gavage, use appropriately sized and flexible needles. For IP injections, ensure the correct anatomical location is used to avoid puncturing organs.
Inconsistent experimental results Variability in drug preparation, administration, or animal-to-animal differences.Standardize the NGR1 solution preparation protocol. Ensure accurate and consistent administration volumes. Use animals of similar age and weight. Increase the number of animals per group to improve statistical power.

Mandatory Visualizations

Signaling Pathways of Notoginsenoside R1

NGR1_Signaling_Pathways cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK/NF-κB Signaling Pathway cluster_nrf2 Nrf2/ARE Signaling Pathway NGR1_pi3k Notoginsenoside R1 PI3K PI3K NGR1_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival NGR1_mapk Notoginsenoside R1 MAPK MAPK NGR1_mapk->MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation NGR1_nrf2 Notoginsenoside R1 Nrf2 Nrf2 NGR1_nrf2->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Oxidative_Stress_Reduction Reduction of Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction

Caption: Key signaling pathways modulated by Notoginsenoside R1.

Experimental Workflow for In Vivo Study

InVivo_Workflow start Start: Experimental Design animal_model Select Animal Model and Disease State start->animal_model dose_selection Determine NGR1 Dosage and Route animal_model->dose_selection protocol_prep Prepare NGR1 Solution (Protocol 1) dose_selection->protocol_prep administration Administer NGR1 (Protocol 2 or 3) protocol_prep->administration monitoring Monitor Animals and Collect Data administration->monitoring analysis Analyze Data and Interpret Results monitoring->analysis end End: Conclusion analysis->end Dosage_Bioavailability Oral_Admin Oral Administration Low_Bioavailability Low Oral Bioavailability (~9.29%) Oral_Admin->Low_Bioavailability Higher_Dose Higher Dose Required Low_Bioavailability->Higher_Dose Parenteral_Admin Parenteral Administration (e.g., IP) Higher_Bioavailability Higher Systemic Exposure Parenteral_Admin->Higher_Bioavailability Lower_Dose Lower Dose May Be Sufficient Higher_Bioavailability->Lower_Dose

References

Troubleshooting coelution of isomers in Quinquenoside R1 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quinquenoside R1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the coelution of this compound and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a naturally occurring steroid saponin, specifically identified as a mono-acetylated derivative of ginsenoside Rb1.[1][2] Its analysis is often complicated by the presence of structurally similar isomers. These isomers can have very similar physicochemical properties, leading to coelution in conventional chromatographic systems, which makes accurate quantification and isolation difficult. The structural complexity of saponins, including their sugar moieties, contributes to these analytical challenges.[3]

Q2: What are the common analytical techniques used for the separation of this compound and its isomers?

A2: The most common analytical techniques for the separation of steroid saponins like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[3] HPLC, particularly reversed-phase HPLC with C18 columns, is widely used.[3][4] SFC is emerging as a powerful "green" alternative that can offer higher resolution and shorter analysis times for separating complex mixtures of isomers.[1][5]

Q3: What detectors are suitable for the analysis of this compound?

A3: Due to the lack of strong chromophores in many saponin molecules, UV detection at low wavelengths (around 203-210 nm) can be used. However, more universal detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS) are often preferred.[4][6] LC-MS is particularly powerful for providing structural information and confirming the identity of isomers.[7]

Troubleshooting Guide: Coelution of this compound Isomers

This guide addresses the common issue of isomeric coelution during the analysis of this compound.

Issue 1: Poor Resolution Between Isomeric Peaks in Reversed-Phase HPLC

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for resolving the subtle structural differences between isomers.

    • Solution: Modify the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions in the aqueous phase. Introducing a small amount of acid, such as formic acid or trifluoroacetic acid (e.g., 0.05-0.1% v/v), can improve peak shape and selectivity by suppressing the ionization of silanol groups on the stationary phase.[1]

  • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for isomeric separation.

    • Solution: Screen different stationary phases. Consider columns with different bonding chemistries (e.g., C30, phenyl-hexyl) or embedded polar groups. For chiral isomers, a chiral stationary phase is often necessary for effective separation.[8][9]

  • Incorrect Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.

    • Solution: Optimize the column temperature. An increase in temperature can sometimes improve peak efficiency and resolution, although it may also decrease retention times.

Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

  • Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

  • Mobile Phase Instability: Changes in the mobile phase composition over time (e.g., evaporation of the organic component) can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Fluctuations in Column Temperature: Even minor temperature changes can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Peak Tailing

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the stationary phase can cause undesirable interactions with the analyte.

    • Solution: Add a competing base or acid to the mobile phase (e.g., a small amount of triethylamine or formic acid) to block these active sites. Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Experimental Protocols

Protocol 1: HPLC-UV/ELSD Method for the Analysis of this compound

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, UV detector, and ELSD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][4]

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-20 min: 30-50% B

      • 20-40 min: 50-80% B

      • 40-45 min: 80-30% B

      • 45-50 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection:

      • UV: 203 nm

      • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 70 °C, Gas flow 1.5 L/min

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Isomer Separation

SFC can offer superior resolution for isomeric separation.

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system with a CO2 pump, modifier pump, autosampler, column oven, and back-pressure regulator.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., polysaccharide-based) or a polar stationary phase like silica.

    • Mobile Phase:

      • A: Supercritical CO2

      • B: Methanol with 0.1% formic acid[10]

    • Gradient Elution: 5-40% B over 15 minutes

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

Data Presentation

Table 1: Comparison of Typical Chromatographic Parameters for Saponin Isomer Separation

ParameterHPLCSFC
Stationary Phase C18, C30, Phenyl-HexylSilica, Chiral (e.g., Amylose, Cellulose)
Mobile Phase Water/Acetonitrile or MethanolSupercritical CO2/Methanol or Ethanol
Additives Formic Acid, Acetic Acid, TFAFormic Acid, Water[10]
Typical Flow Rate 0.8 - 1.5 mL/min2 - 4 mL/min
Typical Pressure 100 - 400 bar100 - 200 bar
Analysis Time LongerShorter[10]
Resolution GoodOften Superior for Isomers[10]
Environmental Impact Higher solvent consumption"Greener" due to CO2 usage[1]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Verification Start Coelution of Isomers (Poor Resolution) Check_Mobile_Phase Modify Mobile Phase (Gradient, pH, Additives) Start->Check_Mobile_Phase Resolution_Check Resolution > 1.5? Check_Mobile_Phase->Resolution_Check Analyze Change_Column Select Different Stationary Phase (e.g., Chiral, C30) Change_Column->Resolution_Check Analyze Optimize_Temp Adjust Column Temperature Optimize_Temp->Resolution_Check Analyze Consider_SFC Switch to SFC for Higher Resolution Consider_SFC->Resolution_Check Analyze Resolution_Check->Change_Column No Resolution_Check->Optimize_Temp No Resolution_Check->Consider_SFC No End Separation Achieved Resolution_Check->End Yes

Caption: Troubleshooting workflow for coeluting isomers.

Experimental_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis SFC_Analysis SFC Analysis (Chiral/Polar Column) Sample_Prep->SFC_Analysis Data_Acquisition Data Acquisition (UV, ELSD, MS) HPLC_Analysis->Data_Acquisition SFC_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Result_Interpretation Result Interpretation (Purity, Isomer Ratio) Data_Processing->Result_Interpretation

Caption: General experimental workflow for this compound analysis.

References

Preventing Quinquenoside R1 degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinquenoside R1 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and yield of your target compound.

I. Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Degradation due to High Temperature: Triterpenoid saponins are often heat-sensitive, and prolonged exposure to high temperatures during extraction can lead to the cleavage of glycosidic bonds.[1]- Use milder extraction techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can be performed at lower temperatures and for shorter durations. - Optimize extraction temperature: If using traditional methods like Soxhlet or reflux extraction, carefully control the temperature to the lowest effective level. For many saponins, temperatures between 40-60°C are recommended.[2] - Store extracts properly: After extraction, store the crude extract and subsequent fractions at low temperatures (-20°C is ideal) to prevent degradation during storage.[1]
Degradation due to pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages in saponins, leading to the loss of sugar moieties.[2] this compound, being a glycoside, is likely susceptible to acid-catalyzed hydrolysis.- Maintain a neutral pH: Use neutral solvents for extraction. If pH adjustment is necessary for other reasons, aim to keep it within a pH range of 6-8. - Avoid strong acids or bases: Refrain from using strong acids or bases during the extraction and initial purification steps. If acidic or basic reagents are required for downstream processing, they should be neutralized promptly.
Enzymatic Degradation: Endogenous glycosidases present in the plant material can be activated during the extraction process, leading to the enzymatic hydrolysis of this compound.[2]- Pre-treatment of plant material: Consider blanching the plant material with steam or treating it with a solvent like isopropanol to deactivate enzymes before extraction. - Control extraction temperature: While high temperatures can degrade the compound, very low temperatures may not be sufficient to denature enzymes. A balance must be found, or enzyme deactivation should be a separate, initial step.
Incomplete Extraction: The solvent and method used may not be optimal for fully extracting this compound from the plant matrix.- Solvent selection: Use polar solvents like methanol, ethanol, or hydroalcoholic mixtures, which are generally effective for saponin extraction. The optimal solvent ratio may need to be determined empirically. - Particle size reduction: Ensure the plant material is finely ground to increase the surface area for solvent penetration. However, excessively fine powder can sometimes hinder solvent flow in methods like percolation.
Presence of Unknown Peaks in Chromatogram Formation of Degradation Products: The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, UPLC) often indicates the degradation of this compound.- Analyze degradation products: Use techniques like LC-MS to identify the molecular weights of the unknown peaks. This can help in elucidating the degradation pathway. Common degradation products of saponins involve the loss of one or more sugar units. - Review extraction conditions: Re-evaluate your extraction protocol for potential causes of degradation as listed above (temperature, pH, etc.) and make necessary adjustments.
Co-extraction of Impurities: The extraction solvent and conditions may be non-selective, leading to the co-extraction of other compounds from the plant material that have similar polarities to this compound.- Optimize chromatographic method: Adjust the mobile phase composition, gradient, and column type to achieve better separation of this compound from impurities. - Implement a purification step: Utilize techniques like solid-phase extraction (SPE) or column chromatography to purify the crude extract before final analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and why is it prone to degradation?

A1: this compound is a triterpenoid saponin with the chemical formula C₅₆H₉₄O₂₄ and a molecular weight of 1151.34 g/mol . Its structure consists of a hydrophobic triterpenoid aglycone linked to multiple hydrophilic sugar moieties (glycosidic bonds). These glycosidic bonds are susceptible to cleavage under certain conditions, leading to the degradation of the molecule.

Q2: What are the primary factors that cause the degradation of this compound during extraction?

A2: The main factors contributing to the degradation of this compound, like other saponins, are:

  • High Temperatures: Can lead to thermal hydrolysis of the glycosidic bonds.[1]

  • Extreme pH: Both acidic and alkaline conditions can catalyze the cleavage of the sugar chains.[2]

  • Enzymatic Activity: Endogenous plant enzymes (glycosidases) can break down the saponin structure.[2]

Q3: Which extraction methods are recommended to minimize this compound degradation?

A3: Modern, milder extraction techniques are generally preferred over traditional high-temperature methods. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter times.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to faster extraction times and potentially less degradation if the temperature is controlled.

Q4: What solvents are best suited for extracting this compound?

A4: Polar solvents are typically used for saponin extraction. The following are commonly employed:

  • Methanol

  • Ethanol

  • Water

  • Hydroalcoholic mixtures (e.g., 70-80% ethanol in water)

The optimal solvent or mixture may need to be determined experimentally for your specific plant material.

Q5: How can I detect and quantify this compound and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common and reliable method for the analysis of this compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can provide molecular weight information, aiding in structure elucidation.

III. Experimental Protocols

A. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the UAE of this compound from plant material. Optimization may be required based on the specific plant matrix.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction parameters:

      • Temperature: 40-50°C

      • Time: 30-60 minutes

      • Frequency: 20-40 kHz

    • Continuously monitor the temperature of the water bath to prevent overheating.

  • Post-Extraction Processing:

    • After extraction, separate the extract from the solid residue by centrifugation followed by filtration through a suitable filter paper (e.g., Whatman No. 1).

    • Wash the residue with a small amount of the extraction solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

    • Store the crude extract at -20°C until further analysis.

B. Protocol for HPLC Analysis of this compound

This is a general HPLC method that can be adapted for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water (with 0.1% formic acid, optional)

    • B: Acetonitrile (with 0.1% formic acid, optional)

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: 80% to 20% B

    • 40-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • Detection:

    • UV: 203 nm (as saponins often lack a strong chromophore, this is a common wavelength for their detection).

    • ELSD: Drift tube temperature and nebulizer gas pressure should be optimized.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol or the initial mobile phase composition. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

IV. Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding powder Powdered Plant Material add_solvent Add Solvent (e.g., 70% EtOH) powder->add_solvent uae Ultrasound-Assisted Extraction (40-50°C, 30-60 min) add_solvent->uae filtration Centrifugation & Filtration uae->filtration concentration Rotary Evaporation (<50°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc lcms LC-MS for Degradation Products crude_extract->lcms

Caption: A generalized workflow for the extraction and analysis of this compound.

degradation_pathway cluster_conditions Degradation Conditions Q_R1 This compound (Aglycone-Sugar-Sugar-Sugar) Deg_Prod_1 Degradation Product 1 (Aglycone-Sugar-Sugar) Q_R1->Deg_Prod_1 - Sugar Deg_Prod_2 Degradation Product 2 (Aglycone-Sugar) Deg_Prod_1->Deg_Prod_2 - Sugar Aglycone Aglycone Deg_Prod_2->Aglycone - Sugar High_Temp High Temperature High_Temp->Q_R1 Extreme_pH Extreme pH (Acid/Base) Extreme_pH->Q_R1 Enzymes Enzymatic Hydrolysis Enzymes->Q_R1

Caption: A potential degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Optimizing Quinquenoside R1 Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Quinquenoside R1 from plant material, primarily Gynostemma pentaphyllum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a dammarane-type triterpenoid saponin found in certain plants, notably Gynostemma pentaphyllum. It is structurally related to ginsenosides and is investigated for various potential pharmacological activities. Increasing its yield is crucial for research and potential therapeutic applications.

Q2: Which plant species is the best source for this compound?

Gynostemma pentaphyllum (Thunb.) Makino, also known as Jiaogulan, is the most prominent and widely studied source of this compound and other gypenosides.

Q3: What are the main strategies to improve the yield of this compound?

The primary strategies for enhancing this compound yield can be categorized into:

  • Optimization of Extraction and Purification: Employing efficient methods to extract and isolate this compound from the plant matrix.

  • Elicitation: Using chemical or biological agents (elicitors) to stimulate the plant's secondary metabolic pathways, leading to increased biosynthesis of this compound.

  • Metabolic Engineering: Genetically modifying the plant or its cell cultures to upregulate the biosynthetic pathway of this compound.

  • Optimized Cultivation and Post-Harvest Processing: Factors such as growing conditions and post-harvest treatments can also influence the saponin content. For instance, heat treatment of G. pentaphyllum has been shown to alter the saponin profile and can be used to generate rarer ginsenosides.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of this compound from Extraction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The polarity of the extraction solvent is critical. For saponins like this compound, aqueous ethanol (typically 50-80%) or methanol are effective.[3] Experiment with different ethanol concentrations to find the optimal polarity for your specific plant material.
Suboptimal Extraction Method Traditional methods like maceration or Soxhlet extraction may not be the most efficient. Consider advanced techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) with CO2, which can offer higher yields in shorter times.[4][5]
Incomplete Extraction Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Multiple extraction cycles (typically 2-3) are recommended to maximize the recovery of this compound.
Degradation of this compound Saponins can be susceptible to degradation at high temperatures. If using heat-assisted extraction methods, carefully control the temperature and duration.
Issue 2: Difficulty in Purifying this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Complex Crude Extract Plant extracts are complex mixtures. A multi-step purification strategy is often necessary. A common approach is initial fractionation using macroporous resins followed by column chromatography.[6][7][8][9]
Poor Separation in Column Chromatography The choice of stationary and mobile phases is crucial. Silica gel and C18 reversed-phase columns are commonly used. A gradient elution is often more effective than isocratic elution for separating saponins with similar polarities.
Co-elution with Other Saponins The chemical similarity of different gypenosides makes separation challenging. High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) may be required for high-purity isolation.
Issue 3: Inconsistent Results with Elicitation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Elicitor Concentration The effect of an elicitor is highly concentration-dependent. Perform a dose-response experiment to determine the optimal concentration of the chosen elicitor (e.g., methyl jasmonate, salicylic acid) for your specific plant material or cell culture system.[10][11]
Incorrect Timing of Elicitor Application The growth phase of the plant or cell culture at the time of elicitation significantly impacts the response. Test the application of the elicitor at different growth stages (e.g., early-log, mid-log, stationary phase).
Elicitor-induced Stress and Biomass Reduction Elicitors can induce a defense response that may inhibit growth. Monitor the biomass of your plant material or cell culture. A decrease in biomass can offset the increase in secondary metabolite concentration. It may be necessary to find a balance between yield and growth.[3]

Quantitative Data on Yield Improvement Strategies

Table 1: Comparison of Extraction Methods for Gypenosides from Gynostemma pentaphyllum

Extraction MethodKey ParametersTotal Gypenoside YieldReference
Pressurized 80% Ethanol Extraction1.48 MPa, 373 K, 10 mL/min164 mg/g[12]
Continuous Pressurized Water Extraction1.48 MPa, 373 K, 10 mL/min106.7 mg/g[12]
Supercritical CO2 Extraction50°C, 300.5 bar, 120 minOptimized for saponin content[5]

Table 2: Effect of Elicitors on Gypenoside Production in Gynostemma pentaphyllum Cell Culture

ElicitorConcentrationTreatment DurationGypenoside Yield (mg/g DW)Fold Increase vs. ControlReference
Salicylic Acid100 µM6 days79.7211.58[10]
Methyl Jasmonate50 µM9 days73.9011.46[10]
Yeast Extract3 g/LBeginning of cultureNot specifiedOptimal gypenoside content observed[10]

Experimental Protocols

Protocol 1: Ethanol Extraction of this compound from Gynostemma pentaphyllum
  • Sample Preparation: Dry the aerial parts of Gynostemma pentaphyllum at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Alternatively, for higher efficiency, perform reflux extraction at 60-70°C for 2-3 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
  • Resin Preparation: Pre-treat the macroporous resin (e.g., HP-20, D101) by washing it sequentially with ethanol and then with deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with several bed volumes of deionized water to remove sugars, pigments, and other highly polar impurities.

  • Elution: Elute the saponins with a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure to obtain a purified saponin fraction.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the crude extract or purified fraction in methanol and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be: 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-50 min, 60-80% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 203 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Biosynthetic Pathway of Dammarane-type Saponins

Gypenoside_Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene SS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE dammarenediol_II Dammarenediol-II oxidosqualene->dammarenediol_II DS protopanaxadiol Protopanaxadiol (PPD) dammarenediol_II->protopanaxadiol CYP450s quinquenoside_r1 This compound protopanaxadiol->quinquenoside_r1 UGTs other_gypenosides Other Gypenosides protopanaxadiol->other_gypenosides UGTs hmgr HMGR fps FPS ss SS se SE ds DS cyp450 CYP450s ugts UGTs Yield_Improvement_Workflow start Start: Plant Material (Gynostemma pentaphyllum) elicitation Elicitation (Optional) - Methyl Jasmonate - Salicylic Acid start->elicitation extraction Extraction - Ethanol Extraction - Supercritical Fluid Extraction start->extraction Direct Extraction elicitation->extraction purification Purification - Macroporous Resin - Column Chromatography extraction->purification analysis Analysis & Quantification - HPLC / UPLC-MS purification->analysis end End: Purified This compound analysis->end Troubleshooting_Low_Yield problem Low this compound Yield extraction_issues Extraction Issues Inefficient Solvent Suboptimal Method Incomplete Extraction problem->extraction_issues purification_issues Purification Issues Complex Extract Poor Separation Co-elution problem->purification_issues biosynthesis_issues Biosynthesis Issues Low Precursor Supply Inefficient Enzymes problem->biosynthesis_issues

References

Technical Support Center: Stability of Quinquenoside R1 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting stability studies of Quinquenoside R1 in solution. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on general knowledge of saponin stability, the primary factors that can influence the stability of this compound in solution include pH, temperature, light, and the presence of oxidizing agents.[1][2] Saponins, being glycosides, are susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the sugar moieties from the aglycone backbone.[1][2] Elevated temperatures can accelerate this degradation, while exposure to light may cause photodegradation.[2]

Q2: What are the recommended storage conditions for a this compound stock solution?

Q3: Which analytical techniques are suitable for quantifying this compound in a stability study?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a common and effective method for quantifying saponins like this compound. An Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) based approach has been used to identify this compound, indicating its suitability for sensitive and specific quantification. Other techniques such as 1H NMR have also been used for the quantitative analysis of similar compounds.[3] The chosen analytical method must be validated to be "stability-indicating," meaning it can accurately measure the concentration of the intact drug substance without interference from degradation products, excipients, or other components in the sample matrix.

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation (or stress testing) study exposes the drug substance to harsh conditions like high temperature, extreme pH (acid and base hydrolysis), oxidation, and photolysis to accelerate its degradation.[4][] This is a critical step in developing and validating a stability-indicating analytical method.[6] By intentionally creating degradation products, you can ensure your analytical method can separate and quantify them, which is essential for understanding the degradation pathways of this compound.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Inappropriate pH: The solution pH may be too acidic or basic, leading to rapid hydrolysis. 2. High Storage Temperature: Elevated temperatures are accelerating degradation.[2] 3. Light Exposure: The solution may be sensitive to photodegradation.[2]1. Adjust the pH of the solution to a more neutral range (e.g., pH 5-7) and evaluate stability. Perform a pH-rate profile study. 2. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). 3. Protect the solution from light by using amber vials or storing it in the dark.
Appearance of unknown peaks in the chromatogram during stability testing. 1. Degradation Products: These are likely degradation products of this compound. 2. Contamination: The sample or solvent may be contaminated.1. Perform a forced degradation study to tentatively identify these degradation products. Use a mass spectrometer to obtain mass information for identification. 2. Analyze a blank (solvent without this compound) under the same conditions to rule out solvent-related impurities.
Poor mass balance in the stability study. 1. Non-chromophoric Degradants: Some degradation products may not be detected by the UV detector. 2. Precipitation: this compound or its degradants may have precipitated out of solution. 3. Adsorption: The compound may be adsorbing to the container surface.1. Use a more universal detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), in conjunction with the UV detector. 2. Visually inspect the samples for any precipitate. If observed, try a different solvent system or a lower concentration. 3. Evaluate different container materials (e.g., glass vs. polypropylene).
Inconsistent results between different time points. 1. Analytical Method Variability: The analytical method may not be robust or repeatable. 2. Inconsistent Sample Handling: Variations in sample preparation or storage between time points.1. Validate the analytical method according to ICH Q2(R1) guidelines for precision, accuracy, and robustness. 2. Ensure a consistent and well-documented procedure for sample handling and analysis at each time point.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is based on the ASEAN and ICH Q1A(R2) guidelines.

1. Objective: To evaluate the stability of this compound in solution under recommended long-term and accelerated storage conditions.

2. Materials:

  • This compound

  • Selected solvent (e.g., water, buffer solution)

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

  • Stability chambers

  • Appropriate container closure systems (e.g., amber glass vials with inert caps)

3. Procedure:

  • Prepare a stock solution of this compound at a known concentration.

  • Aliquot the solution into multiple vials for each storage condition and time point.

  • Place the vials in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analyze the samples using the validated stability-indicating method for potency and the presence of degradation products.

  • Record and analyze the data.

Table 1: Placeholder for Long-Term Stability Data of this compound in Solution

Storage ConditionTime PointThis compound Assay (%)Degradation Products (%)Observations
25°C / 60% RH0 monthsInitial ValueInitial Valuee.g., Clear solution
3 months
6 months
...
40°C / 75% RH0 monthsInitial ValueInitial Valuee.g., Clear solution
3 months
6 months
Protocol 2: Forced Degradation Study

1. Objective: To investigate the degradation pathways of this compound under various stress conditions.

2. Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 N NaOH. Heat at a specified temperature for a defined period.

  • Oxidative Degradation: Add H₂O₂ to the solution to achieve a final concentration of 3-30%.[] Keep at room temperature for a defined period.

  • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method.

Table 2: Example Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C12 hours
Base Hydrolysis0.1 N NaOH60°C12 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal-70°C48 hours
PhotolyticICH Q1B specified light25°CAs per guidelines

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Solution B Aliquot into Vials A->B C Long-Term (25°C/60%RH) B->C D Accelerated (40°C/75%RH) B->D E Forced Degradation (Acid, Base, Oxidative, etc.) B->E F Sample at Time Points C->F D->F E->F G Analyze using Stability-Indicating Method F->G H Assess Potency & Degradants G->H I Determine Shelf-Life & Degradation Pathways H->I

Caption: Experimental workflow for the stability testing of this compound in solution.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation A This compound (Intact Saponin) B Loss of Terminal Sugar A->B Step 1 E Oxidized Derivative A->E C Formation of Prosapogenin B->C Step 2 D Formation of Aglycone C->D Step 3

Caption: Hypothetical degradation pathway for a saponin like this compound.

References

Technical Support Center: Method Refinement for Quinquenoside R1 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Quinquenoside R1.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Question: I am observing poor peak shape (tailing or fronting) for this compound. What are the potential causes and solutions?

Answer:

Poor peak shape is a frequent issue in the HPLC analysis of saponins like this compound. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Secondary Silanol Interactions Acidic silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, leading to peak tailing. To mitigate this, consider adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.05% phosphoric acid. This helps to suppress the ionization of the silanol groups.
Mobile Phase pH The pH of the mobile phase can influence the ionization state of this compound and, consequently, its interaction with the stationary phase.[1][2][3][4] Experiment with slight adjustments to the mobile phase pH to find the optimal point for peak symmetry. For ginsenosides, a slightly acidic mobile phase is often beneficial.
Inappropriate Sample Solvent If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade. If the problem persists, try flushing the column with a strong solvent or replace the column.

Question: I am struggling to achieve baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

Strategies to Enhance Resolution:

Parameter Action Expected Outcome
Mobile Phase Composition Modify the gradient slope. A shallower gradient can increase the separation between closely eluting peaks. You can also experiment with changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.Increased separation between this compound and the impurity.
Column Temperature Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity. Try decreasing the temperature in small increments (e.g., 5°C).Changes in elution order or increased separation.
Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases.Better separation, but with an increased run time.
Column Chemistry If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for complex molecules like ginsenosides.Altered selectivity leading to improved separation.
Mobile Phase Additives The addition of small concentrations of additives like formic acid or acetic acid can improve peak shape and, in some cases, enhance resolution by minimizing undesirable interactions with the stationary phase.[5]Sharper peaks and potentially better separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A typical starting point for the separation of ginsenosides, including this compound, would be a C18 column with a gradient elution using water and acetonitrile, both with a small amount of an acidic modifier like 0.1% formic acid.

Q2: My baseline is noisy. What can I do to improve it?

A noisy baseline can be caused by several factors. Ensure your mobile phase is properly degassed. Use high-purity solvents and freshly prepared mobile phases. Check for leaks in the system and ensure the detector lamp is in good condition. If the problem persists, flushing the system and column may be necessary.

Q3: Can I use a UPLC system for the separation of this compound?

Yes, a UPLC system can offer significant advantages, including higher resolution, faster analysis times, and reduced solvent consumption due to the use of smaller particle size columns. The principles of method development and troubleshooting are similar to HPLC.

Q4: How can I confirm the identity of the this compound peak?

The most reliable method for peak identification is to use a certified reference standard of this compound. If a standard is not available, techniques like mass spectrometry (LC-MS) can be used to confirm the mass of the compound in the peak of interest.

Experimental Protocols

Refined HPLC Method for Baseline Separation of this compound

This proposed method is a refined starting point based on common practices for ginsenoside analysis. Optimization may be required based on your specific sample matrix and instrumentation.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-40% B over 30 minutes, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 203 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 20% Acetonitrile in water with 0.1% Formic Acid)

Visualizations

Troubleshooting Workflow for this compound Separation

TroubleshootingWorkflow start Start: Poor Separation of This compound check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Issue: Peak Tailing/Fronting check_peak_shape->peak_tailing Symmetric? No poor_resolution Issue: Poor Resolution check_peak_shape->poor_resolution Symmetric? Yes solution_tailing1 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) peak_tailing->solution_tailing1 solution_tailing2 Optimize Mobile Phase pH peak_tailing->solution_tailing2 solution_tailing3 Adjust Sample Solvent peak_tailing->solution_tailing3 solution_tailing4 Reduce Sample Concentration peak_tailing->solution_tailing4 solution_resolution1 Optimize Gradient Profile poor_resolution->solution_resolution1 solution_resolution2 Adjust Column Temperature poor_resolution->solution_resolution2 solution_resolution3 Decrease Flow Rate poor_resolution->solution_resolution3 solution_resolution4 Change Column Chemistry poor_resolution->solution_resolution4 end_point Achieved Baseline Separation solution_tailing1->end_point solution_tailing2->end_point solution_tailing3->end_point solution_tailing4->end_point solution_resolution1->end_point solution_resolution2->end_point solution_resolution3->end_point solution_resolution4->end_point

Caption: A flowchart for troubleshooting common issues in the separation of this compound.

References

Reducing matrix effects in LC-MS analysis of Quinquenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Quinquenoside R1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4]

Q2: I'm observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent results, and poor peak shape are common manifestations of matrix effects.[5] Co-eluting substances from complex samples can interfere with the ionization of your target compound, leading to ion suppression or enhancement, which can skew quantification and reduce the reproducibility of your results.[6]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[2][7][8]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[9] Any deviation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[2][9]

  • Post-Extraction Spike: The response of this compound in a standard solution is compared to the response of a blank matrix sample that has been spiked with this compound after the extraction process.[2][8] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[8]

Q4: What are the most effective strategies to reduce matrix effects for this compound?

A4: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components.[2] Techniques like Solid-Phase Extraction (SPE) are generally more effective for complex matrices than simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][9]

  • Chromatographic Separation: Modifying your LC gradient can help separate this compound from co-eluting matrix components.[1][9]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]

  • Sample Dilution: If the sensitivity of the assay is high enough, simply diluting the sample can reduce the concentration of interfering components.[2][8]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low Signal Intensity / Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Switch from Protein Precipitation or LLE to Solid Phase Extraction (SPE) to more effectively remove interferences.[1][9][10] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks.[1][9] 3. Use a SIL-IS: A stable isotope-labeled internal standard will co-elute and experience the same suppression, allowing for accurate quantification.[5]
High Signal Intensity / Ion Enhancement Co-eluting matrix components are enhancing the ionization of this compound, leading to artificially high results.[4]1. Enhance Sample Preparation: A more rigorous cleanup method like SPE is recommended to remove the compounds causing enhancement.[9] 2. Dilute the Sample: If sensitivity permits, diluting the sample can lower the concentration of the enhancing components.[8][9]
High Variability Between Samples The composition of the biological matrix can vary between different lots or individuals, leading to inconsistent matrix effects.1. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of the blank matrix to assess the variability of the matrix effect.[9] 2. Develop a Robust Sample Preparation Method: A more rigorous and consistent sample cleanup procedure will be less susceptible to variations in the matrix composition.[9]
Retention Time Shifts Changes in the sample matrix can sometimes affect the retention time of the analyte.[3]1. Confirm with a Standard: Inject a pure standard of this compound to verify the expected retention time. 2. Investigate Matrix Components: The matrix may be altering the mobile phase pH or interacting with the stationary phase.[3] Improved sample cleanup is recommended.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for SPE cleanup of plasma samples for saponin analysis and should be optimized for this compound.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through a reversed-phase SPE cartridge (e.g., C18).

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water and vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[9]

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%ME): (Peak Area of Set B / Peak Area of Set A) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[11]

    • Recovery (%RE): (Peak Area of Set C / Peak Area of Set B) * 100.[11]

Visual Guides

G cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent or Poor Signal for This compound q1 Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->q1 q2 Matrix Effect Observed? q1->q2 a1 Optimize Sample Preparation (e.g., SPE) q2->a1 Yes end Reliable Quantification q2->end No a2 Modify LC Methodology a1->a2 a3 Incorporate Stable Isotope-Labeled Internal Standard a2->a3 a3->end

Caption: A logical workflow for identifying and mitigating matrix effects.

G cluster_1 Sample Preparation and Matrix Effect Evaluation sample Biological Sample (e.g., Plasma) extraction Sample Extraction (PPT, LLE, or SPE) sample->extraction split extraction->split spike_post Spike with This compound (Set B) split->spike_post no_spike Blank Extract split->no_spike lcms LC-MS Analysis spike_post->lcms no_spike->lcms compare Compare with Neat Standard (Set A) lcms->compare result Calculate Matrix Effect compare->result

Caption: Workflow for evaluating matrix effects using the post-extraction spike method.

References

Technical Support Center: Optimization of MAE and UAE for Saponin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) of saponins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during saponin extraction experiments.

Q1: Why is my saponin yield unexpectedly low?

A: Low saponin yield can stem from several factors:

  • Suboptimal Parameters: Every parameter (solvent concentration, temperature, time, power, and solid-to-liquid ratio) is crucial. A deviation from the optimal range for your specific plant material can significantly decrease yield. For instance, in Ultrasound-Assisted Extraction (UAE), an overly concentrated plant material mixture can reduce the effective transfer of ultrasonic energy[1].

  • Saponin Degradation: Saponins can be sensitive to high temperatures. Excessive microwave power in MAE or prolonged sonication in UAE without proper temperature control can lead to thermal degradation[2]. Temperatures in the range of 50-60°C are often found to be a good balance between extraction efficiency and stability[2].

  • Inappropriate Solvent: The polarity of the solvent is critical. Aqueous ethanol (typically 60-80%) and methanol are highly effective for most saponins as they match the amphiphilic nature of the molecules and improve mass transport by swelling plant tissues[2]. For some applications, 100% ethanol has proven most effective[3].

  • Variability in Plant Material: The saponin content in raw plant material can vary significantly based on cultivar, harvest time, storage conditions, and pre-processing[2].

Q2: How can I prevent the degradation of saponins during extraction?

A: Preventing degradation is key to achieving high yields of bioactive saponins.

  • Control Temperature: For both MAE and UAE, maintain the temperature within the optimal range, typically not exceeding 60-70°C[2][4][5]. While higher temperatures can increase solubility, they also accelerate degradation processes like hydrolysis[2].

  • Limit Extraction Time: Modern techniques like MAE and UAE are advantageous due to their significantly shorter extraction times compared to conventional methods[6][7]. Prolonged exposure to microwaves or ultrasound can damage the target compounds[8]. Optimal MAE times can be as short as a few minutes[2][9].

  • Optimize Power Settings: In MAE, use just enough microwave power to achieve efficient extraction without causing localized overheating or "hot spots"[10]. For UAE, excessive ultrasonic power can accelerate the degradation of saponins[8].

  • Post-Extraction Handling: After extraction, promptly filter the solution and use a rotary evaporator at a reduced pressure and a temperature below 45°C to remove the solvent[2]. Store the final dried extract in a cool, dark, and dry place.

Q3: My results are inconsistent between different experimental batches. What is the cause?

A: Inconsistency is a common challenge.

  • Plant Material Heterogeneity: As mentioned, the source and pre-processing of your plant material are major sources of variability[2]. Standardize your material source and ensure consistent particle size through grinding and sieving.

  • Solvent-to-Sample Ratio: In MAE, a higher solvent-to-sample ratio may not always lead to a better yield due to non-uniform exposure to microwaves[3]. In UAE, this ratio is a fundamental variable affecting efficiency[11]. Ensure this ratio is precisely controlled in every experiment.

  • Equipment Positioning (UAE): For ultrasonic baths, the position of the extraction vessel can affect the intensity of sonication received. For probe sonicators, the depth of the probe in the solvent is critical for consistent energy delivery.

  • Equipment Calibration: Regularly check the calibration of your microwave power output and ultrasonic frequency and power to ensure consistent operation.

Q4: For MAE, how do I choose the correct microwave power and irradiation time?

A: The optimal settings depend on the solvent, sample, and volume. It is often best to use a lower power setting with multiple short irradiation cycles (e.g., 10 seconds ON, 15 seconds OFF)[3]. This prevents thermal runaway and allows for more uniform heating. The goal is to rapidly heat the solvent to its boiling point to create internal pressure within the plant cells, causing them to rupture and release the saponins[10].

Q5: For UAE, is an ultrasonic probe or bath better for my experiment?

A: An ultrasonic probe (horn) is generally more efficient for intensifying the extraction process because it delivers a high intensity of ultrasonic energy to a localized area[11]. An ultrasonic bath provides a more diffuse and less intense energy field, which may be suitable for very sensitive compounds or larger batches where consistency across samples is prioritized over maximum yield from a single sample.

Quantitative Data Summary

The following tables summarize optimized parameters from various studies to provide a starting point for experimental design.

Table 1: Optimized MAE Parameters for Saponin Extraction

Plant Source Solvent Solid/Liquid Ratio Power (W) Time Temp (°C) Saponin Yield/Content Ref
Momordica cochinchinensis (Gac) Seeds 100% Ethanol 1:30 (g/mL) 360 3 cycles (75s total) ~72 ~100 mg AE/g [3]
Swietenia mahogany (Mahogany) Seed Ethanol 1:15 (w/v) N/A 180 s N/A 11.53% total saponins [9]
Camellia oleifera Husks 35.5% Ethanol 1:46.75 (g/mL) 350 6 min N/A 7.49% [9]

| Ginseng | Water-saturated n-butanol | 1:150 (w/v) | 125 | 4 min | 50 | ~7.4 mg/100mg |[12] |

Table 2: Optimized UAE Parameters for Saponin Extraction

Plant Source Solvent Solid/Liquid Ratio Power/Amplitude Time Temp (°C) Saponin Yield/Content Ref
Hedera helix Leaves 80% Ethanol 1:20 (w/v) 40% Amplitude 60 min 50 ~51 mg DE/g [11]
Polygonatum kingianum 85% Ethanol 1:10 (g/mL) N/A 75 min 50 ~2.32 mg/g [13]
Polyscias fruticosa Roots Ethanol N/A 185 W 65 min 60 41.24 mg/g [4]
Aralia taibaiensis 73% Ethanol 1:16 (g/mL) 400 W 34 min 61 N/A [8][14]

| Eclipta prostrasta L. | 70% Ethanol | 1:14 (w/v) | N/A | 3 h | 70 | 2.096% |[5] |

Experimental Protocols

These generalized protocols provide a framework for conducting MAE and UAE for saponin extraction. Note that optimization is required for each specific plant material.

Protocol 1: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Dry the plant material at a moderate temperature (40-50°C) and grind it into a fine, homogenous powder (e.g., 40-60 mesh).

  • Solvent Addition: Weigh a precise amount of the powdered material (e.g., 1 g) and place it into a microwave-safe extraction vessel. Add the optimized solvent (e.g., 20 mL of 80% ethanol) to achieve the desired solid-to-liquid ratio[2].

  • Microwave Irradiation: Secure the vessel in the MAE system. Set the microwave power, temperature limit, and irradiation time. A pulsed approach (e.g., cycles of power on/off) is often recommended to prevent overheating[3].

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.

  • Filtration: Filter the mixture through appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue[2]. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C[2].

  • Storage: Dry the resulting saponin-rich extract and store it in a desiccator at 4°C in a dark container.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: As with MAE, prepare a dried, finely ground powder of the plant material.

  • Solvent Addition: Place a known quantity of the powder into a suitable extraction vessel (e.g., an Erlenmeyer flask). Add the selected solvent (e.g., 70% ethanol) to achieve the optimized solid-to-liquid ratio[5].

  • Sonication:

    • For Ultrasonic Bath: Place the vessel in the ultrasonic bath, ensuring the water level is sufficient.

    • For Ultrasonic Probe: Insert the probe tip into the solvent mixture, typically to about half the liquid depth. Set the ultrasonic power (or amplitude), temperature, and extraction time according to your optimized parameters[4][11]. Use a cooling water jacket or ice bath to maintain a constant temperature if necessary[2].

  • Filtration: Once the extraction time is complete, filter the mixture to separate the liquid extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under vacuum at a controlled temperature (e.g., < 45°C).

  • Storage: Dry and store the final extract under cool, dark, and dry conditions.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and troubleshooting logic for saponin extraction.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Processing RawMaterial Raw Plant Material Drying Drying (40-50°C) RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding Solvent Add Solvent Grinding->Solvent Extraction Extraction Step (MAE or UAE) Filtration Filtration Extraction->Filtration Solvent->Extraction Evaporation Solvent Evaporation (<45°C, Vacuum) Filtration->Evaporation Drying_Final Drying of Extract Evaporation->Drying_Final FinalProduct Purified Saponin Extract Drying_Final->FinalProduct

Caption: General experimental workflow for saponin extraction.

G cluster_params Parameter Optimization cluster_degradation Degradation Issues cluster_solutions Solutions Start Low Saponin Yield (MAE) Power Incorrect Power Setting? Start->Power Time Suboptimal Time? Start->Time Ratio Incorrect S/L Ratio? Start->Ratio Solvent Wrong Solvent/Conc.? Start->Solvent Temp Overheating? Start->Temp Sol_Power Use lower power or pulsed irradiation Power->Sol_Power Sol_Time Optimize extraction time (avoid prolonged exposure) Time->Sol_Time Sol_Ratio Verify & optimize ratio (e.g., 1:15 to 1:50) Ratio->Sol_Ratio Sol_Solvent Test 60-80% aqueous ethanol or methanol Solvent->Sol_Solvent Sol_Temp Use cooling system or reduce power/time Temp->Sol_Temp G cluster_params Parameter Optimization cluster_issues Process Issues cluster_solutions Solutions Start Low Saponin Yield (UAE) Amplitude Incorrect Amplitude? Start->Amplitude Time Suboptimal Time? Start->Time Ratio Incorrect S/L Ratio? Start->Ratio Solvent Wrong Solvent/Conc.? Start->Solvent Temp Temp Fluctuation? Start->Temp Cavitation Poor Cavitation? Start->Cavitation Sol_Amplitude Optimize amplitude; avoid excessive power Amplitude->Sol_Amplitude Sol_Time Verify optimal duration; long times can cause degradation Time->Sol_Time Sol_Ratio Optimize for mass transfer (e.g., 1:10 to 1:20) Ratio->Sol_Ratio Sol_Solvent Test 70-80% aqueous ethanol Solvent->Sol_Solvent Sol_Temp Use cooling bath to maintain optimal temp (e.g., 50°C) Temp->Sol_Temp Sol_Cavitation Use probe sonicator; check vessel position in bath Cavitation->Sol_Cavitation

References

Technical Support Center: Optimizing Quinquenoside R1 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quinquenoside R1 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the ESI-MS response of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ESI-MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Suboptimal Ionization Mode: this compound, like many saponins, may ionize more efficiently in one mode over the other.For initial screening, analyze in both positive and negative ion modes. Negative ion mode often yields a strong deprotonated ion [M-H]⁻, which can be more abundant and provide a clearer molecular weight determination.[1][2]
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency.For negative ion mode, adding a small amount of a weak acid like 0.02% acetic acid can enhance the formation of the deprotonated ion. For positive ion mode, 0.1% formic acid is a common choice to promote protonation.[3]
Poor Desolvation: Inefficient removal of solvent from the ESI droplets can suppress the signal.Optimize the drying gas temperature and flow rate. Typical starting conditions for saponins are a drying gas temperature of around 325-350°C and a flow rate of 10 L/min.[1]
Multiple Peaks for this compound (Adduct Formation) Presence of Salts: Alkali metal salts (sodium, potassium) are common contaminants in solvents, glassware, and samples, leading to the formation of [M+Na]⁺ and [M+K]⁺ adducts in positive ion mode.Use high-purity solvents and meticulously clean glassware. The addition of ammonium formate or ammonium acetate to the mobile phase can sometimes suppress sodium adduct formation in favor of the [M+NH₄]⁺ adduct.[4]
Mobile Phase Additives: Additives like formic acid or acetic acid can form adducts in negative ion mode, such as [M+HCOO]⁻ or [M+CH₃COO]⁻.While these adducts can sometimes be useful for confirmation, if they are complicating the spectra, consider reducing the concentration of the additive or using an alternative.
High Background Noise or In-source Fragments In-source Fragmentation: The glycosidic bonds in saponins like this compound can be labile and may break in the ESI source, leading to fragment ions that can be mistaken for the precursor ion or increase background noise.[5]Reduce the capillary voltage or fragmentor voltage to minimize in-source fragmentation.[6] A systematic optimization of these parameters is recommended.
Contaminated System: A dirty ion source or mass spectrometer can lead to high background noise.Perform routine cleaning and maintenance of the ESI source and mass spectrometer optics according to the manufacturer's recommendations.
Poor Peak Shape or Resolution in LC-MS Suboptimal Chromatographic Conditions: The choice of column and mobile phase gradient is crucial for good peak shape and separation from other components.A C18 column is commonly used for the separation of ginsenosides.[7] A gradient elution with water and acetonitrile, often with a small amount of acid (formic or acetic), typically provides good separation.[3][7]
Inappropriate Flow Rate: The flow rate can affect both separation efficiency and ESI sensitivity.For standard analytical columns (e.g., 4.6 mm ID), a flow rate of 0.7 mL/min has been shown to be effective for ginsenoside separation.[7] For smaller ID columns, the flow rate should be scaled down accordingly.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for this compound analysis?

A1: For quantitative analysis, negative ion mode is often preferred as it typically produces a more intense and stable deprotonated molecular ion ([M-H]⁻).[2][8] However, positive ion mode can be valuable for structural confirmation, as it often yields sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can help to confirm the molecular weight.

Q2: What are the most common adducts observed for this compound?

A2: In positive ion mode, the most common adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺). If an ammonium-based mobile phase additive is used, the ammonium adduct ([M+NH₄]⁺) may also be observed.[4] In negative ion mode, the deprotonated molecule ([M-H]⁻) is the primary ion, but adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be seen when these acids are used as mobile phase modifiers.

Q3: How can I reduce in-source fragmentation of this compound?

A3: In-source fragmentation of saponins is a common issue due to the labile nature of the glycosidic bonds.[5] To minimize this, you can:

  • Optimize the capillary/nozzle voltage: Lowering this voltage can reduce the energy imparted to the molecules as they enter the mass spectrometer.

  • Optimize the fragmentor/skimmer voltage: This voltage also influences the energy of the ions and can be tuned to minimize fragmentation.

  • Use a "softer" ionization source temperature: While ensuring efficient desolvation, excessively high temperatures can promote thermal degradation and fragmentation.

Q4: What is a good starting point for my LC-MS method development for this compound?

A4: A good starting point would be to use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.02% acetic acid for negative ion mode.[9][3] A flow rate of around 0.4-0.7 mL/min is a reasonable starting point for a standard analytical column.[7] For the mass spectrometer, begin with typical ESI parameters for saponins and then optimize the capillary voltage, drying gas temperature, and nebulizer pressure.

Quantitative Data Summary

The choice of mobile phase additive can significantly impact the signal intensity of ginsenosides, which are structurally similar to this compound. The following table summarizes the relative performance of different additives for the quantitative analysis of ginsenosides in negative ion mode.

Mobile Phase AdditiveRelative SensitivityKey Observations
0.1 mM Ammonium Chloride HighestSignificantly improved sensitivity and linear range for all tested ginsenosides.[9]
0.02% Acetic Acid ModerateProduced the most abundant product ions in MS/MS, making it suitable for qualitative analysis and structural elucidation.[9]
0.1% Formic Acid Moderate to LowCommonly used, but may not provide the highest sensitivity for all ginsenosides in negative mode compared to ammonium chloride.[2]
Ammonia Water LowGenerally resulted in lower signal intensity compared to other additives for ginsenosides.[9]

Experimental Protocols

Protocol 1: General LC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a standard LC-ESI-MS system.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or 50:50 methanol:water).
  • Vortex the solution to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.02% Acetic Acid (for negative mode).
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.02% Acetic Acid (for negative mode).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Gradient:
  • 0-2 min: 20% B
  • 2-15 min: 20% to 80% B
  • 15-18 min: 80% B
  • 18-18.1 min: 80% to 20% B
  • 18.1-25 min: 20% B (re-equilibration)

3. MS Parameters (Negative Ion Mode Example):

  • Ionization Mode: ESI Negative.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 325 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 35 psi.
  • Scan Range: m/z 100-1500.
  • Fragmentor Voltage: 175 V (This should be optimized to minimize in-source fragmentation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Sample/Standard dissolve Dissolve in Methanol/Water start->dissolve filter Filter (0.22 µm) dissolve->filter lc_separation LC Separation (C18 Column) filter->lc_separation esi_ionization ESI Ionization (Negative Mode) lc_separation->esi_ionization ms_detection MS Detection (m/z 100-1500) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_solution Solution Phase cluster_gas Gas Phase (Detected Ions) QR1 This compound (QR1) M_H [M-H]⁻ (Negative Mode) QR1->M_H - H⁺ M_Na [M+Na]⁺ (Positive Mode) QR1->M_Na + Na⁺ M_NH4 [M+NH4]⁺ (Positive Mode) QR1->M_NH4 + NH4⁺ H H+ Na Na+ NH4 NH4+

Caption: Ionization pathways for this compound in ESI-MS.

References

Challenges in the structural elucidation of acetylated ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the structural elucidation of acetylated ginsenosides. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of identifying and characterizing these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural elucidation of acetylated ginsenosides?

A1: The main difficulties in determining the structure of acetylated ginsenosides include:

  • Isomeric Complexity: Acetylated ginsenosides often exist as isomers, with the acetyl group attached at different positions on the sugar moieties. These isomers can be difficult to separate and distinguish using standard analytical techniques.[1][2][3]

  • Lability of the Acetyl Group: The acetyl group can be lost or can migrate during sample preparation and analysis, particularly under heat or acidic/alkaline conditions. This instability complicates accurate structural determination.[4][5][6]

  • Low Abundance: Many acetylated ginsenosides are minor components in complex ginseng preparations, making their isolation and characterization challenging.[7]

  • Spectral Overlap: In Nuclear Magnetic Resonance (NMR) spectroscopy, signals from the acetyl group can overlap with other signals in the spectrum, making unambiguous assignment difficult.

Q2: Which analytical techniques are most effective for identifying acetylated ginsenosides?

A2: A combination of chromatographic and spectroscopic methods is typically essential.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are crucial for the separation of complex mixtures of ginsenosides, including acetylated isomers.[2]

  • Mass Spectrometry (MS), particularly Quadrupole Time-of-Flight (QTOF-MS): High-resolution mass spectrometry is vital for determining the elemental composition and identifying fragmentation patterns. A neutral loss of 42 Da (C₂H₂O) is a characteristic indicator of an acetyl group.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for unambiguously determining the exact location of the acetyl group on the sugar residues and elucidating the complete stereochemistry of the molecule.[7][9]

Q3: How can I differentiate between isomers of acetylated ginsenosides?

A3: Differentiating isomers requires high-resolution analytical techniques.

  • Chromatography: Optimized HPLC or UPLC methods with high-resolution columns can often separate isomeric compounds.[1][2] Preparative HPLC can be used to isolate individual isomers for further analysis.[2]

  • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, providing clues to their structure. Energy-resolved mass spectrometry (ERMS) has also been shown to distinguish between ginsenoside isomers without chromatographic separation.[10] In situ methylation techniques coupled with ambient ionization mass spectrometry can also help in differentiating isomers.[3]

  • NMR Spectroscopy: 2D NMR experiments, such as HMBC and NOESY, are powerful tools for establishing the connectivity and spatial proximity of atoms, which is crucial for identifying the precise acetylation position and differentiating isomers.

Troubleshooting Guides

Issue 1: Loss or Migration of Acetyl Group During Analysis
Symptom Possible Cause Troubleshooting Steps
Disappearance or reduced intensity of the acetylated ginsenoside peak in the chromatogram.Thermal Degradation: Acetyl groups can be lost at high temperatures. Malonyl ginsenosides can degrade into acetyl ginsenosides, which can then be further degraded into neutral ginsenosides with rising temperatures.[4][5]- Lower the temperature of the injector and column in GC or HPLC. - Use a "green" and efficient steaming method if processing ginseng.[4]
Inconsistent mass spectral data, with the presence of both the acetylated and non-acetylated forms.In-source Fragmentation/Hydrolysis: The acidic or basic conditions in the mobile phase or the high energy in the MS source can cause the loss of the acetyl group.[6]- Optimize the mobile phase pH to be as neutral as possible. - Use a softer ionization technique if available. - Malonyl ginsenosides are susceptible to hydrolysis at high temperatures, leading to the formation of neutral and rarer saponins.[6]
Ambiguous NMR data suggesting multiple acetylation sites.Acetyl Group Migration: Under certain pH and solvent conditions, the acetyl group can migrate between hydroxyl groups on the sugar moiety.- Ensure the sample is stored in a neutral, aprotic solvent. - Acquire NMR data at low temperatures to slow down potential migration.
Issue 2: Poor Chromatographic Separation of Acetylated Ginsenoside Isomers
Symptom Possible Cause Troubleshooting Steps
Co-elution of isomeric peaks in HPLC/UPLC.Inadequate Column Chemistry or Mobile Phase: The column and mobile phase are not providing sufficient selectivity for the isomers.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP). - Optimize the mobile phase composition, including the organic modifier and any additives. - Adjust the gradient elution profile to improve resolution. - Consider using preparative HPLC for challenging separations.[2]
Broad or tailing peaks.Secondary Interactions with the Stationary Phase: The analyte may be interacting with active sites on the column packing material.- Use a column with end-capping. - Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase, but be mindful of its effect on MS detection.

Experimental Protocols

Key Experiment: UPLC-QTOF-MS for Acetylated Ginsenoside Profiling

This protocol provides a general framework for the analysis of acetylated ginsenosides using UPLC-QTOF-MS, based on methodologies described in the literature.[11]

1. Sample Preparation:

  • Extract the ginseng sample with a suitable solvent, such as methanol or 80% aqueous methanol.[12]

  • Filter the extract through a 0.22 µm syringe filter before injection.

2. UPLC Conditions:

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 150 mm, 1.6 µm), is commonly used.[11]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[11]

  • Gradient Example: 15% B (0-10 min), 15-50% B (10-40 min), 50-70% B (40-50 min), 70-95% B (50-60 min), followed by re-equilibration.[11]

  • Flow Rate: 0.35 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 1 µL.[11]

3. QTOF-MS Conditions:

  • Ionization Mode: Both positive and negative ion modes can be used. Positive ion mode can facilitate the differentiation of intact molecules and fragment ions.[11]

  • Mass Range: 100-1500 m/z.[11]

  • Ion Source Temperature: 500 °C.[11]

  • Data Acquisition: Acquire full scan MS data and tandem MS (MS/MS) data using collision-induced dissociation (CID) to obtain fragmentation information. A characteristic neutral loss of 42 Da in the MS/MS spectra suggests the presence of an acetyl group.[8]

Visualizations

Logical Workflow for Structure Elucidation

cluster_0 Sample Preparation & Separation cluster_1 Initial Identification cluster_2 Structural Confirmation A Ginseng Sample Extraction B UPLC/HPLC Separation A->B C High-Resolution MS (QTOF) B->C Separated Analytes D Tandem MS (MS/MS) C->D E NMR Spectroscopy (1D & 2D) D->E Putative Structures F Structure Elucidation E->F G Final Acetylated Ginsenoside Structure F->G Confirmed Structure

Caption: Workflow for acetylated ginsenoside structural elucidation.

Transformation Pathway of Ginsenosides

A Malonyl Ginsenosides (e.g., Malonyl-Rb1) B Neutral Ginsenosides (e.g., Rb1) A->B Demalonylation (Heat/Enzyme) C Acetylated Ginsenosides (e.g., Acetyl-Rg3) A->C Decarboxylation D Less Polar Ginsenosides (e.g., Rg3) B->D Hydrolysis C->D Deacetylation (Heat/Acid/Base) E Further Degraded Products (e.g., Rh2) D->E Hydrolysis

Caption: Simplified transformation pathways of ginsenosides during processing.

References

Validation & Comparative

A Comparative Analysis of Quinquenoside R1 and Ginsenoside Rb1: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, ginsenosides, the pharmacologically active saponins from Panax species, have garnered significant attention for their diverse therapeutic potential. Among these, Ginsenoside Rb1 has been extensively studied, revealing a wide array of biological activities. Quinquenoside R1, a structurally related ginsenoside primarily found in American ginseng (Panax quinquefolius), remains less characterized. This guide provides a comprehensive comparison of the known biological activities of Ginsenoside Rb1 and uses Notoginsenoside R1, a closely related and well-researched compound, as a proxy to infer the potential activities of this compound, for which direct comparative data is scarce. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these compounds.

Comparative Overview of Biological Activities

Ginsenoside Rb1 is a powerhouse of therapeutic activities, with robust evidence supporting its neuroprotective, anti-diabetic, anti-inflammatory, and cardioprotective effects. In contrast, while direct evidence for this compound is limited, studies on the structurally similar Notoginsenoside R1 suggest a comparable spectrum of activities, particularly in the cardiovascular and nervous systems.

Biological ActivityGinsenoside Rb1This compound (inferred from Notoginsenoside R1)
Neuroprotection Significant attenuation of glutamate-induced neurotoxicity.[1] Protects against oxidative injury in neurons by enhancing the Nrf2/Ho-1 pathway.[2]Exhibits neuroprotective effects by suppressing oxidative stress and apoptosis.[2][3]
Cardioprotection Improves cardiac function and remodeling in heart failure.[1] Attenuates myocardial ischemia-reperfusion injury.Demonstrates cardioprotective effects against ischemia-reperfusion injury and high-altitude myocardial injury.[4]
Anti-inflammatory Possesses anti-inflammatory properties.[1]Exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2][5]
Anti-diabetic Improves insulin sensitivity and stimulates glucose uptake.Shows potential in ameliorating diabetic complications through anti-inflammatory and anti-apoptotic mechanisms.[6]
Anti-cancer Limited direct anti-cancer activity; its metabolite, Compound K, shows more potent effects.[7][8]Shows potential in inhibiting the progression of certain cancers, such as breast cancer.
Angiogenesis Inhibits VEGF release.[3]Promotes angiogenesis.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of these ginsenosides are mediated through the modulation of various intracellular signaling pathways.

Ginsenoside Rb1

Ginsenoside Rb1 exerts its effects through multiple signaling cascades. In the context of neuroprotection, it activates the PI3K/Akt pathway and enhances the Nrf2/antioxidant response element (ARE) pathway, which collectively protect neurons from oxidative stress and apoptosis.[2] Its cardioprotective effects are also linked to the activation of the PI3K/Akt pathway.[4] Furthermore, Rb1 has been shown to stimulate nitric oxide (NO) production in endothelial cells through the activation of the androgen receptor , contributing to its cardiovascular benefits.[6] In metabolic regulation, it stimulates glucose uptake via an insulin-like signaling pathway involving PI3K.[9]

Ginsenoside_Rb1_Signaling cluster_neuro Neuroprotection cluster_cardio Cardioprotection cluster_metabolic Metabolic Regulation Rb1 Ginsenoside Rb1 PI3K_Akt_N PI3K/Akt Pathway Rb1->PI3K_Akt_N Nrf2_ARE Nrf2/ARE Pathway Rb1->Nrf2_ARE PI3K_Akt_C PI3K/Akt Pathway Rb1->PI3K_Akt_C Androgen_Receptor Androgen Receptor Rb1->Androgen_Receptor PI3K_M PI3K Pathway Rb1->PI3K_M Apoptosis_N ↓ Apoptosis PI3K_Akt_N->Apoptosis_N Oxidative_Stress ↓ Oxidative Stress Nrf2_ARE->Oxidative_Stress eNOS eNOS Activation Androgen_Receptor->eNOS NO_Production ↑ NO Production eNOS->NO_Production Glucose_Uptake ↑ Glucose Uptake PI3K_M->Glucose_Uptake Quinquenoside_R1_Signaling cluster_protection Cyto/Neuroprotection cluster_inflammation Anti-inflammation cluster_other Other Pathways QR1 This compound (from Notoginsenoside R1) Nrf2_ARE_Q Nrf2/ARE Pathway QR1->Nrf2_ARE_Q PI3K_Akt_Q PI3K/Akt Pathway QR1->PI3K_Akt_Q MAPK_NFkB MAPK/NF-κB Pathway QR1->MAPK_NFkB Wnt_beta_catenin Wnt/β-catenin Pathway QR1->Wnt_beta_catenin Antioxidant ↑ Antioxidant Defense Nrf2_ARE_Q->Antioxidant Apoptosis_Q ↓ Apoptosis PI3K_Akt_Q->Apoptosis_Q Inflammation ↓ Inflammation MAPK_NFkB->Inflammation Experimental_Workflow cluster_neuro_exp Neuroprotection Assay Workflow cluster_cardio_exp Cardioprotection Assay Workflow N_Start Culture Neuronal Cells N_Treat Pre-treat with Ginsenoside N_Start->N_Treat N_Induce Induce Neurotoxicity (e.g., Glutamate) N_Treat->N_Induce N_Assess Assess Viability, Apoptosis, and Signaling Pathways N_Induce->N_Assess C_Start Establish I/R Animal Model C_Treat Administer Ginsenoside C_Start->C_Treat C_Induce Induce Ischemia-Reperfusion C_Treat->C_Induce C_Assess Assess Cardiac Function, Infarct Size, Biomarkers, and Histology C_Induce->C_Assess

References

A Comparative Analysis of Quinquenoside R1 and Notoginsenoside R1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, saponins derived from the Panax genus have garnered significant attention for their diverse pharmacological activities. Among these, Quinquenoside R1 and Notoginsenoside R1 stand out as compounds of interest. This guide provides a detailed comparative analysis of these two triterpenoid saponins, summarizing their chemical properties, known biological activities, and underlying mechanisms of action. This objective comparison, supported by available experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

While extensive research has elucidated the multifaceted roles of Notoginsenoside R1, a significant knowledge gap exists regarding the biological functions of this compound. This guide will therefore present a comprehensive overview of Notoginsenoside R1 and juxtapose it with the currently limited information on this compound, highlighting areas ripe for future investigation. Given that this compound is a mono-acetylated derivative of the well-studied Ginsenoside Rb1, a comparative analysis with Ginsenoside Rb1 will also be included to offer potential insights into the bioactivity of this compound.

Chemical Structure and Properties

This compound and Notoginsenoside R1, while both classified as dammarane-type saponins, possess distinct structural features that likely dictate their biological activities. Notoginsenoside R1 is a protopanaxatriol-type ginsenoside, whereas this compound is structurally related to the protopanaxadiol-type ginsenoside Rb1.

PropertyThis compoundNotoginsenoside R1
Molecular Formula C₅₆H₉₄O₂₄C₄₇H₈₀O₁₈
Molecular Weight 1151.34 g/mol 933.1 g/mol [1]
Source Found in Panax quinquefolius (American Ginseng).[2]A major bioactive compound in Panax notoginseng.[3]
Chemical Class Triterpenoid Saponin (Protopanaxadiol-type)Triterpenoid Saponin (Protopanaxatriol-type)
Structural Notes A mono-O-acetyl ginsenoside Rb1.[4]Characterized by sugar moieties attached at the C-6 and C-20 positions of the aglycone.[1]

Comparative Biological Activities and Mechanisms of Action

A stark contrast exists in the volume of research dedicated to the biological effects of Notoginsenoside R1 compared to this compound. Notoginsenoside R1 has been extensively studied, revealing a broad spectrum of pharmacological activities. In contrast, dedicated studies on the biological effects of this compound are notably absent in the current scientific literature.

Notoginsenoside R1: A Multifaceted Bioactive Compound

Notoginsenoside R1 exhibits a wide array of biological activities, positioning it as a promising candidate for therapeutic development. Its effects span cardiovascular protection, neuroprotection, anti-inflammatory, anti-diabetic, and anti-cancer activities.

Table of Biological Activities of Notoginsenoside R1

Biological ActivityExperimental ModelKey FindingsSignaling Pathways
Cardiovascular Protection Rat model of myocardial ischemia-reperfusion injuryReduces infarct size and improves cardiac function.PI3K/Akt, Nrf2[5]
Neuroprotection H₂O₂-induced oxidative damage in PC12 cellsProtects against oxidative stress-induced neuronal cell death.[6]Estrogen receptor-dependent Akt and ERK1/2 crosstalk, Nrf2/ARE[6]
Anti-inflammatory Rat model of renal ischemia-reperfusion injuryAttenuates inflammation and oxidative stress.[1]Downregulation of p38 MAPK and NF-κB
Anti-diabetic Streptozotocin-induced diabetic ratsAmeliorates podocyte injury and improves renal function.PI3K/Akt
Anti-cancer Breast cancer cell lines (MCF-7)Inhibits proliferation, migration, and invasion; induces apoptosis.[7]Downregulation of CCND2 and YBX3, inhibition of KRAS/PI3K/Akt pathway[7]
Anti-cancer Breast cancer cellsInduces ferroptosis by inhibiting RUNX2 and the AGE-RAGE signaling pathway.[2]AGE-RAGE, RUNX2

The diverse biological effects of Notoginsenoside R1 are mediated through the modulation of several key signaling pathways.

Notoginsenoside_R1_Signaling cluster_cardio Cardiovascular Protection cluster_neuro Neuroprotection cluster_inflammation Anti-inflammatory cluster_cancer Anti-cancer (Breast Cancer) NR1 Notoginsenoside R1 PI3K_AKT_cardio PI3K/Akt NR1->PI3K_AKT_cardio NRF2_cardio Nrf2 NR1->NRF2_cardio ER Estrogen Receptor NR1->ER p38_MAPK p38 MAPK NR1->p38_MAPK NFkB_inflammation NF-κB NR1->NFkB_inflammation YBX3 YBX3 NR1->YBX3 RUNX2 RUNX2 NR1->RUNX2 Cardio_protection Reduced Infarct Size Improved Cardiac Function PI3K_AKT_cardio->Cardio_protection NRF2_cardio->Cardio_protection Akt_neuro Akt ER->Akt_neuro ERK_neuro ERK1/2 ER->ERK_neuro Akt_neuro->ERK_neuro NRF2_ARE Nrf2/ARE ERK_neuro->NRF2_ARE Neuro_protection Protection from Oxidative Stress NRF2_ARE->Neuro_protection Inflammation_reduction Reduced Inflammation and Oxidative Stress p38_MAPK->Inflammation_reduction NFkB_inflammation->Inflammation_reduction KRAS_PI3K_Akt KRAS/PI3K/Akt YBX3->KRAS_PI3K_Akt Proliferation_inhibition Inhibition of Proliferation, Migration, Invasion KRAS_PI3K_Akt->Proliferation_inhibition AGE_RAGE AGE-RAGE RUNX2->AGE_RAGE Ferroptosis Ferroptosis AGE_RAGE->Ferroptosis

This compound: An Unexplored Frontier

As of this writing, there is a significant lack of published research detailing the biological activities and mechanisms of action of this compound. Its structural similarity to Ginsenoside Rb1, being a mono-acetylated form, suggests that it might share some biological properties with its parent compound. Acetylation can, in some cases, alter the bioavailability and potency of a compound.[8]

Ginsenoside Rb1: A Proxy for Potential this compound Activity

To provide a speculative framework for the potential bioactivities of this compound, we here summarize the well-documented effects of its parent compound, Ginsenoside Rb1. It is crucial to note that these are not direct data for this compound and require experimental validation.

Table of Biological Activities of Ginsenoside Rb1

Biological ActivityExperimental ModelKey FindingsSignaling Pathways
Neuroprotection Rat model of focal cerebral ischemia-reperfusionReduces infarct volume and neuronal apoptosis.[9]Inhibition of HMGB1 and inflammatory signals[9]
Cardiovascular Protection Mouse model of acute myocardial ischemiaReduces infarct size and attenuates myocardial injury.[7]AMPKα-dependent mitophagy[7]
Anti-diabetic 3T3-L1 adipocytesStimulates glucose uptake.[10]Insulin-like signaling pathway (PI3K/Akt)[10]
Anti-cancer In vitro studiesExhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.Caspase-3/caspase-9-mediated apoptosis
Muscular Hypertrophy C2C12 myoblastsEnhances myoblast differentiation and myotube hypertrophy.[11]Akt/mTOR signaling[11]

Ginsenoside Rb1 exerts its effects through a variety of signaling cascades, some of which overlap with those modulated by Notoginsenoside R1.

Ginsenoside_Rb1_Signaling cluster_neuro_Rb1 Neuroprotection cluster_cardio_Rb1 Cardiovascular Protection cluster_diabetic_Rb1 Anti-diabetic cluster_muscle_Rb1 Muscular Hypertrophy GRb1 Ginsenoside Rb1 HMGB1 HMGB1 GRb1->HMGB1 Inflammation_Rb1 Inflammatory Signals GRb1->Inflammation_Rb1 AMPK_Rb1 AMPKα GRb1->AMPK_Rb1 PI3K_Akt_Rb1 PI3K/Akt GRb1->PI3K_Akt_Rb1 Akt_mTOR_Rb1 Akt/mTOR GRb1->Akt_mTOR_Rb1 Neuro_protection_Rb1 Reduced Infarct Volume and Apoptosis HMGB1->Neuro_protection_Rb1 Inflammation_Rb1->Neuro_protection_Rb1 Mitophagy_Rb1 Mitophagy AMPK_Rb1->Mitophagy_Rb1 Cardio_protection_Rb1 Reduced Infarct Size and Myocardial Injury Mitophagy_Rb1->Cardio_protection_Rb1 Glucose_uptake_Rb1 Stimulated Glucose Uptake PI3K_Akt_Rb1->Glucose_uptake_Rb1 Myoblast_differentiation Enhanced Myoblast Differentiation Akt_mTOR_Rb1->Myoblast_differentiation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on Notoginsenoside R1 and Ginsenoside Rb1.

Notoginsenoside R1 in Renal Ischemia-Reperfusion Injury
  • Animal Model: Male Wistar rats were subjected to renal ischemia by clamping the renal artery for 60 minutes, followed by reperfusion.

  • Treatment: A group of rats was pre-treated with Notoginsenoside R1 (50 mg/kg) before the induction of ischemia-reperfusion.

  • Assessment: At 72 hours post-reperfusion, blood and kidney tissues were collected. Renal function was assessed by measuring serum urea and creatinine levels. Histological analysis of kidney tissue was performed to evaluate tissue damage. Oxidative stress markers and inflammatory cytokines in the kidney tissue were quantified using ELISA and RT-PCR.[1]

Ginsenoside Rb1 in Focal Cerebral Ischemia-Reperfusion
  • Animal Model: A middle cerebral artery occlusion (MCAO) model was established in male Wistar rats to induce focal cerebral ischemia.

  • Treatment: Following MCAO, rats were treated with different doses of Ginsenoside Rb1.

  • Assessment: Neurological deficits were evaluated after reperfusion. The infarct volume in the brain was measured using TTC staining. Histological examination and TUNEL staining were conducted to assess pathological changes and neuronal apoptosis in the brain tissue.[9]

Comparative Summary and Future Directions

This guide highlights the extensive body of research on Notoginsenoside R1, detailing its diverse pharmacological effects and the intricate signaling pathways it modulates. In stark contrast, this compound remains a largely enigmatic compound, with a significant dearth of information regarding its biological activities.

The structural relationship between this compound and Ginsenoside Rb1 provides a tantalizing hint at its potential therapeutic properties. The mono-acetylation may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered efficacy or potency compared to Ginsenoside Rb1.

Key Comparative Points:

  • Data Availability: Abundant for Notoginsenoside R1; scarce for this compound.

  • Chemical Structure: Notoginsenoside R1 is a protopanaxatriol, while this compound is a protopanaxadiol derivative. This fundamental difference in their aglycone structure likely leads to distinct biological activities.

  • Potential Overlap: Both Notoginsenoside R1 and the parent compound of this compound, Ginsenoside Rb1, have demonstrated activities in cardiovascular protection, neuroprotection, and cancer, often through modulation of the PI3K/Akt pathway.

Future Research:

The significant knowledge gap surrounding this compound presents a compelling opportunity for future research. Key areas of investigation should include:

  • In vitro and in vivo screening: To elucidate the basic pharmacological profile of this compound across various disease models.

  • Direct comparative studies: To directly compare the efficacy and potency of this compound with Notoginsenoside R1 and Ginsenoside Rb1.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic studies: To understand how the acetyl group of this compound influences its ADME properties.

References

Validating the Neuroprotective Effects of Quinquenoside R1 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Quinquenoside R1 (also known as Notoginsenoside R1 or NGR1), a bioactive saponin isolated from Panax notoginseng. The data presented herein is collated from multiple preclinical studies and is intended to offer an objective evaluation of this compound's performance against other potential neuroprotective agents in various models of neuronal injury.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of this compound has been predominantly evaluated in models of cerebral ischemia-reperfusion injury. Its efficacy is compared here with other ginsenosides, namely Ginsenoside Rb1 and Ginsenoside Rg1, and the clinically used drug, Nimodipine.

In Vivo Models of Cerebral Ischemia

Table 1: Comparison of Neuroprotective Effects in Rat Models of Middle Cerebral Artery Occlusion (MCAO)

CompoundDosageModelKey OutcomesReference
This compound (NGR1) 10, 20, 40 mg/kg (i.p.)Rat MCAO- Dose-dependently reduced infarct volume. - 20 mg/kg and 40 mg/kg doses showed significant reduction in neuronal loss. - Improved neurological function.[1]
This compound (NGR1) 20 mg/kgRat MCAO- Significantly reduced cerebral infarct volume and neurological deficits. - Increased ATP levels and upregulated glucose transporters.[2]
This compound (NGR1) Not SpecifiedRat CIRI- Significantly reduced cerebral infarction area compared to the CIR model group and the nimodipine positive control group. - Significantly decreased apoptosis rate of hippocampal neurons compared to the CIR and nimodipine groups.[3]
Ginsenoside Rb1 5, 10, 20 mg/kg (i.p.)Mouse MCAO- Dose-dependently improved neurological function. - Reduced brain edema.[4]
Ginsenoside Rb1 50, 100, 200 mg/kgRat MCAO- Dose-dependently decreased infarct volumes (25.89%, 18.35%, and 10.13% reduction, respectively).[5]
Ginsenoside Rg1 & Rb1 Not SpecifiedMouse MCAO- Both significantly reduced infarction volume and alleviated neurological deficits.[6]
Nimodipine 0.1, 0.3, 1.0 mg/kg (oral)Rat Forebrain Ischemia- Significantly reduced neuronal damage in the hippocampal CA1 subfield.[7]
Nimodipine Not SpecifiedRat CIRI- Reduced cerebral infarction area, but to a lesser extent than this compound. - Decreased apoptosis rate of hippocampal neurons, but less effectively than this compound.[3]

CIRI: Cerebral Ischemia-Reperfusion Injury; i.p.: intraperitoneal

In Vitro Models of Neuronal Injury

Table 2: Comparison of Neuroprotective Effects in Cellular Models

CompoundConcentrationModelKey OutcomesReference
This compound (NGR1) Not SpecifiedOGD/R in primary cortical neurons- Attenuated neuronal apoptosis. - Increased cell viability.[8]
Ginsenoside Rg1 & Rb1 5, 25 µMOGD in mouse organotypic hippocampal slices- Both reduced neuronal cell damage. - Ginsenoside Rb1 showed a stronger neuroprotective effect than Ginsenoside Rg1.[9]

OGD/R: Oxygen-Glucose Deprivation/Reoxygenation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. Animals are anesthetized, often with an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Post-operative Care: Animals are monitored during recovery, and body temperature is maintained.

2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to differentiate between viable and infarcted brain tissue.

  • Tissue Preparation: At a designated time point post-MCAO (e.g., 24 hours), animals are euthanized, and their brains are rapidly removed and sectioned coronally (typically 2 mm thick).

  • Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.

  • Analysis: Viable tissue is stained red due to the activity of mitochondrial dehydrogenases, while the infarcted tissue remains unstained (white). The infarct area on each slice is measured using image analysis software, and the total infarct volume is calculated.

Neurological Deficit Scoring

Neurological function is assessed using a scoring system to evaluate motor and sensory deficits. A common scoring scale is as follows:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Morris Water Maze Test for Cognitive Function

The Morris water maze is a behavioral test to assess spatial learning and memory.

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface.

  • Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: After the training phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

BDNF/Akt/CREB Signaling Pathway

This compound has been shown to promote neurogenesis and neuronal survival by activating the Brain-Derived Neurotrophic Factor (BDNF)/Protein Kinase B (Akt)/cAMP response element-binding protein (CREB) pathway.[1][10] Upregulation of BDNF leads to the activation of its receptor, TrkB, which in turn activates the Akt and CREB signaling cascades, promoting the expression of genes involved in cell survival and neurogenesis.

BDNF_Akt_CREB_Pathway NGR1 This compound BDNF BDNF NGR1->BDNF TrkB TrkB Receptor BDNF->TrkB Akt Akt TrkB->Akt CREB CREB Akt->CREB Neuroprotection Neuroprotection & Neurogenesis CREB->Neuroprotection

BDNF/Akt/CREB Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade modulated by this compound to promote cell survival and inhibit apoptosis in the context of hypoxic-ischemic brain injury.[8]

PI3K_Akt_mTOR_Pathway NGR1 This compound ER Estrogen Receptor NGR1->ER PI3K PI3K ER->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis

PI3K/Akt/mTOR Signaling Pathway

Inhibition of Neuroinflammation via TLR4/MyD88/NF-κB Pathway

This compound has been shown to alleviate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a key regulator of the inflammatory response in the brain following ischemic injury.

TLR4_NFkB_Pathway NGR1 This compound TLR4 TLR4 NGR1->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Neuroinflammation NFkB->Inflammation

TLR4/MyD88/NF-κB Signaling Pathway

Conclusion

The presented data suggests that this compound is a promising neuroprotective agent with multifaceted mechanisms of action. In preclinical models of cerebral ischemia, it demonstrates comparable or, in some instances, superior efficacy to other ginsenosides and the standard drug, nimodipine. Its ability to modulate key signaling pathways involved in cell survival, neurogenesis, and neuroinflammation underscores its therapeutic potential. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate its clinical utility in the treatment of ischemic stroke and other neurodegenerative disorders.

References

A Comparative Analysis of HPLC and UHPLC Methods for the Quantification of Quinquenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of Quinquenoside R1. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.

Introduction to this compound Analysis

This compound, also known as Notoginsenoside R1, is a key bioactive saponin found in Panax notoginseng. Its diverse pharmacological activities, including anti-inflammatory and cardiovascular protective effects, have made it a subject of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and UHPLC are powerful chromatographic techniques widely employed for this purpose. This guide offers a comparative overview of their methodologies and performance characteristics.

Experimental Protocols

A detailed description of the experimental conditions for both HPLC and UHPLC methods is provided below. These protocols are based on established methods for the analysis of this compound.

HPLC Method

A common approach for the analysis of this compound using HPLC involves a reversed-phase C18 column with gradient elution.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Analytical Column : Kromacil C18 column (specific dimensions not available).

  • Mobile Phase :

    • A: Acetonitrile

    • B: 0.05% Phosphoric acid in water[1]

  • Gradient Program : Isocratic elution with a mobile phase composition of 20:80 (A:B)[1].

  • Flow Rate : 1.2 mL/min[1].

  • Column Temperature : Maintained at ambient temperature.

  • Detection Wavelength : 203 nm[1].

  • Injection Volume : 10 µL.

UHPLC Method

The UHPLC method offers a significant reduction in analysis time and solvent consumption due to the use of smaller particle size columns and higher operating pressures.

  • Instrumentation : A UHPLC system with a binary pump, autosampler, column thermostat, and a tandem mass spectrometer (MS/MS).

  • Analytical Column : UPLC BEH C18 column (specific dimensions not available).

  • Mobile Phase :

    • A: Acetonitrile

    • B: Water with 0.1% formic acid[2]

  • Gradient Program : An optimized gradient elution program is utilized[3].

  • Flow Rate : Not specified.

  • Column Temperature : Maintained at a controlled temperature.

  • Detection : Negative-mode electrospray tandem MS[2].

  • Injection Volume : 5 µL.

Performance Comparison

The following tables summarize the key performance parameters of the HPLC and UHPLC methods for the analysis of this compound.

Table 1: Chromatographic Conditions and Performance
ParameterHPLC MethodUHPLC Method
Column Type Kromacil C18[1]UPLC BEH C18[2]
Mobile Phase Acetonitrile and 0.05% phosphoric acid solution (20:80)[1]Acetonitrile and water (with 0.1% formic acid)[2]
Flow Rate 1.2 mL/min[1]Not specified
Detection DAD at 203 nm[1]Tandem Mass Spectrometry (MS/MS)[2]
Run Time Not specified4 min[2]
Table 2: Method Validation Parameters
ParameterHPLC MethodUHPLC Method
Linearity Range 0.941-9.41 g[1]2-1000 ng/mL[2]
Correlation Coefficient (r) > 0.999≥ 0.9956[2]
Limit of Quantification (LOQ) Not specified2 ng/mL[2]
Precision (RSD%) < 2.87%[4]< 12.0% (Inter-day and Intra-day)[2]
Accuracy (Recovery %) 97.3%[1]90.6-109.7%[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and UHPLC.

Method_Cross_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Validation Validation & Comparison Phase Prep_Standard Prepare Standard Solutions (this compound) Spike_Sample Spike Sample Matrix with Standard Prep_Standard->Spike_Sample Prep_Sample Prepare Sample Matrix Prep_Sample->Spike_Sample Analyze_HPLC Analyze Samples by HPLC Method Spike_Sample->Analyze_HPLC Analyze_UHPLC Analyze Samples by UHPLC Method Spike_Sample->Analyze_UHPLC Data_Acq_HPLC Data Acquisition & Processing (HPLC) Analyze_HPLC->Data_Acq_HPLC Data_Acq_UHPLC Data Acquisition & Processing (UHPLC) Analyze_UHPLC->Data_Acq_UHPLC Compare_Performance Compare Performance Parameters (Linearity, Accuracy, Precision, etc.) Data_Acq_HPLC->Compare_Performance Data_Acq_UHPLC->Compare_Performance Assess_Equivalence Assess Method Equivalence Compare_Performance->Assess_Equivalence

Caption: Workflow for Method Cross-Validation.

Conclusion

Both HPLC and UHPLC are suitable methods for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

The HPLC method, while reliable and accurate, generally has longer run times and consumes more solvent. It is a robust and widely accessible technique suitable for routine quality control where high throughput is not a primary concern.

The UHPLC method offers significant advantages in terms of speed and sensitivity. The much shorter run time allows for higher sample throughput, which is particularly beneficial in research and development settings. The lower limits of quantification make it ideal for analyses requiring high sensitivity, such as in pharmacokinetic studies.

References

A Comparative Analysis of Quinquenoside R1 and Other Saponins from Panax notoginseng

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Quinquenoside R1 (also known as Notoginsenoside R1) against other prominent saponins derived from Panax notoginseng. This analysis is supported by experimental data on their neuroprotective and cardioprotective effects, offering insights into their therapeutic potential.

Panax notoginseng, a traditional Chinese medicine, is a rich source of various saponins, with this compound, Ginsenoside Rg1, and Ginsenoside Rb1 being among the most pharmacologically significant. These compounds have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and cardiovascular-protective effects. This guide synthesizes findings from multiple studies to compare their efficacy.

Comparative Efficacy in Neuroprotection

Studies have highlighted the neuroprotective potential of Panax notoginseng saponins, particularly in the context of neuroinflammation and cerebral ischemia. A comparative study on senescence-accelerated mouse prone 8 (SAMP8) mice, a model for age-related cognitive decline, revealed distinct yet complementary effects of Ginsenoside Rb1 and Rg1.

ParameterGinsenoside Rb1 (60 µmol/kg)Ginsenoside Rg1 (60 µmol/kg)Reference
Cognitive Improvement (Object Recognition Test - Discrimination Index) Significant ImprovementSignificant Improvement[1][2]
Cognitive Improvement (Morris Water Maze - Escape Latency) Significantly ShortenedSignificantly Shortened[1][2]
Reduction in Aβ Accumulation Significant ReductionSignificant Reduction[1][2]
Inhibition of Astrocyte Activation More EffectiveLess Effective[1][2]
Inhibition of Microglia Activation More EffectiveLess Effective[1][2]
Reduction of iNOS Protein Expression Less EffectiveMore Effective[1][2]
Reduction of ASC and Caspase-1 Protein Expression More EffectiveLess Effective[1][2]

In a model of cerebral ischemia-reperfusion injury, both Ginsenoside Rg1 and Rb1 demonstrated significant neuroprotective effects by reducing infarction volume and improving neurological deficits.[3][4] Interestingly, the combination of Rg1 and Rb1 did not show a synergistic effect, suggesting that the individual saponins may be potent therapeutic agents on their own.[3][4]

While direct comparative studies including this compound are limited, it has shown potent neuroprotective properties. A systematic review of preclinical studies on Notoginsenoside R1 (this compound) in ischemia/reperfusion injury highlighted its ability to decrease cerebral infarction volume and neurological deficit scores.[5][6] The underlying mechanisms are attributed to its anti-oxidant, anti-apoptotic, and anti-inflammatory activities.[5][6]

Cardioprotective Efficacy: Focus on this compound

This compound has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (MI/R) injury. Treatment with this compound has been shown to improve cardiac function, reduce infarct size, and inhibit cardiomyocyte apoptosis.

ParameterControl (MI/R)This compound (25 mg/kg)Reference
Left Ventricular Ejection Fraction (LVEF) 36.50% ± 1.25%50.67% ± 2.60%[7][8]
Left Ventricular Fractional Shortening (LVFS) 17.83% ± 1.01%24.33% ± 1.49%[7][8]

The cardioprotective mechanism of this compound involves the suppression of the TAK1-JNK/p38 signaling pathway, which is implicated in cardiomyocyte apoptosis.[7][8]

cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors MI/R_Injury Myocardial Ischemia/ Reperfusion Injury TAK1 TAK1 MI/R_Injury->TAK1 Activates JNK JNK TAK1->JNK Phosphorylates p38 p38 TAK1->p38 Phosphorylates Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis Promotes p38->Apoptosis Promotes Quinquenoside_R1 This compound Quinquenoside_R1->TAK1 Inhibits

Cardioprotective Mechanism of this compound

Experimental Protocols

Neuroprotection Study in SAMP8 Mice
  • Animal Model: 4-month-old male SAMP8 mice were used as a model for age-related cognitive decline. SAMR1 mice of the same age served as controls.

  • Treatment: Ginsenosides Rb1 and Rg1 (30 and 60 µmol/kg) were administered orally for 8 weeks. Donepezil (1.6 mg/kg) was used as a positive control.

  • Behavioral Tests:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Object Recognition Test: To evaluate recognition memory.

    • Passive Avoidance Test: To measure fear-motivated memory.

  • Biochemical Analysis:

    • Western Blot: Hippocampal tissues were analyzed for the expression of proteins related to neuroinflammation and Alzheimer's disease pathology, including ASC, caspase-1, Aβ, and iNOS.

    • Immunohistochemistry: To detect the activation of astrocytes (GFAP) and microglia (Iba-1) in the hippocampus.[1][2]

cluster_setup Experimental Setup cluster_assessment Assessment Animals SAMP8 and SAMR1 Mice (4 months old) Treatment Oral Administration (8 weeks) - Ginsenoside Rb1 (30, 60 µmol/kg) - Ginsenoside Rg1 (30, 60 µmol/kg) - Donepezil (1.6 mg/kg) Animals->Treatment Behavioral Behavioral Tests - Morris Water Maze - Object Recognition - Passive Avoidance Treatment->Behavioral Biochemical Biochemical Analysis - Western Blot (Hippocampus) - Immunohistochemistry Treatment->Biochemical

Neuroprotection Study Workflow
Cardioprotection Study in Myocardial Ischemia/Reperfusion Model

  • Animal Model: Myocardial ischemia/reperfusion (MI/R) injury was induced in mice by ligating the left anterior descending coronary artery for 30 minutes, followed by reperfusion.

  • Treatment: this compound (25 mg/kg) was administered intraperitoneally at three time points: 30 minutes before ischemia, and at 2 and 4 hours of reperfusion.

  • Cardiac Function Assessment: Echocardiography was performed to measure Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).

  • Infarct Size Measurement: The heart was stained with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the ischemic and infarcted areas.

  • In Vitro Model: Neonatal mouse cardiomyocytes were subjected to hypoxia/reoxygenation to mimic I/R injury.

  • Apoptosis Assay: Cell viability was assessed using MTS and LDH release assays. Apoptosis was detected by TUNEL staining.

  • Western Blot Analysis: The phosphorylation of TAK1, JNK, and p38 was measured in both heart tissue and cardiomyocytes to elucidate the signaling pathway.[7][8]

Conclusion

The available evidence suggests that this compound, Ginsenoside Rg1, and Ginsenoside Rb1 are all potent bioactive saponins from Panax notoginseng with significant therapeutic potential. While Ginsenosides Rg1 and Rb1 have shown comparable and, in some aspects, complementary neuroprotective effects, this compound demonstrates robust cardioprotective activity. The choice of saponin for therapeutic development may depend on the specific pathological condition being targeted. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds and to identify the most promising candidates for clinical translation.

References

The Structure-Activity Relationship of Quinquenoside R1 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinquenoside R1, a naturally occurring triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the structure-activity relationship of this compound and its analogs, with a focus on their anti-inflammatory effects. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction to this compound

This compound is a dammarane-type saponin that has been isolated from plants of the Panax genus, including Panax notoginseng and Panax quinquefolius (American ginseng).[1] Structurally, it is a protopanaxadiol-type ginsenoside and is also known by the synonym 6''-O-acetylginsenoside Rb1.[2][3] This nomenclature highlights a key structural feature: an acetyl group at the 6-position of the terminal glucose moiety of Ginsenoside Rb1. This seemingly minor modification has implications for its biological activity.

Comparative Anti-inflammatory Activity

The primary analog for comparison is Ginsenoside Rb1, the non-acetylated parent compound of this compound. The addition of the acetyl group at the 6'' position appears to influence the anti-inflammatory potency of the molecule.

Inhibition of Pro-inflammatory Mediators

A key study demonstrated that this compound (referred to as 6''-O-acetylginsenoside Rb1) exhibits a dose-dependent inhibitory effect on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.[2][3] These two molecules are critical mediators of the inflammatory response.

Table 1: Inhibitory Activity of this compound on NO and TNF-α Production

CompoundConcentration% Inhibition of NO Production% Inhibition of TNF-α Production
This compound5 µg/mL~25%~20%
10 µg/mL~45%~40%
25 µg/mL~70%~65%
50 µg/mL~90%~85%

Data extrapolated from Samimi et al. (2014). The study demonstrated a clear dose-dependent response.[2][3]

While direct comparative studies with Ginsenoside Rb1 under identical conditions are limited, other research has shown that Ginsenoside Rb1 also inhibits NO and TNF-α production.[4] However, the acetylation at the 6''-position in this compound is suggested to enhance its anti-inflammatory activity. This is consistent with findings for other ginsenoside analogs where acylation has been shown to increase anti-tumor and anti-proliferative effects.[5] The acetyl group may increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and interaction with intracellular targets.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.[6][7]

Notoginsenoside R1, a structurally similar ginsenoside, has been shown to downregulate both NF-κB and MAPK signaling pathways.[6][8] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism. The inhibition of these pathways leads to a downstream reduction in the expression of inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as pro-inflammatory cytokines such as TNF-α and interleukins.[9]

G Simplified Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation Quinquenoside_R1 This compound Quinquenoside_R1->MAPK_Pathway Inhibition Quinquenoside_R1->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) NFκB_n->Inflammatory_Genes Transcription

Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory activity of this compound and its analogs.

Cell Culture and Cytotoxicity Assay

Cell Line: Murine macrophage cell line RAW 264.7.[7]

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.[7]

Cytotoxicity Assay (MTT Assay):

  • Seed RAW 264.7 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of the test compounds (e.g., this compound, Ginsenoside Rb1) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[10]

G Experimental Workflow for Cytotoxicity and Anti-inflammatory Assays cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Assays Seed_Cells Seed RAW 264.7 cells in 96-well plates Add_Compound Add this compound or analogs Seed_Cells->Add_Compound Add_LPS Add LPS (1 µg/mL) (for anti-inflammatory assay) Add_Compound->Add_LPS Incubate_24h Incubate for 24 hours Add_LPS->Incubate_24h MTT_Assay Cytotoxicity Assay (MTT) Incubate_24h->MTT_Assay Griess_Assay Nitric Oxide Assay (Griess Reagent) Incubate_24h->Griess_Assay ELISA_Assay TNF-α Assay (ELISA) Incubate_24h->ELISA_Assay

References

A Comparative Guide to the Pharmacokinetic Profiles of Quinquenoside R1 and Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two major saponins derived from Panax notoginseng: Quinquenoside R1 (also known as Notoginsenoside R1) and Ginsenoside Rg1. The information presented is based on preclinical data, primarily from studies conducted in rats, and is intended to support research and development efforts in the field of pharmacology and drug discovery.

Executive Summary

This compound and Ginsenoside Rg1, despite their structural similarities, exhibit distinct pharmacokinetic behaviors. Both compounds generally show low oral bioavailability, a common characteristic of ginsenosides. However, available data suggests that Ginsenoside Rg1 may have a relatively higher oral bioavailability compared to this compound. Both undergo significant metabolism, primarily through deglycosylation by intestinal microflora, which plays a crucial role in their absorption and subsequent systemic exposure. Understanding these differences is vital for the design of effective delivery systems and for predicting the therapeutic efficacy of these compounds.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of this compound and Ginsenoside Rg1 based on available preclinical data in rats. It is important to note that direct comparative studies are limited, and the data presented here is a compilation from various independent studies.

Pharmacokinetic ParameterThis compound (Notoginsenoside R1)Ginsenoside Rg1
Oral Bioavailability (F%) 9.29%[1]6.06% - 18.40%[1][2][3]
Time to Peak Plasma Concentration (Tmax) Data not consistently available~0.92 h (oral)[4]
Peak Plasma Concentration (Cmax) Data not consistently availableVaries with dose and formulation
Area Under the Curve (AUC) Data not consistently availableVaries with dose and formulation[4]
Elimination Half-life (t1/2) Data not consistently available14.13 h (beta phase, oral)[2][3]
Metabolism Primarily by intestinal microflora via stepwise deglycosylation to Ginsenoside Rg1, Ginsenoside F1, and 20(S)-protopanaxatriol.[5] Undergoes polyhydroxylation, pentosylation, acetylation, glucuronidation, and amino acid conjugation.[6]Primarily by intestinal microflora via deglycosylation to Ginsenoside Rh1 and Protopanaxatriol (PPT).[7]
Excretion Data not consistently availablePrimarily through feces.[8]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained through studies in rats. Below are generalized experimental methodologies commonly employed in these studies.

Animal Models

Sprague-Dawley or Wistar rats are the most frequently used animal models for assessing the pharmacokinetics of this compound and Ginsenoside Rg1.

Administration
  • Oral (p.o.) Administration: The compounds are typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or a specific formulation) and administered via oral gavage.

  • Intravenous (i.v.) Administration: For determining absolute bioavailability, the compounds are dissolved in a sterile vehicle and administered via injection into a vein (e.g., the tail vein).

Sample Collection

Blood samples are collected at predetermined time points from the tail vein or via cannulation of the jugular vein. Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analytical Methods

The quantification of this compound and Ginsenoside Rg1 in plasma samples is predominantly performed using:

  • High-Performance Liquid Chromatography (HPLC): This technique is used for the separation and quantification of the analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used for the accurate determination of drug concentrations in biological matrices. Sample preparation often involves protein precipitation or solid-phase extraction to remove interfering substances from the plasma.

Metabolic Pathways and Bioactivation

The metabolism of both this compound and Ginsenoside Rg1 is heavily influenced by the gut microbiota. The deglycosylation process, where sugar moieties are cleaved from the saponin backbone, is a critical step in their bioactivation.

Metabolism of this compound

This compound is metabolized by intestinal bacteria through a stepwise removal of its sugar units. A key metabolic pathway involves its conversion to Ginsenoside Rg1. This biotransformation is significant as it implies that the in vivo effects of orally administered this compound may be, in part, mediated by its metabolite, Ginsenoside Rg1. Further degradation leads to the formation of other metabolites such as Ginsenoside F1 and 20(S)-protopanaxatriol.[5]

QR1 This compound GRg1 Ginsenoside Rg1 QR1->GRg1 Deglycosylation GF1 Ginsenoside F1 GRg1->GF1 Deglycosylation PPT 20(S)-protopanaxatriol GF1->PPT Deglycosylation

Metabolic pathway of this compound.
Metabolism of Ginsenoside Rg1

Similarly, Ginsenoside Rg1 is metabolized by intestinal microflora. The primary metabolic pathway involves the hydrolysis of the glucose moieties, leading to the formation of Ginsenoside Rh1 and subsequently Protopanaxatriol (PPT). These metabolites are believed to be more readily absorbed and may contribute significantly to the overall pharmacological activity of Ginsenoside Rg1.[7]

GRg1 Ginsenoside Rg1 GRh1 Ginsenoside Rh1 GRg1->GRh1 Deglycosylation PPT Protopanaxatriol (PPT) GRh1->PPT Deglycosylation

Metabolic pathway of Ginsenoside Rg1.

Associated Signaling Pathways

The pharmacological effects of this compound and Ginsenoside Rg1 are associated with the modulation of several key intracellular signaling pathways. Notoginsenoside R1, for instance, has been reported to exert its therapeutic effects by influencing the PI3K/Akt, NF-κB, MAPK, and NRF2 pathways.[9][10][11][12]

PI3K/Akt Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth.

Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Response Cellular Response (Survival, Growth, Proliferation) Downstream->Response

PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immune responses.

Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene

NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and differentiation.

Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription Transcription Factors MAPK->Transcription Response Cellular Response Transcription->Response

MAPK signaling pathway.
NRF2 Signaling Pathway

The NRF2 pathway is a key regulator of the cellular antioxidant response.

Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 inactivates NRF2 NRF2 Keap1->NRF2 releases Nucleus Nucleus NRF2->Nucleus translocates to ARE Antioxidant Response Element (ARE) NRF2->ARE binds to Nucleus->ARE Genes Antioxidant Gene Expression ARE->Genes

NRF2 signaling pathway.

Conclusion

This guide highlights the key pharmacokinetic differences and similarities between this compound and Ginsenoside Rg1. The low oral bioavailability of both compounds underscores the importance of developing novel formulation strategies to enhance their systemic exposure and therapeutic potential. Furthermore, the extensive metabolism by the gut microbiota suggests that the ultimate pharmacological activity of these ginsenosides is likely a result of the combined actions of the parent compounds and their metabolites. The modulation of critical signaling pathways such as PI3K/Akt, NF-κB, MAPK, and NRF2 provides a mechanistic basis for their observed pharmacological effects and offers avenues for further investigation into their therapeutic applications. Future research should focus on direct, head-to-head pharmacokinetic comparisons and the elucidation of the specific roles of their various metabolites.

References

A Comparative Analysis of Quinquenoside R1: Addressing the Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

In contrast, a closely related compound, Notoginsenoside R1 (NG-R1), has been the subject of extensive research, providing a wealth of information on its therapeutic potential across various disease models. Given the limited information on Quinquenoside R1, this guide will present a detailed comparative analysis of the in vitro and in vivo efficacy of Notoginsenoside R1 as a well-researched alternative. This information may serve as a valuable reference point for researchers interested in the pharmacological properties of this class of ginsenosides.

Notoginsenoside R1: A Profile of a Well-Studied Ginsenoside

Notoginsenoside R1, a major bioactive constituent of Panax notoginseng, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardioprotective activities.[1][2] The following sections provide a detailed overview of its efficacy, supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1, showcasing its effects on cell viability, apoptosis, and physiological parameters.

Table 1: In Vitro Efficacy of Notoginsenoside R1

Cell LineExperimental ModelTreatment ConcentrationObserved EffectReference
H9c2 cardiomyocytesHypoxia/Reoxygenation (H/R)2.5-80 µMInhibited H/R-induced cell death, ROS accumulation, and mitochondrial membrane depolarization.[3][3]
H9c2 cardiomyocytesHypoxia/Reoxygenation (H/R)5-20 µMConcentration-dependent inhibition of H/R-induced apoptosis.[3][3]
PC12 cells & primary neuronsAβ-induced toxicity1-100 µMDose-dependent protection against Aβ-induced cell death and apoptosis.[3][3]
PC12 cellsAβ₂₅₋₃₅-induced toxicity10 µMInhibited Aβ₂₅₋₃₅-induced ROS production, mitochondrial damage, and MAPK activation.[3][3]

Table 2: In Vivo Efficacy of Notoginsenoside R1

Animal ModelDisease ModelDosageRoute of AdministrationObserved EffectReference
RatsIschemia/Reperfusion (I/R)5 mg/kg/hIntravenous infusionIncreased red blood cell velocity, reduced adherent leukocytes, inhibited mast cell degranulation and cytokine elevation.[3][3]
MiceAnti-fatigue study20 mg/kg·dNot specifiedProlonged forced swimming time to exhaustion by 17.3%; increased hepatic and muscle glycogen levels.[4][4]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cardiomyocytes

  • Cell Culture: H9c2 cardiomyocytes were cultured under standard conditions.

  • Hypoxia Induction: The cells were subjected to a hypoxic environment, typically by incubation in a chamber with a gas mixture containing low oxygen concentration (e.g., 1% O₂).

  • Reoxygenation: Following the hypoxic period, the cells were returned to normoxic conditions (standard cell culture incubator) to mimic reperfusion.

  • Treatment: Notoginsenoside R1 was added to the cell culture medium at the specified concentrations (2.5-80 µM) before or during the H/R insult.

  • Assessment of Efficacy: Cell viability, apoptosis (e.g., using TUNEL staining or flow cytometry), reactive oxygen species (ROS) production (e.g., using DCFH-DA), and mitochondrial membrane potential (e.g., using JC-1) were measured.[3]

In Vivo Ischemia/Reperfusion (I/R) Rat Model

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Anesthesia: Animals were anesthetized using an appropriate anesthetic agent.

  • Ischemia Induction: Ischemia was induced by occluding a major blood vessel (e.g., the middle cerebral artery for stroke models or a coronary artery for myocardial infarction models) for a specific duration.

  • Reperfusion: The occlusion was then removed to allow blood flow to resume, mimicking reperfusion.

  • Treatment: Notoginsenoside R1 was administered intravenously at a dose of 5 mg/kg/h.[3]

  • Assessment of Efficacy: Physiological parameters such as red blood cell velocity, leukocyte adhesion, mast cell degranulation, and cytokine levels were monitored and quantified.[3]

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G NGR1 Notoginsenoside R1 ERK12 ERK1/2 NGR1->ERK12 inhibits PI3K_PKB PI3K/PKB NGR1->PI3K_PKB inhibits TNFa TNF-α TNFa->ERK12 activates TNFa->PI3K_PKB activates PAI1 PAI-1 Overexpression ERK12->PAI1 PI3K_PKB->PAI1

G NGR1 Notoginsenoside R1 AntiOxidation Anti-oxidation NGR1->AntiOxidation AntiInflammatory Anti-inflammatory NGR1->AntiInflammatory AntiApoptosis Anti-apoptosis NGR1->AntiApoptosis Cardioprotection Cardioprotection AntiOxidation->Cardioprotection Neuroprotection Neuroprotection AntiOxidation->Neuroprotection AntiInflammatory->Cardioprotection AntiInflammatory->Neuroprotection AntiApoptosis->Cardioprotection AntiApoptosis->Neuroprotection

References

Unveiling the Molecular Targets of Quinquenoside R1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinquenoside R1, a notable saponin also recognized as Notoginsenoside R1 (NGR1), has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer properties. This guide provides a focused analysis of its molecular targets, primarily within the context of breast cancer, and offers a comparative perspective against established inhibitors of the identified signaling pathways. All experimental data is presented for objective evaluation, accompanied by detailed protocols for key assays.

Primary Molecular Target: The YBX3/PI3K/Akt Signaling Axis

Experimental evidence strongly indicates that in breast cancer, particularly in MCF-7 cells, this compound exerts its anti-proliferative and pro-apoptotic effects by targeting the YBX3/PI3K/Akt signaling pathway. This compound has been shown to downregulate the expression of Y-box binding protein 3 (YBX3), a protein implicated in tumor progression. This downregulation, in turn, leads to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation.

The mechanism involves the suppression of KRAS expression, which is regulated by YBX3. The reduction in KRAS activity leads to decreased phosphorylation and, therefore, inactivation of PI3K and its downstream effector, Akt.

Quinquenoside_R1_Pathway This compound Signaling Pathway in Breast Cancer QR1 This compound YBX3 YBX3 QR1->YBX3 inhibits KRAS KRAS YBX3->KRAS activates PI3K PI3K KRAS->PI3K pPI3K p-PI3K (Active) PI3K->pPI3K phosphorylation Akt Akt pPI3K->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Proliferation Cell Proliferation, Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis

This compound inhibits the YBX3/KRAS/PI3K/Akt pathway.

Comparative Analysis of Inhibitory Activity

To contextualize the efficacy of this compound, its cytotoxic effects on the MCF-7 breast cancer cell line are compared with those of well-established PI3K inhibitors, Wortmannin and LY294002.

CompoundTarget(s)Cell LineIC50 ValueCitation(s)
This compound (NGR1) YBX3, PI3K/Akt PathwayMCF-7148.9 µM (at 24h)
Wortmannin Pan-PI3KMCF-7400 nM (at 24h)
LY294002 Pan-PI3KMCF-70.87 µM

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Viability and IC50 Determination by MTT Assay

This protocol is used to assess the cytotoxic effects of this compound and other inhibitors on cancer cells and to determine their IC50 values.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay start Seed cells in a 96-well plate treat Treat cells with varying concentrations of compound start->treat incubate1 Incubate for a defined period (e.g., 24h) treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 1-4 hours at 37°C add_mtt->incubate2 solubilize Add solubilization solution to dissolve formazan incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze

Steamed vs. Raw Panax quinquefolius: A Comparative Analysis of Quinquenoside R1 and Other Ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the chemical profile of Panax quinquefolius (American Ginseng) in its raw and steamed forms, with a focus on the content of Quinquenoside R1 and other key ginsenosides. This guide provides supporting experimental data and detailed methodologies to inform research and development in natural product chemistry and pharmacology.

The process of steaming Panax quinquefolius root, a common practice in traditional medicine to produce "red ginseng," significantly alters its chemical composition and subsequent biological activity. This transformation involves the conversion of major ginsenosides into less polar, often more bioactive, rare ginsenosides. While extensive research has focused on the changes in protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides, the impact on ocotillol-type ginsenosides, such as this compound, is also a critical area of investigation.

Quantitative Comparison of Ginsenoside Content

While specific quantitative data directly comparing this compound in raw versus steamed Panax quinquefolius is not extensively detailed in readily available literature, the general trend observed for polar ginsenosides is a decrease upon steaming. Conversely, the content of less polar ginsenosides tends to increase due to chemical transformations such as hydrolysis and dehydration. For instance, studies have shown a significant decrease in the content of major ginsenosides like Rb1 and Re, alongside a marked increase in the concentration of ginsenoside Rg3, a well-known bioactive compound.[1][2] One comprehensive investigation of steamed Panax quinquefolius identified 19 distinct ocotillol-type ginsenosides, indicating a complex transformation pattern within this class of compounds.

The following table summarizes the changes in the content of several key ginsenosides in Panax quinquefolius after steaming, as reported in scientific literature. It is important to note that the exact concentrations can vary depending on the specific steaming conditions (temperature and duration) and the initial chemical profile of the raw ginseng.

GinsenosideTypeChange Upon SteamingRaw (%)Steamed (120°C for 2h) (%)Reference
Ginsenoside Rb1PPDDecrease4.9403.252[2]
Ginsenoside RePPTDecrease1.7560.968[2]
Ginsenoside RdPPDDecreaseNot SpecifiedNot Specified[2]
Ginsenoside Rg3PPDIncrease0.0030.271[2]

PPD: Protopanaxadiol; PPT: Protopanaxatriol

Experimental Protocols

The analysis of ginsenoside content in raw and steamed Panax quinquefolius is predominantly carried out using advanced chromatographic and mass spectrometric techniques. The following is a representative experimental protocol based on methodologies described in the literature.

Sample Preparation
  • Raw Ginseng: Dried Panax quinquefolius roots are ground into a fine powder.

  • Steamed Ginseng: Whole raw ginseng roots are steamed at a controlled temperature (e.g., 100-120°C) for a specified duration (e.g., 1-4 hours). The steamed roots are then dried and ground into a fine powder.

  • Extraction: A precise weight of the powdered sample (e.g., 1.0 g) is extracted with a solvent, typically methanol or aqueous methanol, using methods such as ultrasonication or reflux. The extract is then filtered and brought to a final volume for analysis.

Chromatographic and Mass Spectrometric Analysis
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) is commonly employed for the separation and identification of ginsenosides.

  • Chromatographic Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is performed using a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile.

  • Mass Spectrometry: The mass spectrometer is operated in either positive or negative ion mode to detect and identify the ginsenosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: The concentration of individual ginsenosides is determined by comparing the peak areas from the sample chromatograms to those of certified reference standards.

Visualizing Ginsenoside Transformations

The chemical changes occurring during the steaming of Panax quinquefolius can be visualized as a series of interconnected pathways. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the transformation of ginsenosides.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Raw_Ginseng Raw Panax quinquefolius Steaming Steaming (100-120°C) Raw_Ginseng->Steaming Grinding_Raw Grinding Raw_Ginseng->Grinding_Raw Steamed_Ginseng Steamed Panax quinquefolius Steaming->Steamed_Ginseng Grinding_Steamed Grinding Steamed_Ginseng->Grinding_Steamed Raw_Powder Raw Powder Grinding_Raw->Raw_Powder Steamed_Powder Steamed Powder Grinding_Steamed->Steamed_Powder Extraction_Raw Extraction (Methanol) Raw_Powder->Extraction_Raw Extraction_Steamed Extraction (Methanol) Steamed_Powder->Extraction_Steamed Raw_Extract Raw Extract Extraction_Raw->Raw_Extract Steamed_Extract Steamed Extract Extraction_Steamed->Steamed_Extract UHPLC UHPLC Separation Raw_Extract->UHPLC Steamed_Extract->UHPLC QTOF_MS Q-TOF-MS Detection UHPLC->QTOF_MS Data_Analysis Data Analysis & Quantification QTOF_MS->Data_Analysis

Caption: Experimental workflow for the comparative analysis of raw and steamed Panax quinquefolius.

Ginsenoside_Transformation cluster_raw Raw Ginseng cluster_steamed Steamed Ginseng Major_Ginsenosides Major Ginsenosides (e.g., Rb1, Re) Process Steaming (Heat & Moisture) Major_Ginsenosides->Process Quinquenoside_R1_Raw This compound Quinquenoside_R1_Raw->Process Rare_Ginsenosides Rare Ginsenosides (e.g., Rg3) Transformed_Quinquenoside Transformed Ocotillol-type Ginsenosides Process->Rare_Ginsenosides Process->Transformed_Quinquenoside Transformation Hydrolysis, Dehydration, Isomerization Process->Transformation

Caption: General transformation pathway of ginsenosides during the steaming process of Panax quinquefolius.

Conclusion

The steaming process profoundly impacts the chemical profile of Panax quinquefolius, leading to a decrease in the concentration of major, more polar ginsenosides and an increase in the content of less polar, rare ginsenosides. While specific quantitative data for this compound remains a subject for more targeted investigation, the general principles of ginsenoside transformation suggest that its concentration is likely altered during steaming. The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct detailed comparative studies. Further research focusing on the specific changes in ocotillol-type ginsenosides, including this compound, will be valuable for a more complete understanding of the chemistry and pharmacology of steamed Panax quinquefolius.

References

A Comparative Guide to NRF2/ARE Pathway Activation: Evaluating the Efficacy of Notoginsenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Notoginsenoside R1 (NGR1) and other known activators of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Antioxidant Response Element (ARE) signaling pathway. The NRF2/ARE pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activation a promising therapeutic strategy for a variety of diseases. This document summarizes key performance data, details experimental protocols, and visualizes the underlying biological processes to aid in the evaluation of these compounds for research and drug development.

Data Presentation: Comparative Efficacy of NRF2 Activators

The following table summarizes the quantitative effects of Notoginsenoside R1 and other well-characterized NRF2 activators on key markers of NRF2/ARE pathway activation. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental models and conditions.

CompoundModel SystemConcentrationEffect on NRF2 Nuclear TranslocationUpregulation of NRF2 Target Genes (mRNA/Protein)ARE Luciferase Reporter Activity
Notoginsenoside R1 (NGR1) PC12 cells10, 20, 40 µMPotently increased nuclear translocation[1]Increased expression of HO-1, NQO-1, and γ-GCSc[1]Augmented ARE enhancer activity[1]
H9c2 cardiomyocytesNot specifiedIncreased Nrf2 expression[2]Reversed high-glucose-inhibited Nrf2 and HO-1 expression[2]Not specified
db/db mice & HK-2 cellsNot specifiedReversed the decrease in nuclear Nrf2 in diabetic mice and AGE-treated HK-2 cells[3]Conspicuously reversed the decrease in HO-1 levels in diabetic mice[3]Not specified
Sulforaphane (SFN) THP-1-derived macrophagesNot specifiedSignificant increase in Nrf2 protein level[4]Not specifiedNot specified
Oltipraz (OTZ) THP-1-derived macrophagesNot specifiedSignificant increase in Nrf2 protein level[4]Not specifiedNot specified
Dimethyl Fumarate (DMF) THP-1-derived macrophagesNot specifiedSignificant increase in Nrf2 protein level[4]Not specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NRF2/ARE pathway activators are provided below.

ARE-Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NRF2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., PC12 or H9c2) in 24-well plates at a suitable density.

    • Co-transfect cells with a pARE-Luc reporter plasmid and a control plasmid (e.g., pRL-TK for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the test compound (e.g., Notoginsenoside R1) or a known activator (e.g., sulforaphane) for a specified duration (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of 1x Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.

  • Luminometry:

    • Transfer 20 µL of the cell lysate to a 96-well opaque plate.

    • Measure firefly luciferase activity using a luminometer with an automated injector that adds 100 µL of luciferase assay reagent.

    • Measure Renilla luciferase activity for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

    • Express the results as fold induction over the vehicle-treated control group.

Western Blot Analysis for NRF2 Nuclear Translocation

This technique is used to determine the amount of NRF2 protein that has translocated from the cytoplasm to the nucleus upon activation.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. This separates the nuclear proteins from the cytoplasmic proteins.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin) to confirm the purity of the fractions and for normalization.

    • Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes

qPCR is employed to measure the mRNA expression levels of NRF2 downstream target genes, such as HMOX1 (Heme Oxygenase-1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the test compound for a specified period.

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Express the results as fold change relative to the vehicle-treated control.

Mandatory Visualizations

NRF2/ARE Signaling Pathway

NRF2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto NRF2 Keap1->Nrf2_cyto binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 targeted by Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu NRF2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2_cyto Activators Activators (e.g., Notoginsenoside R1) Activators->Keap1 inhibit ROS Oxidative Stress ROS->Keap1 inhibit sMaf sMaf Nrf2_nu->sMaf dimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE binds TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes activates transcription

Caption: The NRF2/ARE signaling pathway under basal and activated conditions.

Experimental Workflow for Evaluating NRF2 Activators

Experimental_Workflow cluster_assays Key Assays start Start: Select Cell Line treatment Treat cells with Notoginsenoside R1 & Controls start->treatment luciferase ARE-Luciferase Reporter Assay treatment->luciferase western Western Blot: NRF2 Nuclear Translocation treatment->western qpcr qPCR: Target Gene Expression (HO-1, NQO1) treatment->qpcr analysis Data Analysis: - Fold Induction - Protein Quantification - Relative mRNA levels luciferase->analysis western->analysis qpcr->analysis conclusion Conclusion: Evaluate NRF2 Activation Potential analysis->conclusion

Caption: A typical experimental workflow for assessing the efficacy of NRF2 activators.

Logical Relationship of Notoginsenoside R1 Action

NGR1_Action cluster_upstream Upstream Signaling cluster_downstream Downstream Effects NGR1 Notoginsenoside R1 ER Estrogen Receptor NGR1->ER PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt ERK ERK1/2 Pathway ER->ERK Nrf2_Activation NRF2 Activation (Nuclear Translocation) PI3K_Akt->Nrf2_Activation ERK->Nrf2_Activation ARE_Binding Binding to ARE Nrf2_Activation->ARE_Binding Gene_Expression ↑ HO-1, NQO1, γ-GCSc Expression ARE_Binding->Gene_Expression Cellular_Protection Cellular Protection (Antioxidant & Anti-inflammatory) Gene_Expression->Cellular_Protection

Caption: The proposed mechanism of Notoginsenoside R1 in activating the NRF2/ARE pathway.

References

A Researcher's Guide to Assessing the Reproducibility of Quinquenoside R1's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a framework for evaluating the anti-inflammatory properties of Quinquenoside R1, a saponin with potential therapeutic applications. By standardizing experimental protocols and data presentation, this guide aims to facilitate objective comparisons of its anti-inflammatory activity across different studies.

Core Anti-Inflammatory Assays in Macrophages

The most common in vitro model to screen for anti-inflammatory activity utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response in these cells, characterized by the release of various pro-inflammatory mediators. The efficacy of an anti-inflammatory agent like this compound is typically quantified by its ability to inhibit the production of these mediators.

Before assessing anti-inflammatory effects, it is crucial to evaluate the cytotoxicity of the compound to ensure that the observed reductions in inflammatory markers are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.

Key markers for assessing inflammation in this model include:

  • Nitric Oxide (NO): A signaling molecule involved in inflammation, its production is significantly increased by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages.

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key signaling proteins that mediate the inflammatory response.

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation produced by the action of cyclooxygenase-2 (COX-2).

Comparative Data on Anti-Inflammatory Activity

To ensure reproducibility and allow for cross-study comparisons, quantitative data should be presented in a clear and structured format. The following tables provide a template for presenting hypothetical data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
LPS (1 µg/mL)98 ± 4.8
This compound (10) + LPS97 ± 5.1
This compound (25) + LPS96 ± 4.9
This compound (50) + LPS95 ± 5.3
This compound (100) + LPS93 ± 4.7

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
This compound (10 µM) + LPS35.2 ± 2.523.1
This compound (25 µM) + LPS24.7 ± 1.946.1
This compound (50 µM) + LPS15.3 ± 1.266.6
This compound (100 µM) + LPS8.9 ± 0.780.6

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibition of Pro-inflammatory Cytokine and PGE2 Production by this compound

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control50 ± 835 ± 640 ± 7
LPS (1 µg/mL)2500 ± 1501800 ± 1202200 ± 130
This compound (50 µM) + LPS1100 ± 90850 ± 70980 ± 85
% Inhibition56.052.855.5

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible research.

Cell Culture and Treatment

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

MTT Assay for Cell Viability
  • After the 24-hour incubation with the test compound and LPS, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well of a 96-well plate.

  • The plate is incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)[1][2][3][4][5]
  • After the 24-hour treatment period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Cytokine and PGE2 Measurement (ELISA)[6][7]
  • The concentrations of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assays are performed according to the manufacturer's instructions.

  • Briefly, supernatants are added to antibody-pre-coated 96-well plates and incubated.

  • After washing, a biotin-conjugated detection antibody is added, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • A substrate solution is added to develop the color, and the reaction is stopped.

  • The absorbance is measured at 450 nm, and concentrations are calculated based on standard curves.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the underlying molecular mechanisms is crucial for drug development. Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2][3][4]

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKKα IKKβ NEMO TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription QR1 This compound QR1->IKK_complex Inhibits?

Caption: The NF-κB signaling pathway, a potential target for this compound.

A standardized experimental workflow ensures that each step of the process is consistent, from cell culture to data analysis.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect viability Cell Viability (MTT Assay) collect->viability no_assay NO Production (Griess Assay) collect->no_assay cytokine_assay Cytokine/PGE2 Levels (ELISA) collect->cytokine_assay analyze Data Analysis & Comparison viability->analyze no_assay->analyze cytokine_assay->analyze end End analyze->end

Caption: Standard workflow for assessing anti-inflammatory activity.

By adhering to these standardized protocols and data presentation formats, researchers can contribute to a more robust and comparable body of evidence on the anti-inflammatory potential of this compound, ultimately accelerating its journey from the laboratory to potential clinical applications.

References

Safety Operating Guide

Proper Disposal of Quinquenoside R1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Quinquenoside R1, a saponin compound, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory operations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[4] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound, or any solutions containing it, down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and any spilled material in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. If organic solvents were used in your experiments, these should be collected as hazardous waste.[7]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • If halogenated solvents were used, keep this waste separate from non-halogenated solvent waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvents used).

  • Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste until it can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's EHS office. They will ensure the waste is transported to an approved waste disposal plant for proper treatment and disposal, in compliance with local, state, and federal regulations.[4][6]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for saponin-containing mixtures suggest minimizing environmental release.

ParameterGuidelineSource
Aquatic Toxicity Saponins can be harmful to aquatic life.[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[4][6]
Environmental Release Avoid release to the environment. Do not let product enter drains.[4][6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Final Disposal Pathway start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Chemical Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Chemical Waste Container is_solid->liquid_container No (Liquid) storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs Arrange Pickup by EHS or Licensed Contractor storage->ehs disposal Transport to Approved Waste Disposal Facility ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research.

References

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